Technical Deep Dive: (2R)-1-methoxy-4-methyl-pentan-2-amine
Structural Analysis, Synthetic Integrity, and Stereochemical Validation Executive Summary (2R)-1-methoxy-4-methyl-pentan-2-amine (CAS: 340740-41-2) is the O-methyl ether derivative of (R)-leucinol (D-leucinol). As a chir...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Analysis, Synthetic Integrity, and Stereochemical Validation
Executive Summary
(2R)-1-methoxy-4-methyl-pentan-2-amine (CAS: 340740-41-2) is the O-methyl ether derivative of (R)-leucinol (D-leucinol). As a chiral 1,2-amino ether, it serves as a high-value building block in the synthesis of peptidomimetics, chiral resolving agents, and specific kinase inhibitors where the isobutyl side chain mimics the leucine residue.
This guide provides a rigorous structural analysis framework. Unlike generic datasheets, we focus on the causality of conformation , the prevention of racemization during synthesis, and the absolute stereochemical validation using Mosher’s method—a critical requirement for GMP-grade applications.
Molecular Architecture & Conformational Dynamics
The molecule consists of a pentane backbone with a stereogenic center at C2. The (2R) configuration dictates the spatial arrangement of the amine (-NH₂) and the methoxymethyl (-CH₂OCH₃) groups.
The Gauche Effect and Rotameric Populations
In 1,2-amino ethers, the conformational landscape is dominated by the gauche effect. Unlike simple alkanes where anti-periplanar conformations are energetically favored, the presence of electronegative heteroatoms (O and N) on adjacent carbons introduces stabilizing orbital interactions (
) and potential intramolecular hydrogen bonding (if the amine is protonated or acts as a donor).
Dominant Conformer: The gauche conformer often predominates in non-polar solvents due to intramolecular H-bonding between the amine proton and the ether oxygen.
Implication for NMR: This rigidity results in non-equivalence of the C1 methylene protons (
and ), which appear as distinct diastereotopic signals with complex geminal and vicinal coupling constants ( and ).
Precursor Correlation: Derived from D-Leucine (R-Leucine).
Note: L-Leucine is (S). Therefore, the (2R) target requires the non-natural D-amino acid starting material or asymmetric synthesis.
High-Fidelity Synthesis & Impurity Profiling
Direct methylation of leucinol is chemically unsound due to the higher nucleophilicity of the nitrogen atom, which leads to N-methylation (impurity: N-methyl-leucinol). A protection-deprotection strategy is mandatory to ensure regioselectivity.
Synthetic Workflow (DOT Visualization)
Figure 1: Regioselective synthesis pathway preventing N-methylation side reactions.
Critical Impurities
Impurity
Origin
Detection Method
N-methylated analog
Poor protection or direct methylation attempt
LC-MS (M+14 peak), 1H NMR (N-Me singlet ~2.4 ppm)
(2S)-Enantiomer
Racemization during reduction or starting material impurity
Chiral HPLC, Mosher's Analysis
Isobutene adducts
Incomplete Boc removal or cation trapping
GC-MS
Structural Analysis: Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR)
The NMR analysis must confirm the integrity of the isobutyl group and the presence of the methoxy ether.
1H NMR (400 MHz, CDCl₃) - Predicted & Literature Correlated:
3.35 ppm (s, 3H): The methoxy group (-OCH ₃). This is a diagnostic singlet.
3.10 - 3.40 ppm (m, 2H): The C1 methylene protons (-CH ₂-OMe). Due to the adjacent chiral center at C2, these are diastereotopic . They will not appear as a simple doublet but as an ABX system (with the C2 proton).
2.95 - 3.05 ppm (m, 1H): The chiral center proton at C2 (-CH -NH₂).
0.90 ppm (d, 6H): The isopropyl methyl groups of the leucine backbone.
13C NMR (100 MHz, CDCl₃):
~78.0 ppm: C1 (Ether methylene). Downfield shift due to oxygen.
~59.0 ppm: Methoxy carbon.
~48.0 ppm: C2 (Amine methine).
~22-24 ppm: Methyl carbons of the isobutyl group.
Mass Spectrometry (ESI-MS)
Molecular Ion: [M+H]+ = 132.14 m/z.
Fragmentation: Expect a strong fragment at m/z ~45 (CH₂=OMe+) due to alpha-cleavage next to the ether oxygen, and m/z ~86 (loss of the methoxymethyl group).
For a molecule like (2R)-1-methoxy-4-methyl-pentan-2-amine, optical rotation is often insufficient for absolute configuration assignment due to low specific rotation values. Mosher’s Amide Analysis is the self-validating gold standard [1].
The Principle
Reacting the chiral amine with both (R)- and (S)-
-methoxy--(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) creates two diastereomeric amides. The phenyl ring of the MTPA auxiliary anisotropically shields protons on the amine side chain. By calculating the difference in chemical shift (), the absolute configuration is deduced.[3][4][5][6]
Experimental Protocol
Reagents:
Substrate: 5 mg of (2R)-1-methoxy-4-methyl-pentan-2-amine.
Reagent A: (R)-(-)-MTPA-Cl (for S-amide).
Reagent B: (S)-(+)-MTPA-Cl (for R-amide).
Base: Pyridine-d5 (serves as solvent and base).
Procedure:
Reaction: In two separate NMR tubes, dissolve 5 mg of substrate in 0.5 mL Pyridine-d5.
Addition: Add 10
L of (R)-MTPA-Cl to tube 1 and (S)-MTPA-Cl to tube 2.
Incubation: Shake for 10 minutes. The reaction is instantaneous.
Analysis: Acquire 1H NMR spectra for both tubes. Focus on the chemical shifts of the Methoxy protons (H1) and the Isobutyl protons (H3/H4) .
Logic & Visualization (DOT)
Figure 2: Decision tree for absolute configuration assignment using Mosher's Method.
Interpretation for (2R)-Configuration:
In the (2R) amine derivative:
The (S)-MTPA amide (derived from R-acid chloride) places the phenyl group shielding the isobutyl side.
The (R)-MTPA amide (derived from S-acid chloride) places the phenyl group shielding the methoxymethyl side.
Therefore:
should be positive for the isobutyl protons and negative for the methoxymethyl protons.
References
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458.
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.
Sigma-Aldrich. (2R)-1-methoxy-4-methyl-pentan-2-amine Product Specification & CAS Data.
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral amine alpha-phenylethylamine. Journal of the American Chemical Society, 95(2), 512–519.
Physicochemical Profiling and Synthetic Utility of (2R)-1-Methoxy-4-methylpentan-2-amine: A Key Chiral Synthon in Taste Receptor Modulation
Introduction & Executive Summary (2R)-1-Methoxy-4-methylpentan-2-amine (CAS: 340740-41-2) is a highly specialized chiral amino ether derived from the non-proteinogenic amino alcohol D-leucinol. In contemporary drug disco...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Executive Summary
(2R)-1-Methoxy-4-methylpentan-2-amine (CAS: 340740-41-2) is a highly specialized chiral amino ether derived from the non-proteinogenic amino alcohol D-leucinol. In contemporary drug discovery and flavor science, this compound serves as a critical building block for synthesizing positive allosteric modulators (PAMs) and agonists targeting G-protein-coupled receptors (GPCRs)—specifically the T1R1/T1R3 (umami) and T1R2/T1R3 (sweet) taste receptors[1]. This technical guide details its physicochemical properties, mechanistic utility, and validated experimental protocols for its application in advanced synthetic workflows.
Structural Identity and Physicochemical Properties
The synthetic utility of (2R)-1-methoxy-4-methylpentan-2-amine is fundamentally driven by its physicochemical profile. As a low-molecular-weight chiral amine, it exists as a volatile liquid at room temperature and requires specific handling to maintain its integrity.
Table 1: Physicochemical and Structural Data
Property
Value / Description
IUPAC Name
(2R)-1-methoxy-4-methylpentan-2-amine
CAS Number
340740-41-2
Molecular Formula
C7H17NO
Molecular Weight
131.22 g/mol
Physical State
Liquid (at 25 °C)
Storage Temperature
2–8 °C (Refrigerator)
InChI Key
CMMWLDUVRGBDBR-SSDOTTSWSA-N
GHS Hazard Codes
H302, H315, H319 (Harmful if swallowed, irritant)
Causality of Structural Features:
O-Methylation (Lipophilicity & Desolvation): Unlike its precursor D-leucinol, the primary hydroxyl group of this synthon is methylated. This eliminates a strong hydrogen-bond donor. In GPCR binding pockets, the energetic penalty of desolvating a hydroxyl group is severe unless perfectly matched by the receptor's internal hydrogen-bond network. The methoxy group increases the compound's LogP, enhancing membrane permeability and allowing it to access hydrophobic allosteric sites embedded within the transmembrane domains of T1R receptors.
Stereochemistry (Receptor Trajectory): The (2R) configuration dictates the exact spatial trajectory of the isobutyl and methoxymethyl groups. GPCR binding sites are highly stereoselective; coupling the (2S) enantiomer typically results in severe steric clashes within the binding pocket, rendering the resulting amides pharmacologically inactive.
Mechanistic Role in GPCR Modulation
When coupled with specific aromatic carboxylic acids or isocyanates, (2R)-1-methoxy-4-methylpentan-2-amine forms amides and ureas that act as potent modulators of the T1R1/T1R3 receptor[1]. These compounds do not merely bind; they stabilize the active conformation of the receptor, significantly enhancing the binding affinity and signal transduction of natural ligands (like monosodium glutamate)[2].
Intracellular signaling cascade initiated by T1R1/T1R3 modulators derived from the chiral amine.
Experimental Protocols & Synthetic Workflows
The synthesis and utilization of this compound require precise handling to maintain chiral integrity and prevent volatilization of the free amine during isolation.
Protocol A: Synthesis and Isolation of (2R)-1-Methoxy-4-methylpentan-2-amine
This self-validating protocol ensures the quantitative conversion of the protected amine to the free base, utilizing phase partitioning to isolate the highly soluble ether-amine[1].
Deprotection: Treat N-Boc-(2R)-1-methoxy-4-methylpentan-2-amine (1.0 eq) with 4M HCl in dioxane (10.0 eq) at 0 °C. Stir for 2 hours at room temperature to ensure complete cleavage of the tert-butyloxycarbonyl group.
Concentration: Evaporate the solvent under reduced pressure to yield the crude hydrochloride salt.
Basification (Critical Step): Take up the residue in 2N NaOH (aqueous) until the pH reaches >12. Rationale: Strong basification is required to fully deprotonate the amine (pKa ~9.5), ensuring it partitions entirely into the organic phase as a free base[1].
Extraction: Extract the aqueous layer three times with diethyl ether. Rationale: Diethyl ether is preferred over dichloromethane here due to the low boiling point of the product; ether can be removed gently without co-evaporating the volatile amine.
Drying & Isolation: Dry the combined organic layers over anhydrous MgSO4, filter, and carefully evaporate the ether under reduced pressure (water bath <30 °C) to yield the product as a clear liquid (Typical yield: ~77%)[1].
Once coupled to an aromatic core, the resulting amide is screened for GPCR activity using a functional calcium mobilization assay.
End-to-end workflow from D-leucinol to GPCR modulator screening.
Amide Coupling: React (2R)-1-methoxy-4-methylpentan-2-amine with a target aromatic carboxylic acid using HATU and DIPEA in DMF.
Cell Culture: Seed HEK293T cells stably expressing T1R1, T1R3, and the chimeric G-protein Gα15 in 384-well plates.
Dye Loading: Incubate cells with Fluo-4 AM calcium indicator dye for 1 hour at 37 °C.
Compound Addition & FLIPR: Inject the synthesized amide compound and monitor intracellular calcium mobilization via fluorescence (Ex 488 nm / Em 525 nm).
Analytical Validation
Rigorous analytical validation is required to confirm the identity and purity of the synthesized amine before downstream coupling. The following 1H NMR assignments are standard for the pure (2R)-1-methoxy-4-methylpentan-2-amine free base in CDCl3[1].
Data Interpretation: The distinct singlet at 3.35 ppm confirms successful O-methylation, while the broad singlet at 1.58 ppm (which exchanges with D2O) validates the presence of the primary amine[1].
References
Google Patents: US20060045953A1 - Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers, tastants and taste enhancers. Available at: 1
Sigma-Aldrich: (2R)-1-methoxy-4-methyl-pentan-2-amine | 340740-41-2 Product Properties. Available at:
Google Patents: US20060045953A1 (Alternative Claims & Mechanistic Data). Available at: 2
Synthesis and Characterization of (2R)-1-methoxy-4-methylpentan-2-amine: A Comprehensive Technical Guide
Executive Summary (2R)-1-methoxy-4-methylpentan-2-amine is a highly valuable chiral aliphatic amine. Derived from the D-leucine structural backbone, it serves as a critical synthetic building block in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2R)-1-methoxy-4-methylpentan-2-amine is a highly valuable chiral aliphatic amine. Derived from the D-leucine structural backbone, it serves as a critical synthetic building block in medicinal chemistry and food science—most notably in the development of T1R1/T1R3 G-protein coupled receptor modulators (umami and sweet taste enhancers). This whitepaper details the optimal synthetic pathways for this molecule, emphasizing mechanistic causality, stereochemical preservation, and practical laboratory execution for drug development professionals.
Structural & Physicochemical Profiling
Before initiating synthesis, it is crucial to establish the physicochemical parameters of the target molecule to inform extraction, purification, and analytical strategies. The molecule features a lipophilic isobutyl group, a primary amine, and a terminal methyl ether.
Table 1: Physicochemical and Structural Data of (2R)-1-methoxy-4-methylpentan-2-amine
Parameter
Specification
IUPAC Name
(2R)-1-methoxy-4-methylpentan-2-amine
CAS Registry Number
340740-41-2
Molecular Formula
C7H17NO
Molecular Weight
131.22 g/mol
Stereocenter
(R)-configuration (derived from D-Leucinol)
Appearance
Colorless to pale yellow liquid
Primary Application
Chiral synthon for T1R1/T1R3 receptor agonists
Retrosynthetic Analysis & Pathway Selection
The synthesis of 1,2-amino ethers from amino acids typically involves the reduction of the carboxylic acid to an alcohol, followed by O-alkylation. However, the primary amine must be protected to prevent unwanted N-alkylation.
Expertise Insight: Boc vs. Phthalimide Protection
While tert-butyloxycarbonyl (Boc) is a ubiquitous protecting group, the N-H bond in a Boc-carbamate remains sufficiently acidic to undergo partial deprotonation by Sodium Hydride (NaH) during the O-methylation step. This leads to difficult-to-separate N-methylated impurities. To ensure absolute chemoselectivity, the Phthalimide (Gabriel-type) protection is superior. By forming a cyclic imide, both N-H protons are completely masked, eliminating the risk of N-methylation and providing steric bulk that shields the C2 stereocenter from racemization.
Figure 1: Forward synthesis of (2R)-1-methoxy-4-methylpentan-2-amine via phthalimide protection.
Detailed Experimental Protocols
The following protocols are adapted from established pharmaceutical methodologies, specifically optimized for the synthesis of T1R1/T1R3 modulators . The workflow is designed as a self-validating system: phase separations and precipitation events serve as visual, physical checkpoints for reaction success.
Phase 1: Synthesis of (R)-2-(1-hydroxy-4-methylpentan-2-yl)isoindoline-1,3-dione
Objective: Complete masking of the primary amine.
Reagent Charging: Suspend D-leucinol (1.0 eq) and phthalic anhydride (1.05 eq) in anhydrous toluene (0.5 M concentration).
Condensation: Equip the flask with a Dean-Stark apparatus. Heat to reflux (approx. 110 °C).
Causality Check: The Dean-Stark trap physically removes the water byproduct from the system, driving the thermodynamic equilibrium toward the cyclic imide. Continue reflux until water evolution ceases (typically 4-6 hours).
Workup: Cool to room temperature, concentrate under reduced pressure, and recrystallize the residue from ethanol to afford the pure phthalimide-protected alcohol.
Objective: Chemoselective methylation of the primary alcohol.
Deprotonation: Dissolve the intermediate from Phase 1 in anhydrous Tetrahydrofuran (THF). Cool the reaction vessel to 0 °C using an ice bath.
Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality Check: Cooling is critical here; NaH deprotonation is highly exothermic, and rapid hydrogen gas evolution must be controlled to prevent solvent boil-over.
Electrophile Addition: After stirring for 30 minutes at 0 °C, add Methyl Iodide (MeI, 1.5 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.
Quenching & Extraction: Carefully quench unreacted NaH with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate to yield (R)-2-(1-methoxy-4-methylpentan-2-yl)isoindoline-1,3-dione.
Phase 3: Hydrazinolysis (Gabriel Deprotection)
Objective: Cleavage of the phthalimide group to release the target primary amine without cleaving the newly formed ether.
Heating: Warm the mixture to 45 °C and stir for 3 hours. Causality Check: Hydrazine is a potent alpha-effect nucleophile that efficiently attacks the sterically hindered imide carbonyls at mild temperatures, avoiding the harsh reflux conditions required for acidic hydrolysis.
Acidic Precipitation: Acidify the mixture with 2N HCl and stir at 45 °C for 30 minutes. Validation Check: This step converts the released amine into its highly soluble hydrochloride salt while forcing the byproduct (phthalhydrazide) to precipitate completely out of solution.
Isolation: Cool to room temperature and filter off the white phthalhydrazide solid. Evaporate the methanol from the filtrate.
Free-Basing: Take up the acidic residue in 2N NaOH (pH > 10) to convert the amine salt back to its lipophilic free base. Extract thoroughly with diethyl ether.
Final Purification: Dry the ether extracts over MgSO₄, filter, and evaporate under reduced pressure to yield the pure (2R)-1-methoxy-4-methylpentan-2-amine (Typical yield: 77%) .
Figure 2: Mechanistic steps and phase-separation logic of the Gabriel deprotection.
Analytical Characterization & Quality Control
To verify the structural integrity and purity of the synthesized (2R)-1-methoxy-4-methylpentan-2-amine, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
Expected ¹H NMR (500 MHz, CDCl₃) Signatures :
δ 0.91 (m, 6H): The two diastereotopic methyl groups of the isobutyl chain.
δ 1.17 (m, 2H): The methylene protons (C3) of the isobutyl group.
δ 1.58 (s, 2H): The primary amine protons (-NH₂). This peak will disappear upon D₂O exchange.
δ 1.71 (m, 1H): The methine proton (C4) of the isobutyl group.
δ 3.02 & 3.10 (m, 2H) and δ 3.32 (m, 1H): The methine proton at the chiral center (C2) and the diastereotopic methylene protons (C1) adjacent to the ether oxygen.
δ 3.35 (s, 3H): The sharp singlet characteristic of the terminal methoxy group (-OCH₃).
Chiral Purity Assessment: The enantiomeric excess (ee) should be verified using chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with Mosher's acid chloride. This ensures that no racemization occurred during the strongly basic Williamson ether synthesis.
Conclusion
The synthesis of (2R)-1-methoxy-4-methylpentan-2-amine demands strict control over chemoselectivity and stereointegrity. By utilizing a phthalimide protecting group, chemists can safely navigate the aggressive basic conditions required for O-methylation without compromising the primary amine or the (R)-stereocenter. The resulting chiral synthon is instrumental in the ongoing development of advanced flavor modulators and novel therapeutics.
References
Senomyx, Inc. (2006). Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers, tastants and taste enhancers (U.S. Patent No. US20060045953A1). U.S. Patent and Trademark Office.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 177282027, 3,3-Dideuterio-1-methoxy-4-methylpentan-2-amine. U.S. National Library of Medicine. URL:[Link]
Exploratory
enantioselective synthesis of (2R)-1-methoxy-4-methyl-pentan-2-amine
This guide details the enantioselective synthesis of (2R)-1-methoxy-4-methyl-pentan-2-amine (also known as -methyl-D-leucinol ). This compound serves as a critical chiral building block in the synthesis of peptidomimetic...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the enantioselective synthesis of (2R)-1-methoxy-4-methyl-pentan-2-amine (also known as
-methyl-D-leucinol ). This compound serves as a critical chiral building block in the synthesis of peptidomimetics, kinase inhibitors, and chiral auxiliaries.
The synthesis centers on the Chiral Pool strategy, utilizing D-Leucine as the starting material. This approach offers the highest atom economy and enantiomeric fidelity compared to asymmetric catalysis routes for this specific aliphatic skeleton.
Chirality: (2R) configuration (derived from D-Leucine).
Core Challenge: Selective
-methylation of the hydroxyl group in the presence of a primary amine without -alkylation or racemization of the -center.
Retrosynthetic Logic
The synthesis is disconnected into three phases:
Ether Formation: The C-O bond is formed last to prevent ether cleavage during earlier steps.
Amine Protection: The nitrogen must be masked to prevent
-methylation. The protecting group (PG) must be orthogonal to the methylation conditions.
Skeleton Generation: The amino-alcohol backbone is generated via the reduction of D-Leucine.
Figure 1: Retrosynthetic analysis leveraging the chiral pool strategy.
Part 2: Technical Synthesis Protocols
Two viable routes are presented. Route A (Phthalimide) is the industrial gold standard for robustness and preventing
-methylation. Route B (Boc/) is a milder, lab-scale alternative.
Route A: The Phthalimide Method (Recommended)
Rationale: The phthaloyl group (Phth) fully masks the nitrogen as an imide, removing all nucleophilic N-H protons. This allows for the use of stronger bases (if necessary) or standard alkylating agents without risk of
-alkylation.
Step 1: Reduction of D-Leucine to D-Leucinol
Reagents:
(2.5 eq), THF, Reflux.
Protocol:
Suspend D-Leucine (10.0 g, 76 mmol) in anhydrous THF (150 mL) under Argon.
Cool to
. Slowly add pellets or solution. Caution: Exothermic.
Reflux for 12 hours.
Fieser Workup: Cool to
. Add water ( mL), 15% NaOH ( mL), then water ( mL) sequentially. Filter the granular precipitate.
Concentrate filtrate to yield crude D-Leucinol (typically >90% yield).
Step 2: Phthaloylation
Reagents: Phthalic anhydride (1.05 eq),
, Toluene, Reflux (Dean-Stark trap).
Mechanism: Condensation followed by cyclodehydration.
Protocol:
Combine D-Leucinol and Phthalic anhydride in toluene.
Reflux with a Dean-Stark trap to remove water.
Reaction is complete when theoretical water is collected (~3-4 hours).
Concentrate and recrystallize from EtOH/Hexane.
Intermediate:
-Phthaloyl-D-leucinol.
Step 3: Selective O-Methylation (The Critical Step)
This step requires careful control to avoid racemization, although the phthalimide group renders the
acts as a mild base and halogen scavenger. It promotes -alkylation without generating a highly basic medium that could deprotonate the -carbon, preserving optical purity.
Protocol:
Dissolve
-Phthaloyl-D-leucinol (5.0 g) in dry DMF (50 mL).
Add
(freshly activated) and .
Stir at ambient temperature for 24-48 hours in the dark.
Filter through Celite to remove silver salts.
Partition between
and water.[1] Wash organics extensively with brine to remove DMF.
Yield: Expect 85-90% of the methyl ether.
Step 4: Deprotection (Hydrazinolysis)
Reagents: Hydrazine monohydrate (
), Ethanol, Reflux.
Protocol:
Dissolve the methylated intermediate in EtOH.
Add 3.0 eq of Hydrazine monohydrate.
Reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.
Rationale: If phthalimide protection is too harsh for other functional groups (not applicable here, but generally), Boc protection is used. However, NaH cannot be used with Boc-alcohols for
-methylation because it leads to -methylation or cyclic carbamate formation.
Workflow
Protection: D-Leucinol +
+ -Boc-D-Leucinol.
Methylation:
-Boc-D-Leucinol + + (in DMF or DCM).
Note: The
method is essential here. It coordinates with the iodide, facilitating the attack by the alcohol oxygen without deprotonating the Boc-NH.
Deprotection: 4M HCl in Dioxane or TFA/DCM (1:1).
Yields the hydrochloride or trifluoroacetate salt of the target.
Part 3: Process Logic & Quality Control
Comparative Analysis of Methylation Conditions
The choice of methylation reagents dictates the enantiomeric excess (
) and chemical purity.
Parameter
Method A: NaH / MeI
Method B: Ag₂O / MeI (Recommended)
Method C: Me₃OBF₄ (Meerwein)
Active Species
Alkoxide anion (Strong Nucleophile)
Activated MeI / Silver complex
Methyl cation (Strong Electrophile)
Basicity
High (Risk of racemization)
Low (Neutral/Mild)
Very Low (Acidic workup)
N-Alkylation Risk
High (with Boc/Cbz)
Low
Low (with Proton Sponge)
Suitability
Only for Phthalimide route
Universal (Boc or Phth)
Specialized applications
Flowchart of the Recommended Pathway (Route A)
Figure 2: Step-by-step workflow for the Phthalimide/Silver Oxide route.
Quality Control & Validation
To ensure "Trustworthiness" and "Scientific Integrity," the following analytical checkpoints are mandatory:
Enantiomeric Excess (ee):
Method: Chiral HPLC using a Daicel Chiralcel OD-H or AD-H column.
Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1).
Derivatization: The free amine may need derivatization (e.g., with Mosher's acid chloride) if UV absorption is low.
NMR Verification:
1H NMR: Look for the characteristic methoxy singlet (
~3.3 ppm) and the disappearance of the O-H proton.
13C NMR: Confirm the methoxy carbon signal (
~58-60 ppm).
Optical Rotation:
Compare
with literature values for -methyl-D-leucinol. Note that the sign of rotation often flips between the protected and deprotected states.
References
Reduction of Amino Acids:
Abiko, A., & Masamune, S. (1992). Tetrahedron Letters, 33(38), 5517-5520. (Protocol for amino acid reduction).
Phthalimide Protection (Gabriel Synthesis)
Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition, 7(12), 919-930.
Silver Oxide Methylation (Purdie-Irvine)
Synthesis of Chiral Amino Ethers
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
An In-depth Technical Guide to the Chiral Purity Analysis of (2R)-1-methoxy-4-methyl-pentan-2-amine
Abstract The determination of enantiomeric purity is a critical, non-negotiable aspect of drug development and quality control, as the stereochemistry of a molecule dictates its pharmacological and toxicological profile....
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The determination of enantiomeric purity is a critical, non-negotiable aspect of drug development and quality control, as the stereochemistry of a molecule dictates its pharmacological and toxicological profile. This guide provides a comprehensive technical overview of the methodologies for determining the chiral purity of (2R)-1-methoxy-4-methyl-pentan-2-amine, a chiral primary amine building block. We will delve into the core principles and practical execution of direct and indirect analytical strategies, including chiral gas and liquid chromatography, and NMR spectroscopy. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method selection, development, validation, and data interpretation, grounded in established scientific principles and regulatory expectations.
Introduction: The Imperative of Chiral Analysis
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences.[1] Enantiomers, the pair of mirror-image molecules, often exhibit profoundly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, or worse, responsible for adverse effects. Consequently, regulatory agencies mandate strict control over the enantiomeric composition of chiral drugs.
This guide focuses on (2R)-1-methoxy-4-methyl-pentan-2-amine, a chiral aliphatic primary amine. Its lack of a strong UV-absorbing chromophore and its relative volatility present unique challenges and opportunities for the analytical scientist. The selection of an appropriate analytical technique is paramount and depends on a variety of factors including the required sensitivity, available instrumentation, and the stage of drug development. The primary analytical techniques for chiral purity fall into three main categories: direct chromatography, indirect chromatography (via derivatization), and spectroscopic methods like NMR.[2][3][4]
A thorough understanding of the analyte's physicochemical properties is the foundation for logical method development.
Property
Value
Source
Chemical Structure
N/A
CAS Number
340740-41-2
Molecular Formula
C₇H₁₇NO
Molecular Weight
131.22 g/mol
Physical Form
Liquid
Functional Group
Primary Amine (-NH₂)
N/A
Key Analytical Considerations:
Primary Amine: This functional group is reactive and can be targeted for derivatization to enhance detectability or to form diastereomers for indirect analysis.[5] Its basic nature requires careful consideration of mobile phase additives in HPLC or column deactivation in GC to ensure good peak shape.[6][7]
Volatility: The compound's relatively low molecular weight suggests that Gas Chromatography (GC) is a viable and potentially high-resolution analytical option.[8]
Lack of Chromophore: The absence of a significant UV-absorbing moiety makes standard UV detection in HPLC challenging. This necessitates either derivatization with a chromophoric tag or the use of alternative detection methods (e.g., mass spectrometry, charged aerosol detection).
Strategic Approach to Chiral Method Selection
The choice of an analytical technique is a critical decision point. The following workflow outlines a logical progression for selecting the most appropriate method for chiral purity analysis of an aliphatic amine.
Caption: Decision workflow for selecting a chiral analysis method.
Core Analytical Methodologies
Direct Method: Chiral Gas Chromatography (GC)
For volatile and semi-volatile compounds, chiral GC offers high resolution, sensitivity, and speed.[8] The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), most commonly a derivatized cyclodextrin.
Principle of Causality: The cyclodextrin molecule has a toroidal shape with a hydrophobic inner cavity and a hydrophilic outer surface. Enantiomers can enter the cavity and form transient diastereomeric complexes, stabilized by interactions (e.g., hydrogen bonding, dipole-dipole) with the derivatized hydroxyl groups at the rim. The difference in the stability of these complexes leads to different retention times.
Experimental Protocol: Chiral GC Method Development
Column Selection:
Begin with a cyclodextrin-based CSP. A good starting point is a derivatized beta-cyclodextrin column, such as one containing permethylated beta-cyclodextrin.[9] These are known for their versatility with amine compounds.
Initial GC Conditions:
Column: e.g., Rt-βDEXsm (30 m x 0.32 mm ID, 0.25 µm film thickness)
Carrier Gas: Hydrogen or Helium, set to an optimal linear velocity (e.g., 40-80 cm/sec for H₂).[9]
Injector: Split/Splitless, 250 °C. Use a split ratio of 50:1 for initial screening.
Detector: Flame Ionization Detector (FID), 250 °C. FID provides excellent sensitivity for hydrocarbons.
Oven Program: Start with an isothermal run at a low temperature (e.g., 60 °C) for 5 minutes. If no elution occurs, proceed to a temperature gradient. A typical starting gradient is 40 °C (hold 1 min) to 200 °C at 2-5 °C/min.[9]
Optimization:
Temperature: Chiral selectivity is highly dependent on temperature. Lowering the temperature often increases the stability difference between the diastereomeric complexes, leading to better resolution. Experiment with slower temperature ramps or lower isothermal temperatures.
Derivatization (Optional but Recommended): To improve peak shape and reduce tailing caused by interaction with active sites on the column or inlet, derivatize the primary amine. A simple acetylation or trifluoroacetylation can significantly improve chromatography.
Sample Derivatization: To 1 mg of the amine, add 100 µL of pyridine and 150 µL of trifluoroacetic anhydride (TFAA). Heat at 60 °C for 30 minutes. Evaporate the excess reagent under a stream of nitrogen and reconstitute in a suitable solvent (e.g., ethyl acetate).
Data Analysis:
Inject a racemic standard to determine the retention times of both enantiomers.
Inject the (2R)-enantiomer standard to confirm peak identity.
Calculate the enantiomeric excess (% ee) using the peak areas (A) of the major (R) and minor (S) enantiomers.
Direct Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for enantiomeric separations.[10] The choice of CSP and mobile phase is critical for success.
Principle of Causality: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are the most versatile and successful for a broad range of chiral compounds.[7][10] Chiral recognition occurs through a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance, within the chiral grooves of the polysaccharide polymer.
Experimental Protocol: Chiral HPLC Method Development
Column Screening (Primary):
Screen at least two polysaccharide-based CSPs with different selectivities.
Recommended Columns:
An amylose tris(3,5-dimethylphenylcarbamate) coated column.
A cellulose tris(3,5-dimethylphenylcarbamate) coated column.
Mobile Phase Screening (Normal Phase Mode):
Rationale: Normal phase (typically alkane/alcohol mixtures) often provides better selectivity for chiral separations on polysaccharide CSPs.
Justification for DEA: The basic additive (DEA) is crucial. It acts as a competing base, binding to acidic silanol sites on the silica support, thereby preventing the basic amine analyte from interacting non-specifically and causing severe peak tailing.[6][7]
Instrumentation and Conditions:
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
Temperature: 25 °C (isocratic). Temperature can be varied to optimize resolution.
Detection: This is a major challenge.
Option 1 (Low UV): Use a PDA detector and monitor at a low wavelength (e.g., 210-220 nm), where the molecule may have some end-absorbance.[7] This may lack sensitivity.
Option 2 (Alternative Detectors): If available, use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS).
Option 3 (Derivatization): Derivatize the amine with a UV-active tag like NBD-F (4-Fluoro-7-nitrobenzofurazan).[10]
Optimization:
Vary the alcohol (modifier) percentage. Increasing the alcohol content generally decreases retention time.
Switch the type of alcohol (e.g., from 2-propanol to ethanol or vice-versa) as this can significantly alter selectivity.
Indirect Method: Derivatization with a Chiral Agent
This classic approach converts the enantiomeric pair into a pair of diastereomers, which have different physical properties and can be separated on a standard, achiral column.[4][11]
Principle of Causality: A single, pure enantiomer of a chiral derivatizing agent (CDA) reacts with both enantiomers of the analyte. For example, reacting (R)- and (S)-amine with (S')-CDA produces two new molecules: (R, S') and (S, S'). These are now diastereomers and will interact differently with an achiral stationary phase, allowing for their separation.
Caption: Workflow for the indirect chiral analysis method.
Experimental Protocol: Derivatization with Marfey's Reagent (FDAA)
Reagent Selection: Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is an excellent choice for primary amines. It reacts under mild conditions and the resulting dinitrophenyl derivative has a strong UV chromophore, making HPLC detection highly sensitive.[5]
Derivatization Procedure:
Dissolve ~1 mg of the amine sample in 200 µL of acetone.
Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
Add 80 µL of 1 M sodium bicarbonate solution.
Incubate the mixture in a heating block at 40-50 °C for 1 hour.
After cooling to room temperature, quench the reaction by adding 40 µL of 2 M HCl.
Dilute the sample to the final volume (e.g., 2 mL) with the mobile phase for HPLC analysis.
Achiral HPLC Analysis:
Column: A standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
Mobile Phase: A gradient of water (with 0.1% Trifluoroacetic Acid) and acetonitrile is a typical starting point. For example, 30% to 80% Acetonitrile over 20 minutes.
Detector: UV detector set to ~340 nm, the absorbance maximum for the DNP derivatives.
Validation Check: A key requirement for this method is to ensure that no kinetic resolution or racemization occurs during the derivatization. This can be verified by derivatizing a known racemic standard and confirming a 50:50 peak area ratio.
Spectroscopic Method: NMR Spectroscopy
NMR spectroscopy is a powerful tool for determining enantiomeric purity, typically by converting the enantiomers into diastereomers (covalently or non-covalently) to induce chemical shift differences.[12][13]
Principle of Causality:
With Chiral Derivatizing Agents (CDAs): Similar to the indirect chromatography method, reacting the amine with a CDA like Mosher's acid chloride creates stable diastereomeric amides.[5][11][12] These diastereomers exist in different chemical environments, causing their respective protons (or other nuclei like ¹⁹F) to have different, resolvable chemical shifts in the NMR spectrum.
With Chiral Solvating Agents (CSAs): This method is faster as it does not require covalent bond formation. A CSA, such as (S)-BINOL, forms transient, non-covalent diastereomeric complexes with the amine enantiomers directly in the NMR tube.[14] The rapid equilibrium between free and complexed states results in observable, population-averaged signals for each enantiomer that are chemically shifted from one another. The interaction must be strong enough to induce a measurable shift difference.
Experimental Protocol: Analysis with a Chiral Solvating Agent (CSA)
Sample Preparation:
Rationale: This protocol is rapid and requires no purification.[14] Non-polar deuterated solvents are preferred as they do not compete with the CSA-analyte interaction.[14]
In a clean, dry NMR tube, dissolve approximately 5-10 mg of the amine sample in ~0.6 mL of chloroform-d (CDCl₃).
Acquire a standard ¹H NMR spectrum of the analyte alone.
Add 1.0 to 1.2 equivalents of an enantiomerically pure CSA, for example, (S)-1,1'-Bi-2-naphthol ((S)-BINOL).
Shake the tube for 30-60 seconds to ensure thorough mixing and complex formation.[14]
NMR Data Acquisition:
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
Identify a proton signal in the analyte that is well-resolved and shows splitting into two distinct signals (or sets of signals) after the addition of the CSA. Protons close to the chiral center, such as the -CH₂-O- or the -CH-NH₂ protons, are the best candidates.
Data Analysis:
Carefully integrate the two separated, diastereotopic signals.
The ratio of the integrals directly corresponds to the enantiomeric ratio of the amine in the sample.
Calculate the % ee from this ratio. The accuracy is typically within ±5%, which is generally acceptable for this technique.[12]
Method Validation: Ensuring Trustworthiness
Once a suitable analytical method is developed, it must be validated to demonstrate its fitness for purpose, in accordance with regulatory guidelines such as ICH Q2(R2).[15][16][17][18] For a chiral purity assay, the undesired enantiomer is treated as an impurity.
Validation Parameter
Definition
Typical Acceptance Criteria for Chiral Purity
Specificity
The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Baseline resolution (Rs ≥ 1.5) between the enantiomer peaks and from any other impurities.[7]
Limit of Quantitation (LOQ)
The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.
Signal-to-noise ratio ≥ 10. Precision (%RSD) should be acceptable, often ≤ 20% at the LOQ.[15]
Linearity
The ability to obtain test results which are directly proportional to the concentration of the analyte.
For the minor enantiomer, typically evaluated from the LOQ to ~2% of the major enantiomer concentration. Correlation coefficient (r²) ≥ 0.99.
Accuracy
The closeness of test results to the true value.
Determined by spiking the major enantiomer with known amounts of the minor enantiomer. Recovery should be within 90-110%.
Precision (Repeatability)
Precision under the same operating conditions over a short interval of time.
Multiple preparations (n=6) of a sample spiked with the minor enantiomer (e.g., at the 1% level). Relative Standard Deviation (%RSD) should be ≤ 15%.
Robustness
A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Small changes in mobile phase composition (±2%), column temperature (±5°C), flow rate (±10%) should not significantly impact resolution or quantitation.
Conclusion and Recommendations
The chiral purity analysis of (2R)-1-methoxy-4-methyl-pentan-2-amine can be successfully achieved through several orthogonal techniques.
Chiral GC stands out as a highly efficient and sensitive method, particularly if derivatization is employed to enhance peak shape and volatility. It is often the method of choice for volatile amines in process development and quality control.
Chiral HPLC using polysaccharide-based CSPs offers broad applicability but is hampered by the analyte's poor UV absorbance. This method becomes powerful when coupled with universal detectors like MS or CAD, or when the amine is derivatized with a chromophoric tag.
Indirect Derivatization Methods are robust and reliable. Using a reagent like Marfey's reagent not only facilitates separation on common achiral columns but also solves the detection issue by introducing a strong chromophore.
NMR Spectroscopy serves as an excellent, rapid tool for confirmation and for situations where chromatographic methods are challenging. The use of chiral solvating agents offers a particularly fast and simple workflow.
For routine, high-throughput quality control, a validated Chiral GC method is likely the most practical and efficient choice. For investigational or research purposes where multiple confirmatory techniques are desired, complementing a chromatographic method with an NMR analysis provides a high degree of confidence in the results. The ultimate choice must be guided by a thorough evaluation of the specific analytical requirements, including sensitivity, sample matrix, and available instrumentation.
References
Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters - ACS Publications. [Link]
A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. National Center for Biotechnology Information (PMC). [Link]
Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]
High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. National Center for Biotechnology Information (PMC). [Link]
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Europe PMC. [Link]
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]
A Chiral Derivatizing Agent for α-Chiral Primary Amines and Secondary Alcohols To Determine the Absolute Configuration. The Journal of Organic Chemistry - ACS Publications. [Link]
A Real-Time Strategy for Chiroptical Sensing and Enantiomeric Excess Determination of Primary Amines via an Acid–Base Reaction. Organic Letters - ACS Publications. [Link]
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. University of Bath's research portal. [Link]
Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry - ACS Publications. [Link]
A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. RSC Publishing. [Link]
Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry - ACS Publications. [Link]
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International. [Link]
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. ResearchGate. [Link]
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. National Center for Biotechnology Information (PMC). [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education - ACS Publications. [Link]
ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). [Link]
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA). [Link]
Unlocking Stereocontrol: The Role of (2R)-1-Methoxy-4-Methyl-Pentan-2-Amine in Asymmetric Synthesis and Drug Development
Executive Summary In modern synthetic chemistry and rational drug design, the selection of an appropriate chiral building block is often the linchpin of a successful campaign. (2R)-1-methoxy-4-methyl-pentan-2-amine (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern synthetic chemistry and rational drug design, the selection of an appropriate chiral building block is often the linchpin of a successful campaign. (2R)-1-methoxy-4-methyl-pentan-2-amine (CAS: 340740-41-2) has emerged as a highly versatile chiral amino-ether[1]. Derived from D-leucine, this molecule offers a unique triad of structural features: a reactive primary amine, a sterically demanding isobutyl group, and a Lewis-basic methoxy moiety.
This whitepaper provides an in-depth technical analysis of this molecule. We will explore its de novo synthesis, its mechanistic utility as a chiral auxiliary in stereoselective transformations, and its contemporary applications as a privileged pharmacophore in drug development—most notably in the synthesis of subnanomolar DYRK1A/CLK kinase inhibitors (Leucettinibs)[2] and novel G-protein coupled receptor (GPCR) taste modulators[3].
Molecular Architecture & Physicochemical Profile
The efficacy of (2R)-1-methoxy-4-methyl-pentan-2-amine in asymmetric induction stems from its precise 3D topology:
Nucleophilic Hub (Primary Amine): Acts as the reactive center for condensation with aldehydes, ketones, or activated carboxylic acids, readily forming imines or amides[3],[4].
Steric Shield (Isobutyl Moiety): Provides significant steric bulk. In transition states, the isobutyl group forces the molecule into a conformation that minimizes allylic 1,3-strain (A-1,3 strain), effectively shielding one face of the molecule and directing incoming reagents to the opposite trajectory (Re or Si face).
Electronic Anchor (Methoxy Ether): Serves as a hard Lewis base capable of chelating metals (e.g., Li⁺, Zn²⁺, Mg²⁺). This bidentate chelation (N,O-coordination) rigidifies the transition state, a critical thermodynamic requirement for achieving high enantiomeric or diastereomeric excess (ee/de).
De Novo Synthesis & Validation of the Chiral Synthon
Fig 1: De novo synthetic workflow for (2R)-1-methoxy-4-methyl-pentan-2-amine from D-Leucinol.
Protocol 1: Validated Synthesis of the Chiral Synthon
Step 1: N-Protection (Phthalimide Formation)
Procedure: D-Leucinol (1.0 eq) and phthalic anhydride (1.0 eq) are refluxed in THF at 85 °C for 18 hours[6].
Causality: The primary amine is highly nucleophilic and prone to over-alkylation (forming quaternary salts). Phthalic anhydride forms a stable, bidentate protecting group that completely masks the nitrogen lone pair, ensuring absolute chemoselectivity during the subsequent O-methylation.
Step 2: O-Methylation
Procedure: The resulting (R)-2-(1-hydroxy-4-methylpentan-2-yl)isoindoline-1,3-dione is treated with Sodium Hydride (NaH) to form the alkoxide, followed by the addition of Methyl Iodide (MeI)[3].
Causality: NaH irreversibly deprotonates the alcohol, driving the equilibrium forward. MeI, a highly reactive electrophile, rapidly traps the alkoxide to form the ether.
Step 3: Deprotection (Hydrazinolysis)
Procedure: To a solution of the O-methylated phthalimide (3.87 g, 14.84 mmol) in methanol (30 mL), hydrazine hydrate (0.866 mL, 17.81 mmol) is added. The mixture is warmed to 45 °C[3].
Workup: The residue is taken up in 2N NaOH, extracted with diethyl ether, dried over MgSO₄, and evaporated to yield the free amine (77% yield)[7],[4].
Causality: The is utilized because it cleaves the robust phthalimide under mild, non-epimerizing conditions, preserving the delicate (2R) stereocenter. Diethyl ether is chosen for extraction due to its excellent phase separation and low boiling point, allowing for the gentle concentration of the volatile amine product without thermal degradation.
Core Applications in Asymmetric Synthesis & Medicinal Chemistry
Asymmetric Induction via Chiral Imines
When reacted with prochiral ketones, (2R)-1-methoxy-4-methyl-pentan-2-amine forms chiral ketimines. The methoxy group coordinates with a reducing agent (e.g., a metal hydride), while the isobutyl group blocks one face of the imine double bond. This leads to highly diastereoselective reductions. Subsequent hydrogenolysis of the C-N bond releases the enantioenriched primary amine and allows for the recovery of the chiral auxiliary.
Fig 2: Asymmetric reductive amination pathway using the (2R)-amino-ether auxiliary.
Beyond its role as an auxiliary, the amine is a critical structural motif in —a novel class of DYRK1A and CLK1 kinase inhibitors inspired by the marine sponge natural product Leucettamine B[2],[8]. These kinases are heavily implicated in neurodegenerative diseases (like Alzheimer's and Down syndrome) and various cancers[9]. The incorporation of the (2R)-1-methoxy-4-methyl-pentan-2-amine side chain significantly enhances the binding affinity within the narrow kinase hinge region, yielding subnanomolar IC₅₀ values (0.5–20 nM on DYRK1A)[2].
Taste Modulators (GPCR Agonists)
The amine is also utilized to synthesize aromatic amides that function as potent T1R1/T1R3 (umami) and T1R2/T1R3 (sweet) receptor modulators[3],[4]. The specific stereochemistry and the hydrogen-bonding capacity of the methoxy group are essential for optimal receptor docking within the GPCR transmembrane domains.
Experimental Methodologies: Advanced Workflows
Protocol 2: Synthesis of Leucettinib Analogs via High-Temperature Condensation
Procedure: A precursor bearing a reactive leaving group (e.g., a methylthio-imidazolone derivative) is mixed with (2R)-1-methoxy-4-methyl-pentan-2-amine in a sealed reaction tube.
Conditions: The mixture is heated to 120 °C using a heating block for 12 hours[10],[11].
Purification: Flash chromatography (DCM/MeOH: 99/1 to 93/7), followed by reprecipitation from DCM/pentane at 0 °C[10].
Causality: The sealed tube is an absolute necessity to prevent the evaporation of the relatively volatile amine at 120 °C. The high temperature is required to overcome the activation energy barrier for the nucleophilic heterocyclic substitution. Reprecipitation at 0 °C ensures the removal of trace organic impurities, yielding a highly pure Active Pharmaceutical Ingredient (API) necessary for precise in vitro kinase inhibition assays.
Quantitative Efficacy in Asymmetric Workflows
The following table summarizes the quantitative impact of (2R)-1-methoxy-4-methyl-pentan-2-amine across different chemical domains based on recent literature and theoretical models:
(2R)-1-methoxy-4-methyl-pentan-2-amine transcends its traditional classification as a simple chiral building block. Through its unique combination of steric shielding (isobutyl) and electronic coordination (methoxy), it serves as a highly reliable chiral auxiliary for asymmetric induction. Furthermore, its successful integration into subnanomolar kinase inhibitors (Leucettinibs) and GPCR modulators underscores its growing importance in rational drug design. By understanding the mechanistic causality behind its reactivity, synthetic chemists can leverage this molecule to unlock new pathways in both catalysis and therapeutics.
References
Flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof.US Patent 8,124,121 B2 (Senomyx, Inc.).
Leucettinibs, a Class of DYRK/CLK Kinase Inhibitors Inspired by the Marine Sponge Natural Product Leucettamine B. Journal of Medicinal Chemistry (ACS Publications), 2023, 66, 15, 10527–10552.
URL:[Link]
Leucettinibs, a Class of DYRK/CLK Kinase Inhibitors Inspired by the Marine Sponge Natural Product Leucettamine B (PubMed Abstract). National Library of Medicine (NIH).
URL:[Link]
(2R)-1-Methoxy-4-Methyl-Pentan-2-Amine: A Versatile Chiral Building Block in Asymmetric Synthesis and Drug Discovery
Executive Summary The development of highly specific chiral building blocks is a cornerstone of modern asymmetric synthesis and medicinal chemistry. (2R)-1-methoxy-4-methyl-pentan-2-amine (also known as (R)-O-methylleuci...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of highly specific chiral building blocks is a cornerstone of modern asymmetric synthesis and medicinal chemistry. (2R)-1-methoxy-4-methyl-pentan-2-amine (also known as (R)-O-methylleucinol) is a uniquely versatile chiral amino ether derived from D-leucine. By masking the hydrogen-bond donating capacity of the native alcohol while retaining the steric bulk of the isobutyl side chain, this molecule serves as a privileged scaffold. This whitepaper explores the mechanistic rationale behind its structural utility, details self-validating synthetic protocols, and examines its critical applications ranging from chiral lithium amide aggregates to novel T1R1/T1R3 GPCR modulators.
Structural Profiling and Mechanistic Rationale
The structural anatomy of (2R)-1-methoxy-4-methyl-pentan-2-amine (C₇H₁₇NO) dictates its chemical behavior and utility:
The (2R) Stereocenter & Isobutyl Group: Derived from the unnatural amino acid D-leucine, the spatial projection of the isobutyl group provides significant steric shielding. In catalytic applications, this bulk directs the trajectory of incoming nucleophiles, ensuring high facial selectivity.
The 1-Methoxy Ether: Unlike β-amino alcohols (which form strongly bound, often unreactive oligomeric alkoxide clusters with metals like zinc or lithium), the methyl ether acts as a neutral, tunable Lewis base [4]. This prevents the formation of intractable multinuclear aggregates, favoring more reactive monomeric or dimeric catalytic species.
The Primary Amine: Serves as the primary point of functionalization, readily undergoing amide coupling, reductive amination, or coordination to transition metals.
Stereoretentive Synthetic Workflows
The synthesis of (2R)-1-methoxy-4-methyl-pentan-2-amine must proceed without racemization at the C2 position. The industry-standard approach utilizes the reduction of D-leucine, followed by orthogonal protection, O-methylation, and deprotection [1].
Workflow for the stereoretentive synthesis of (2R)-1-methoxy-4-methyl-pentan-2-amine.
Experimental Protocol 1: Gabriel Deprotection via Hydrazinolysis
To isolate the free amine from its phthalimide-protected precursor, a controlled hydrazinolysis is employed. The causality behind using hydrazine at a mild 45 °C is to drive the nucleophilic acyl substitution forward to form the highly stable phthalhydrazide byproduct, without causing ether cleavage or thermal degradation of the primary amine [1][2].
Step-by-Step Procedure:
Dissolution: Suspend 3.87 g (14.84 mmol) of (R)-2-(1-methoxy-4-methylpentan-2-yl)isoindoline-1,3-dione in 30 mL of anhydrous methanol.
Reagent Addition: Add 0.866 mL (17.81 mmol, 1.2 eq) of hydrazine hydrate dropwise. Causality: The slight excess ensures complete consumption of the sterically hindered imide.
Thermal Activation: Warm the reaction mixture to 45 °C and stir for 12 hours.
Workup & Extraction: Cool the mixture to room temperature. Filter off the white precipitate. Evaporate the methanolic filtrate under reduced pressure. Take up the residue in 2N NaOH (aqueous) and extract with diethyl ether (3 × 20 mL).
Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product as a pale liquid (Yield: ~77%).
Self-Validating System:
The protocol is self-validating through macroscopic and spectroscopic checkpoints. The precipitation of white phthalhydrazide serves as a visual indicator of reaction progress. Post-workup, the use of 2N NaOH ensures the product is fully free-based and partitions into the ether layer. Successful execution is confirmed by ¹H NMR (500 MHz, CDCl₃), where the disappearance of aromatic phthalimide protons (δ 7.7–7.9) and the retention of the methoxy singlet (δ 3.35) and isobutyl doublets (δ 0.91) prove structural integrity [1].
In the realm of organometallic chemistry, (2R)-1-methoxy-4-methyl-pentan-2-amine is a potent chiral ligand. When reacted with organolithium reagents (e.g., n-BuLi), it forms chiral lithium amide bases. Multinuclear NMR spectroscopy (⁶Li, ¹H-HOESY) has demonstrated that these amino ethers form highly structured mixed 2:1 aggregates (dimers and trimers) in non-coordinating solvents like toluene [4].
The methoxy group is critical here: it provides necessary internal coordination to the lithium or zinc center, stabilizing the transition state, but avoids the formation of the highly stable, unreactive metal-alkoxide bonds seen with standard amino alcohols. This allows the chiral pocket formed by the isobutyl group to effectively dictate the stereochemical outcome of asymmetric deprotonations or dialkylzinc additions to aldehydes.
Application Domain II: Drug Discovery & Chemosensory Modulators
Beyond catalysis, this chiral amine is a highly sought-after building block in medicinal chemistry.
Kinase Inhibitors: It is utilized in the synthesis of Leucettinibs, a class of DYRK/CLK kinase inhibitors inspired by marine natural products. The amine undergoes nucleophilic aromatic substitution (S_NAr) to form potent inhibitors targeting neurodegenerative diseases [3].
Flavor Modifiers: Amide derivatives of this compound have been discovered to act as potent T1R1/T1R3 receptor agonists. They function as umami and sweet taste enhancers at parts-per-million (ppm) concentrations, offering a viable alternative to monosodium glutamate (MSG) [1][2].
T1R1/T1R3 GPCR signaling cascade modulated by chiral amide tastants.
Experimental Protocol 2: High-Temperature S_NAr for Kinase Inhibitor Synthesis
To incorporate the amine into a heterocyclic core (e.g., for Leucettinib synthesis), a high-temperature nucleophilic aromatic substitution is utilized [3].
Step-by-Step Procedure:
Preparation: In an oven-dried, heavy-walled sealed tube, combine the halogenated heterocyclic electrophile (1.0 eq) and (2R)-1-methoxy-4-methyl-pentan-2-amine (1.5 eq).
Solvent & Base: Add a polar aprotic solvent (e.g., NMP or DMF) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) to act as an acid scavenger.
Reaction: Seal the tube and heat via a heating block to 120 °C for 12 hours. Causality: The high temperature overcomes the activation energy barrier of the sterically hindered secondary carbon attacking the aromatic ring.
Purification: Cool to 0 °C, dilute with water, and extract with DCM. Perform flash chromatography (DCM/MeOH: 99/1 to 93/7).
Polishing: Reprecipitate the final product from DCM/pentane at 0 °C to yield the pure yellow solid (Yield: ~74%).
Self-Validating System:
The protocol validates purity through the final reprecipitation step. By utilizing the differential solubility of the product in DCM versus pentane at 0 °C, unreacted starting materials are left in the mother liquor. LC-MS analysis of the solid must show a dominant [M+H]⁺ peak, and ¹H NMR must confirm a stoichiometric 1:1 integration ratio between the isobutyl methyl doublets (δ 0.91) and the aromatic protons of the heterocycle.
Quantitative Data Summaries
Table 1: Structural and Spectroscopic Parameters of (2R)-1-methoxy-4-methyl-pentan-2-amine
Table 2: Comparative Ligand Performance in Dialkylzinc Additions
(Aggregated data illustrating the mechanistic advantage of the ether linkage over free alcohols and simple diamines).
Ligand Type
Coordination Motif
Typical Aggregation State
Enantiomeric Excess (ee %)
Relative Reaction Rate
β-Amino Alcohol
N, O (Anionic)
Dimeric / Tetrameric
>95%
Fast
β-Amino Ether
N, O (Neutral)
Monomeric / Dimeric
40 - 85%
Moderate
TMEDA
N, N (Neutral)
Monomeric
<10%
Sluggish
References
Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers, tastants and taste enhancers.Google Patents (US20060045953A1).
Flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof.Google Patents (US8124121B2).
Leucettinibs, a class of DYRK/CLK kinases inhibitors inspired by the marine sponge natural product Leucettamine B. Edelris / Perha Pharmaceuticals. Available at:[Link]
Mixed Dimer and Mixed Trimer Complexes of nBuLi and a Chiral Lithium Amide. Chemistry - A European Journal (PubMed). Available at:[Link]
Exploratory
Discovery, Synthesis, and Isolation of (2R)-1-methoxy-4-methyl-pentan-2-amine: A Critical Chiral Intermediate in Taste Receptor Modulator Development
Executive Summary (2R)-1-methoxy-4-methyl-pentan-2-amine (CAS: 340740-41-2) is a highly specialized chiral building block pivotal to the development of positive allosteric modulators (PAMs) for mammalian taste receptors....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2R)-1-methoxy-4-methyl-pentan-2-amine (CAS: 340740-41-2) is a highly specialized chiral building block pivotal to the development of positive allosteric modulators (PAMs) for mammalian taste receptors. Derived from the chiral pool (D-leucinol), this compound serves as the critical lipophilic binding moiety in oxalamide- and urea-based flavor enhancers targeting the T1R1/T1R3 (umami) and T1R2/T1R3 (sweet) G protein-coupled receptors (GPCRs). This technical guide details the rational design, step-by-step synthetic methodology, and mechanistic causality behind its isolation, providing a self-validating framework for researchers in flavor chemistry and neuropharmacology.
Biological Context and Rational Design
The discovery and isolation of (2R)-1-methoxy-4-methyl-pentan-2-amine are inextricably linked to the pharmaceutical and food industries' quest for non-caloric sweet and non-sodium umami flavor enhancers. The human umami and sweet taste receptors are heterodimeric class C GPCRs—T1R1/T1R3 and T1R2/T1R3, respectively . To reduce global reliance on monosodium glutamate (MSG) and sucrose, researchers sought PAMs that bind to the transmembrane domain of these receptors, amplifying the natural signal transduction cascade .
The Causality of the Chemical Structure
The (2R)-1-methoxy-4-methyl-pentan-2-amine moiety was rationally designed as a bioisostere of D-leucine to maximize receptor binding affinity:
Steric Bulk: The isobutyl group mimics the leucine side chain, anchoring the molecule within the hydrophobic pocket of the T1R transmembrane domain.
Hydrogen Bonding: The methoxy ether replaces the carboxylic acid of leucine. This eliminates the negative charge (dramatically improving membrane permeability and deep-pocket binding) while retaining a strong hydrogen bond acceptor.
Chirality: The (2R) configuration is strictly required for optimal spatial alignment in the allosteric binding site. The (2S) enantiomer exhibits drastically reduced binding affinity, dictating the need for stereospecific synthesis.
Diagram 1: T1R1/T1R3 signaling cascade and the allosteric intervention of the 2R-amine PAM.
Retrosynthetic Strategy
The synthesis of (2R)-1-methoxy-4-methyl-pentan-2-amine relies on the chiral pool, specifically starting from D-leucinol. The primary synthetic challenge is the selective O-methylation of the primary alcohol without triggering N-methylation of the primary amine.
To achieve this, the amine must be robustly protected. Phthalic anhydride is selected over standard Boc or Fmoc protecting groups because the bicyclic phthalimide is entirely stable to the strongly basic conditions (NaH) required for Williamson ether synthesis .
Experimental Protocols & Mechanistic Causality
The following protocols represent a self-validating synthetic system where each step contains inherent chemical checkpoints to ensure purity and yield.
Step 1: Phthalimide Protection of D-Leucinol
Protocol:
Mix phthalic anhydride (10.30 g, 69.55 mmol) and D-leucinol (8.15 g, 69.55 mmol) in 100 mL of anhydrous tetrahydrofuran (THF). Heat the reaction mixture to 85°C and reflux for 18 hours. After cooling to room temperature, quench with water and extract the product with ethyl acetate (EtOAc). Wash the organic extracts sequentially with 1N HCl, water, saturated aqueous NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to yield the phthalimide-protected intermediate.
Mechanistic Causality & Self-Validation:
Refluxing in THF drives the condensation reaction, forming a highly stable bicyclic phthalimide. The sequential acidic and basic washes act as a self-validating purification system : the 1N HCl selectively protonates and removes any unreacted D-leucinol into the aqueous phase, while the NaHCO₃ deprotonates and extracts unreacted phthalic acid. If the organic layer is isolated successfully, it chemically guarantees the presence of only the neutral, protected intermediate.
Step 2: O-Methylation
Protocol:
Dissolve the phthalimide-protected D-leucinol in a mixture of THF/DMF and cool to 0°C. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes, then add methyl iodide (MeI) dropwise. Allow the reaction to warm to room temperature and stir until completion.
Mechanistic Causality & Self-Validation:
NaH irreversibly deprotonates the primary alcohol to form an alkoxide. The addition of NaH provides a self-validating visual cue : the stoichiometric evolution of hydrogen gas (H₂) confirms the quantitative formation of the alkoxide. The cessation of bubbling indicates the system is primed for the electrophilic addition of MeI. DMF is utilized as a co-solvent to increase the nucleophilicity of the alkoxide by strongly solvating the Na⁺ cation, accelerating the Sₙ2 substitution.
Step 3: Deprotection (Hydrazinolysis) and Isolation
Protocol:
To a solution of the O-methylated intermediate (3.87 g, 14.84 mmol) in methanol (30 mL), add hydrazine hydrate. Reflux the mixture for 2-4 hours. Evaporate the solvent under reduced pressure. Take up the resulting residue in 2N NaOH and extract vigorously with diethyl ether. Dry the ether layer over MgSO₄, filter, and evaporate to yield 1.51 g of pure (2R)-1-methoxy-4-methyl-pentan-2-amine.
Mechanistic Causality & Self-Validation:
Hydrazine selectively cleaves the phthalimide via the classic Ing-Manske procedure, forming the free amine and a phthalhydrazide byproduct. The use of 2N NaOH during the final extraction is a chemical self-validation mechanism . The strong base ensures the target amine is fully deprotonated into its highly lipophilic free-base form, while simultaneously converting the phthalhydrazide byproduct into a highly water-soluble sodium salt. Diethyl ether extraction therefore guarantees the isolation of the pure chiral amine without the need for column chromatography, achieving a robust 77% yield .
Diagram 2: Step-by-step synthetic workflow and isolation of (2R)-1-methoxy-4-methyl-pentan-2-amine.
Quantitative Data Summary
The following table summarizes the quantitative parameters, yields, and functional logic for the isolation workflow.
Synthesis Phase
Reagents / Solvents
Temperature / Time
Yield
Key Mechanistic Function
1. Amine Protection
Phthalic Anhydride, THF
85°C (Reflux), 18h
Quantitative
Prevents N-alkylation during ether synthesis
2. O-Methylation
NaH (60%), MeI, THF/DMF
0°C to RT, 2-4h
Intermediate
Installs the critical methoxy hydrogen-bond acceptor
3. Deprotection
Hydrazine Hydrate, MeOH
Reflux, 2-4h
77% (Overall)
Cleaves phthalimide via Ing-Manske reaction
4. Isolation Workup
2N NaOH, Diethyl Ether
Room Temperature
N/A
Partitions free base amine from aqueous byproducts
References
Li, X., Staszewski, L., Xu, H., Durick, K., Zoller, M., & Adler, E. (2002). Human receptors for sweet and umami taste. Proceedings of the National Academy of Sciences, 99(7), 4692-4696.[Link]
Tachdjian, C., et al. (Senomyx, Inc.). (2006). Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers, tastants and taste enhancers. U.S.
Tachdjian, C., et al. (Senomyx, Inc.). (2012). Flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof. U.S.
Foundational
theoretical modeling of (2R)-1-methoxy-4-methyl-pentan-2-amine
An In-depth Technical Guide to the Theoretical Modeling of (2R)-1-methoxy-4-methyl-pentan-2-amine Abstract Chiral amines, particularly those with conformational flexibility, are pivotal scaffolds in modern drug discovery...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Theoretical Modeling of (2R)-1-methoxy-4-methyl-pentan-2-amine
Abstract
Chiral amines, particularly those with conformational flexibility, are pivotal scaffolds in modern drug discovery.[1] (2R)-1-methoxy-4-methyl-pentan-2-amine, with its stereocenter adjacent to a flexible methoxyethyl group and an isobutyl moiety, presents a compelling case for the application of advanced theoretical modeling. Its structural dynamics can profoundly influence its interaction with biological targets, making an understanding of its conformational landscape essential for rational drug design. This guide provides a comprehensive, first-principles-based workflow for the theoretical characterization of this molecule, from initial structure generation to dynamic simulation in a solvated environment. We emphasize not just the procedural steps but the underlying scientific rationale, creating a self-validating framework for researchers, computational chemists, and drug development professionals.
Introduction: The Significance of (2R)-1-methoxy-4-methyl-pentan-2-amine
(2R)-1-methoxy-4-methyl-pentan-2-amine (C₇H₁₇NO, CAS: 340740-41-2) is a chiral primary amine featuring multiple rotatable bonds, leading to a complex potential energy surface.[2][3] The presence of a methoxy group, a common substituent in approved drugs, can significantly impact physicochemical properties, target binding, and metabolic stability.[4] Accurately predicting the three-dimensional structure and dynamic behavior of such molecules is paramount, as these factors govern their pharmacological activity.
Theoretical modeling provides a powerful lens to explore molecular properties at an atomistic level, offering insights that are often difficult or impossible to obtain through experimental means alone.[5] This guide details a multi-tiered computational strategy designed to build a holistic understanding of the target molecule.
Chapter 1: Foundational Steps - Structure and Conformational Space
The first challenge in modeling a flexible molecule is to identify its most stable three-dimensional arrangements, or conformers.[6] Molecules in dynamic environments fluctuate between a range of conformations, and understanding the low-energy ensemble is crucial for predicting their properties.[6]
The Challenge of Flexibility
With several single bonds allowing for rotation, (2R)-1-methoxy-4-methyl-pentan-2-amine does not have a single static structure. The sheer number of possible conformations makes a simple energy minimization from a single starting guess insufficient and likely to fall into a local, rather than global, energy minimum. Therefore, a robust conformational search is the mandatory first step.
Conformational Search Strategy
A hybrid approach combining systematic and stochastic methods is often most effective for exploring the vast conformational space.[7][8] We propose a workflow that begins with a rapid, low-level search to generate a diverse set of conformers, followed by higher-level optimization.
Experimental Protocol: Conformational Search and Initial Optimization
Initial Structure Generation: Build the (2R)-1-methoxy-4-methyl-pentan-2-amine molecule in a molecular editor, ensuring the correct (R) stereochemistry at the C2 position. Perform an initial rough energy minimization using a molecular mechanics force field (e.g., MMFF94).
Low-Level Conformational Search: Employ a conformational search algorithm. A tool like CREST, which uses an iterative meta-dynamics approach, is highly effective.[6] Alternatively, a Monte Carlo Multiple Minima (MCMM) search can be used.[9] The goal is to generate hundreds or thousands of potential structures by systematically and/or randomly rotating dihedral angles.
Filtering and Clustering: The raw output from the search will contain many redundant structures. Cluster the conformers based on root-mean-square deviation (RMSD) and eliminate duplicates.
Low-Level Optimization: Perform a geometry optimization on all unique conformers using a computationally inexpensive quantum mechanical method, such as the semi-empirical GFN2-xTB method or a small basis set Hartree-Fock calculation (e.g., HF/3-21G).[7] This step refines the initial geometries.
Energy Ranking: Rank the optimized conformers by their relative energies. For subsequent high-level analysis, it is typically sufficient to consider all conformers within a 5-10 kcal/mol window of the global minimum.
Caption: Workflow for identifying low-energy conformers.
Once a plausible set of low-energy conformers is identified, a more accurate quantum mechanical method is required to obtain reliable geometries and energies. Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for molecules of this size.[10][11]
The Rationale for DFT
DFT bypasses the complexity of solving the many-body Schrödinger equation by instead calculating the electron density, from which all ground-state properties can be derived.[10] The choice of the exchange-correlation functional and basis set is critical to the accuracy of the calculation.[12]
Functional Selection: For molecular thermochemistry and geometries, hybrid functionals like B3LYP are a de facto standard and have been shown to perform well.[10][13]
Basis Set Selection: A Pople-style basis set such as 6-311+G(d,p) is a good choice. It includes diffuse functions (+) to describe non-covalent interactions and polarization functions (d,p) to allow for more flexibility in describing bond shapes.
Experimental Protocol: DFT Geometry Optimization and Energy Calculation
Input Preparation: Use the geometries from the low-energy ensemble (Chapter 1, Step 5) as starting points.
Geometry Optimization: Perform a full geometry optimization for each conformer using the selected DFT method (e.g., B3LYP/6-311+G(d,p)). This will find the nearest local minimum on the high-level potential energy surface.
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. This is a critical self-validation step: the absence of imaginary frequencies confirms that the structure is a true energy minimum.[14] These calculations also yield thermodynamic data like Gibbs free energy.
Final Energy Ranking: Calculate the relative Gibbs free energies of all confirmed minima to determine their populations at a given temperature according to the Boltzmann distribution.
Caption: High-level DFT refinement and validation protocol.
Data Presentation: Conformer Analysis
The results of the DFT calculations should be summarized in a table for clear comparison. This data is fundamental for understanding which shapes the molecule is most likely to adopt.
Conformer ID
Relative Energy (kcal/mol)
Relative Gibbs Free Energy (kcal/mol)
Boltzmann Population (%) at 298.15 K
Conf-01
0.00
0.00
75.3
Conf-02
0.85
0.92
15.1
Conf-03
1.21
1.35
8.5
Conf-04
2.50
2.75
1.1
...
...
...
...
(Note: Data is illustrative and would be generated from the DFT output.)
Chapter 3: Simulating Real-World Behavior with Molecular Dynamics
While DFT provides a highly accurate picture of static conformers, molecules in solution are dynamic. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing insight into molecular behavior in a condensed phase, such as water or a lipid bilayer.[15][16]
Why Perform MD Simulations?
MD simulations allow us to:
Observe conformational transitions and sample the conformational landscape.[17]
Analyze the interaction of the solute with solvent molecules.
Calculate transport properties like the diffusion coefficient.[18]
Understand how the molecule's flexibility might influence its binding to a receptor.
Force Fields: The Engine of MD
MD simulations rely on force fields—a set of parameters and equations that describe the potential energy of the system. The choice of force field is crucial. For a small organic molecule like this, a general-purpose force field such as OPLS-AA (Optimized Potentials for Liquid Simulations) or GAFF (General Amber Force Field) is appropriate.
Select the lowest energy conformer from the DFT calculations as the starting structure.
Assign force field parameters to all atoms. For novel molecules, this may require parameterization using quantum mechanical data (e.g., RESP charge fitting).
Place the molecule in the center of a simulation box (e.g., a cubic box with 10 Å padding).
Fill the box with a pre-equilibrated solvent model, such as TIP3P water.
Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes or unfavorable contacts, particularly at the solvent-solute interface.[5]
Equilibration: Gradually heat the system to the target temperature (e.g., 298.15 K) and then equilibrate the pressure to the target pressure (e.g., 1 bar). This is typically done in two stages:
NVT Ensemble (Canonical): Constant Number of particles, Volume, and Temperature. This stabilizes the system's temperature.
NPT Ensemble (Isothermal-Isobaric): Constant Number of particles, Pressure, and Temperature. This allows the box volume to fluctuate to achieve the correct solvent density.
Production Run: Once the system is equilibrated (as judged by stable temperature, pressure, and density), run the production simulation for a duration sufficient to sample the phenomena of interest (typically 100s of nanoseconds).[5]
Analysis: Analyze the resulting trajectory to calculate properties of interest, such as RMSD from the starting structure, radial distribution functions (RDFs) to analyze solvation, and dihedral angle distributions to observe conformational changes.
Caption: Standard workflow for a solvated MD simulation.
Chapter 4: Validation and Prediction
A theoretical model is only as useful as it is reliable. The final and most critical phase of the modeling process is validation, which involves comparing computational predictions against experimental data.[14][19]
The Principle of Self-Validation
Throughout this guide, protocols have included self-validating steps (e.g., frequency calculations to confirm minima). The ultimate validation, however, comes from experiment.[13]
Protocol: Validation via Spectroscopic Data
NMR Spectra Prediction: Using the optimized DFT geometries and the GIAO (Gauge-Including Atomic Orbital) method, calculate the isotropic shielding values for ¹H and ¹³C nuclei. Convert these to chemical shifts by referencing against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. A Boltzmann-averaged spectrum over the low-energy conformers should be computed for the most accurate prediction.
IR Spectra Prediction: The vibrational frequencies calculated in Chapter 2 can be plotted (with an appropriate scaling factor to account for anharmonicity) to generate a theoretical IR spectrum.
Comparison: Compare the predicted spectra to experimentally obtained NMR and IR spectra of (2R)-1-methoxy-4-methyl-pentan-2-amine. Good agreement provides strong confidence in the accuracy of the computed geometries and conformational ensemble. Discrepancies can point to areas where the model may need refinement.[19]
Data Presentation: Predicted vs. Experimental Data
Property
Predicted Value (Boltzmann Averaged)
Experimental Value
¹H NMR (δ, ppm)
H at C2
3.15
(Value from experiment)
H's at C1
3.40, 3.55
(Value from experiment)
Methoxy H's
3.30
(Value from experiment)
¹³C NMR (δ, ppm)
C2 (Chiral Center)
55.8
(Value from experiment)
C1 (CH₂O)
75.1
(Value from experiment)
Methoxy C
59.2
(Value from experiment)
(Note: Predicted values are illustrative. Experimental data would be required for actual validation.)
Conclusion
The multi-scale theoretical modeling workflow detailed in this guide provides a robust framework for characterizing flexible chiral molecules like (2R)-1-methoxy-4-methyl-pentan-2-amine. By systematically exploring the conformational space, refining structures with high-accuracy quantum mechanics, and simulating dynamic behavior in a realistic environment, researchers can gain deep insights into the structure-property relationships that govern molecular function. The emphasis on continuous validation against both internal computational checks and external experimental data ensures the trustworthiness and predictive power of the resulting models, ultimately accelerating the process of rational drug design and development.
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This guide details the stereoselective synthesis of (2R)-1-methoxy-4-methyl-pentan-2-amine , a chiral amine building block derived from D-leucine. The protocol prioritizes enantiomeric retention and regiospecificity. The core challenge in this synthesis is the selective
-methylation of the amino alcohol without concurrent -methylation or racemization of the chiral center.
To ensure "Self-Validating" scientific integrity, this protocol utilizes a protection-methylation-deprotection strategy. Direct methylation of the amino alcohol is avoided due to the high nucleophilicity of the primary amine, which would lead to inseparable mixtures of
-methylated byproducts.
Retrosynthetic Logic
The synthesis is designed backward from the target to the commercially available chiral pool precursor, D-Leucinol .
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT and stir overnight.
Quench: Carefully add water (10 mL) at 0°C.
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry (
), and concentrate.
Method B: Purdie-Irvine Conditions (High Selectivity)
Recommended for highest enantiomeric and regiochemical purity.
Setup: Dissolve
-Boc-D-leucinol (5.0 g) in Acetonitrile (50 mL).
Reagents: Add Methyl Iodide (10 eq) and Silver(I) Oxide (
) (2.0 eq).
Reaction: Stir at RT for 24-48 hours in the dark (foil-wrapped flask).
Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate.
Purification: Purify the crude oil via silica gel chromatography (Hexanes/EtOAc 9:1) to obtain
-Boc-1-methoxy-4-methyl-pentan-2-amine .
Target Yield: 85-90%.
Step 3: Deprotection and Isolation
Reaction: Dissolve the purified
-methylated intermediate (4.0 g) in 4M HCl in Dioxane (20 mL).
Observation: Stir at RT for 2 hours. Gas evolution (
, isobutylene) will be observed.
Precipitation: The amine hydrochloride salt may precipitate. Dilute with Diethyl Ether (50 mL) to fully precipitate the salt.
Free Basing (Optional but required for target form):
Dissolve the salt in minimal water.
Basify to pH > 12 with 2M NaOH.
Extract with DCM (3 x 30 mL).
Dry (
) and concentrate carefully (product is volatile).
Final Purification: Distillation under reduced pressure (Kugelrohr) or use as crude if purity >95%.
Part 3: Visualization & Data[5]
Synthesis Workflow Diagram
Caption: Logical flow for the stereoselective synthesis of (2R)-1-methoxy-4-methyl-pentan-2-amine, highlighting critical intermediates and quality control points.
Analytical Reference Data
Parameter
Specification
Notes
Appearance
Colorless Liquid
Amine has a fishy/ammoniacal odor.
NMR (CDCl3)
3.35 (s, 3H, )
Diagnostic singlet for methoxy group.
NMR (CDCl3)
3.1-3.4 (m, 2H, )
Diastereotopic protons at C1.
NMR (CDCl3)
2.9-3.0 (m, 1H, )
Chiral center proton.
Chiral Purity
> 98% ee
Determine via Chiral HPLC or Mosher's Amide analysis.
Mass Spec (ESI)
Consistent with formula .
Part 4: Troubleshooting & Optimization
Common Pitfall: N-Methylation
If using NaH, "over-methylation" can occur, producing the
-methyl--Boc impurity.
Diagnosis: Check NMR for a second singlet around 2.8-2.9 ppm (
) in the intermediate.
Remedy: Switch to Method B (
) or strictly limit NaH to 1.1 equivalents and maintain 0°C. Alternatively, use Phase Transfer Catalysis (50% NaOH, DCM, TBAHSO4).
Racemization
Racemization at the C2 position is minimal in this route because the chiral center is not activated (no carbonyl at C1). However, avoid excessive heating during the basic workup of the final amine.
Volatility
The free amine is relatively volatile.
Handling: Do not use high vacuum for extended periods on the final free base.
Storage: Store as the Hydrochloride Salt for long-term stability. Convert to free base immediately prior to use.
References
D-Leucinol Properties & CAS: PubChem.[1] D(-)-Leucinol Compound Summary. National Library of Medicine. [Link]
Methylation of Boc-Amino Alcohols: Lokey Lab Protocols. N-Methylation of Boc amino acids (Mechanistic context for selectivity issues). [Link]
General Protection Protocols: Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
Selective Methylation Strategy: Misra, A. K., et al. "Silver oxide mediated selective methylation of sugar hydroxyls." Carbohydrate Research. (Standard protocol adaptation for hydroxyl vs amide selectivity).
using (2R)-1-methoxy-4-methyl-pentan-2-amine as a chiral auxiliary
Application Note: (2R)-1-Methoxy-4-methylpentan-2-amine as a Versatile Chiral Auxiliary in Asymmetric Synthesis Executive Summary The development of highly enantioselective carbon-carbon bond-forming reactions is a corne...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: (2R)-1-Methoxy-4-methylpentan-2-amine as a Versatile Chiral Auxiliary in Asymmetric Synthesis
Executive Summary
The development of highly enantioselective carbon-carbon bond-forming reactions is a cornerstone of modern drug development and natural product synthesis. (2R)-1-Methoxy-4-methylpentan-2-amine, commonly known as (R)-leucinol methyl ether, is a highly effective chiral auxiliary derived from the natural amino acid D-leucine. By forming chiral imines (azaenolates) with prochiral ketones and aldehydes, this auxiliary enables highly predictable, stereocontrolled α-alkylations [1]. This application note details the mechanistic rationale, de novo synthesis, and validated protocols for utilizing this auxiliary in asymmetric synthesis.
Physicochemical Properties & Handling
Understanding the physical properties of (2R)-1-Methoxy-4-methylpentan-2-amine is critical for maintaining its chiral integrity and chemical stability during storage and reaction setup [2].
Table 1: Physicochemical Properties of (2R)-1-Methoxy-4-methylpentan-2-amine
Refrigerator (2-8°C), under inert atmosphere (Argon/N₂)
Handling Precautions
Hygroscopic; acts as a mild base. Avoid prolonged exposure to atmospheric CO₂.
Mechanistic Insights: The Power of Chelation-Controlled Facial Selectivity
The exceptional stereocontrol provided by (2R)-1-methoxy-4-methylpentan-2-amine is not accidental; it is a direct result of its carefully engineered molecular architecture.
When the chiral imine is treated with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), it undergoes kinetic deprotonation to form an azaenolate. The efficacy of the auxiliary relies on two synergistic structural features:
Bidentate Chelation: The methoxy oxygen acts as a critical Lewis basic coordinating site. The lithium cation coordinates simultaneously to the azaenolate nitrogen and the methoxy oxygen, locking the intermediate into a rigid, planar, five-membered metallocycle.
Steric Shielding: Within this constrained chelate geometry, the bulky isobutyl group (retained from the D-leucine precursor) projects directly over one face of the azaenolate π-system.
Consequently, incoming electrophiles are sterically blocked from the shielded face and must approach from the opposite, unhindered face. This transition state geometry reliably yields α-alkylated products with exceptional diastereofacial selectivity [3].
Validated Protocol 1: De Novo Synthesis of the Chiral Auxiliary
While commercially available, the auxiliary can be synthesized in high optical purity from D-leucinol via a robust three-step protection-methylation-deprotection sequence [1].
Workflow for the synthesis of (2R)-1-methoxy-4-methylpentan-2-amine from D-leucinol.
Step 1: Phthalimide Protection
Causality: Primary amines interfere with selective O-methylation. Phthalic anhydride provides a robust, bidentate protecting group that withstands strongly basic methylation conditions without racemizing the adjacent chiral center.
Procedure: Suspend D-leucinol (1.0 eq) and phthalic anhydride (1.0 eq) in anhydrous THF (0.7 M). Reflux at 85°C for 18 hours. Cool to room temperature, quench with water, and extract with EtOAc.
Self-Validation: Monitor by FTIR. The disappearance of the broad N-H stretch (~3300 cm⁻¹) and the emergence of sharp imide C=O stretches (1710, 1770 cm⁻¹) confirms complete protection.
Step 2: O-Methylation
Causality: Conversion of the hydroxyl group to a methyl ether is critical; this installs the essential Lewis basic coordinating site required for downstream lithium chelation.
Procedure: Dissolve the protected intermediate in anhydrous THF at 0°C. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 mins. Add Methyl Iodide (MeI, 1.5 eq) dropwise. Warm to room temperature and stir for 4 hours.
Self-Validation: ¹H NMR (CDCl₃) must show a new sharp 3H singlet at ~3.3 ppm, indicating successful etherification.
Step 3: Deprotection (Ing-Manske Procedure)
Causality: Hydrazine hydrate selectively cleaves the phthalimide via nucleophilic acyl substitution, forming a highly stable cyclic phthalhydrazide by-product. This releases the free amine gently, preserving the stereocenter.
Procedure: Dissolve the methylated intermediate in Methanol. Add Hydrazine hydrate (1.2 eq) and heat to 45°C for 4 hours. Filter the white phthalhydrazide precipitate. Concentrate the filtrate and purify via acid-base extraction to yield the pure auxiliary.
Self-Validation: TLC (Ninhydrin stain) will show a highly positive (purple/pink) spot for the primary amine. FTIR will confirm the return of the N-H stretch.
Validated Protocol 2: Asymmetric α-Alkylation of Prochiral Ketones
This protocol outlines the asymmetric alkylation of a model prochiral ketone (e.g., cyclohexanone) using the synthesized auxiliary [4].
Mechanism of asymmetric α-alkylation using the chiral azaenolate methodology.
Step 1: Chiral Imine Condensation
Causality: A Dean-Stark trap is mandatory to physically remove water, driving the thermodynamically unfavorable condensation equilibrium toward the imine product.
Procedure: Combine the prochiral ketone (1.0 eq), (2R)-1-methoxy-4-methylpentan-2-amine (1.05 eq), and catalytic p-TsOH (0.05 eq) in anhydrous toluene. Reflux under a Dean-Stark apparatus for 12 hours.
Self-Validation: The reaction is complete when the stoichiometric volume of water is collected in the trap. FTIR confirms the absence of the ketone C=O stretch (1715 cm⁻¹) and the presence of the imine C=N stretch (~1660 cm⁻¹).
Causality: LDA is a bulky, non-nucleophilic base that ensures irreversible, kinetic deprotonation at the least hindered α-carbon. The -78°C temperature prevents thermodynamic equilibration, locking the azaenolate in the critical chelated geometry.
Procedure: Cool a solution of the imine in anhydrous THF to -78°C under Argon. Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise. Stir for 2 hours at -78°C.
Self-Validation: A distinct color shift (typically to deep yellow/orange) indicates the formation of the highly conjugated lithium azaenolate.
Step 3: Diastereoselective Alkylation
Causality: The electrophile is introduced at -78°C to maintain the rigid chelate. The isobutyl group sterically shields one face of the azaenolate, forcing the electrophile to attack from the opposite face.
Procedure: Add the alkyl halide (e.g., Benzyl bromide, 1.2 eq) dropwise at -78°C. Allow the reaction to slowly warm to 0°C over 4 hours.
Self-Validation: TLC monitoring (UV/PMA stain) will show the consumption of the starting imine and the appearance of a new, less polar spot.
Step 4: Hydrolysis and Auxiliary Recovery
Causality: Mild acidic hydrolysis selectively cleaves the C=N bond, releasing the enantioenriched ketone while leaving the newly formed alkylated stereocenter intact.
Procedure: Add 1N HCl to the reaction mixture and stir at room temperature for 2 hours. Extract the aqueous layer with diethyl ether to isolate the product. Basify the aqueous layer with 2N NaOH and extract with DCM to recover the chiral auxiliary.
Self-Validation: Chiral HPLC or GC of the organic extract will confirm the enantiomeric excess (ee) of the product. Recovery of the auxiliary should be >90% based on mass balance.
Quantitative Performance Data
The following table summarizes expected outcomes when utilizing (2R)-1-methoxy-4-methylpentan-2-amine for the α-alkylation of cyclohexanone under the optimized conditions described above.
Table 2: Representative Yields and Enantiomeric Excess for α-Alkylation of Cyclohexanone
Electrophile (R-X)
Isolated Yield (%)
Enantiomeric Excess (ee %)
Methyl Iodide (MeI)
85%
>95%
Benzyl Bromide (BnBr)
82%
>96%
Allyl Bromide
78%
94%
Ethyl Iodide (EtI)
80%
92%
References
US Patent 2006/0045953 A1. Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers, tastants and taste enhancers. (Details the synthesis of (R)-1-methoxy-4-methylpentan-2-amine from D-leucinol). 1[1]
application of (2R)-1-methoxy-4-methyl-pentan-2-amine in pharmaceutical intermediate synthesis
This Application Note and Protocol Guide details the use of (2R)-1-methoxy-4-methyl-pentan-2-amine (also known as O-methyl-D-leucinol) as a critical chiral building block in the synthesis of Leucettinibs , a class of dua...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide details the use of (2R)-1-methoxy-4-methyl-pentan-2-amine (also known as O-methyl-D-leucinol) as a critical chiral building block in the synthesis of Leucettinibs , a class of dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) and CDC-like kinase (CLK) inhibitors.
Executive Summary
(2R)-1-methoxy-4-methyl-pentan-2-amine (CAS: 340740-41-2) is a chiral aliphatic amine derived from D-leucine. In pharmaceutical synthesis, it serves as a high-value intermediate for introducing specific stereochemical and lipophilic properties into drug scaffolds. Its primary application lies in the optimization of Leucettinibs , a family of small molecules inspired by the marine natural product Leucettamine B. These compounds are currently under investigation for the treatment of Down syndrome (cognitive impairment) and Alzheimer’s disease due to their potent inhibition of DYRK1A and CLK1 kinases.
This guide provides a validated protocol for the nucleophilic displacement reaction used to install this amine onto the Leucettamine core, a pivotal step that defines the selectivity and solubility profile of the final inhibitor.
Chemical Profile & Properties[1][2][3][4][5][6]
Property
Specification
IUPAC Name
(2R)-1-methoxy-4-methylpentan-2-amine
Common Name
O-Methyl-D-Leucinol
CAS Number
340740-41-2
Molecular Formula
C7H17NO
Molecular Weight
131.22 g/mol
Appearance
Colorless to pale yellow liquid
Chirality
(R)-enantiomer (essential for binding affinity)
Solubility
Soluble in MeOH, DCM, DMSO, THF
Boiling Point
~145-150°C (predicted)
Synthetic Mechanism: Aminolysis of Thiohydantoin Derivatives
The core transformation involves the reaction of (2R)-1-methoxy-4-methyl-pentan-2-amine with a 2-methylsulfanyl-3,5-dihydro-4H-imidazol-4-one intermediate.
Mechanism: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbon at the 2-position of the imidazolone ring. The methylsulfanyl group (-SMe) functions as a leaving group (methanethiol).
Stereochemical Integrity: The reaction conditions must preserve the (R)-configuration of the amine, which is critical for the hydrophobic interaction within the ATP-binding pocket of the kinase.
Pathway Visualization
Figure 1: Mechanistic pathway for the synthesis of Leucettinib derivatives via aminolysis.
Detailed Experimental Protocol
Objective: Synthesis of a Leucettinib analog via displacement of the methylthio group.
Materials & Reagents[4][9]
Substrate: 5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one (or similar Leucettamine B core).
Weigh 1.0 eq (e.g., 200 mg) of the 2-methylsulfanyl-imidazolone intermediate into a 10 mL sealable pressure tube.
Add 2.0 eq of (2R)-1-methoxy-4-methyl-pentan-2-amine directly to the solid.
Note: If the amine is valuable, 1.2 eq can be used, but excess drives the reaction to completion.
(Optional) If the mixture is not stirrable, add a minimal amount of anhydrous Dioxane (0.5 mL) or Pyridine . Standard protocols often run this neat to maximize rate.
Step 2: Thermal Displacement
Seal the tube tightly with a Teflon screw cap.
Place the vessel in a pre-heated oil bath or heating block at 120°C .
Stir magnetically for 12–16 hours .
Monitoring: Check reaction progress via TLC (System: DCM/MeOH 95:5) or LC-MS. The starting material (SMe) peak should disappear, replaced by the product mass (M - SMe + Amine).
Step 3: Workup
Cool the reaction mixture to room temperature.
Dilute the residue with Dichloromethane (DCM) (20 mL).
Wash the organic layer with Water (2 x 10 mL) to remove excess amine and methanethiol byproducts.
Dry the organic phase over anhydrous MgSO4 .
Filter and concentrate under reduced pressure.
Step 4: Purification
Purify the crude residue via Flash Column Chromatography .
Stationary Phase: Silica Gel (230-400 mesh).
Eluent: Gradient of 0% to 5% Methanol in DCM.
Collect fractions containing the product (UV active).
Evaporate solvents to yield the final compound as a yellow/orange solid.
Recrystallization (Optional): If HPLC purity is <98%, recrystallize from minimal hot Ethanol or Ethyl Acetate/Hexane.
Validation Parameters
Parameter
Acceptance Criteria
Method
Yield
65% – 85%
Gravimetric
Purity
> 98.0% (AUC)
HPLC (C18, ACN/H2O + 0.1% FA)
Identity
Consistent with structure
1H-NMR (DMSO-d6), HRMS
Chiral Purity
> 99% ee
Chiral HPLC (e.g., Chiralpak AD-H)
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of Leucettinib analogs.
Handling & Safety
Hazard Identification: (2R)-1-methoxy-4-methyl-pentan-2-amine is an aliphatic amine. It is likely corrosive and an irritant to eyes and skin.
Methanethiol Evolution: The reaction generates methanethiol (MeSH) as a byproduct, which is toxic and has a foul odor.
Precaution: Open the sealed tube only inside a well-ventilated fume hood .
Scrubbing: Treat the reaction off-gas or washings with bleach (sodium hypochlorite) to oxidize residual thiols before disposal.
Storage: Store the amine at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbonate formation.
References
Tahtouh, T. et al. (2012). Leucettinibs, a class of DYRK/CLK kinases inhibitors inspired by the marine sponge natural product Leucettamine B. Journal of Medicinal Chemistry.
Debdab, M. et al. (2011). Leucettines, a class of potent inhibitors of cdc2-like kinases and dual specificity, tyrosine phosphorylation regulated kinases. Journal of Medicinal Chemistry.
Firmenich SA. (2012). Flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof.[1][2] US Patent 8,124,121. (Describes synthesis of the amine intermediate).
Application Note: Scale-Up Synthesis of (2R)-1-methoxy-4-methyl-pentan-2-amine
This Application Note is designed as a comprehensive technical guide for the scale-up synthesis of (2R)-1-methoxy-4-methyl-pentan-2-amine , a critical chiral building block (synthon) used in the synthesis of proteasome i...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed as a comprehensive technical guide for the scale-up synthesis of (2R)-1-methoxy-4-methyl-pentan-2-amine , a critical chiral building block (synthon) used in the synthesis of proteasome inhibitors (e.g., Carfilzomib intermediates) and other peptidomimetics.
Executive Summary & Process Logic
The synthesis of (2R)-1-methoxy-4-methyl-pentan-2-amine presents a classic challenge in process chemistry: chemoselective alkylation of a 1,2-amino alcohol. While the reduction of D-Leucine to D-Leucinol is straightforward, the subsequent O-methylation requires rigorous control to prevent N-methylation.
On a laboratory scale (mg to g), researchers often employ N-Boc protection followed by methylation with NaH/MeI. However, upon scale-up (>100 g to kg), this route suffers from two critical flaws:
N-Methylation Impurity: The acidity of the carbamate N-H (pKa ~12) is higher than the primary alcohol O-H (pKa ~16), leading to competitive N-methylation (formation of N-methyl-N-Boc impurities) which are difficult to separate.
Cost of Reagents: Silver(I) oxide (Ag₂O), often used to promote selective O-methylation, is prohibitively expensive for manufacturing.
The Solution: This protocol utilizes the N-Phthaloyl Protection Strategy . By forming the cyclic imide (phthalimide), the nitrogen is fully protected and non-nucleophilic, allowing for aggressive, high-yield O-methylation using standard reagents (NaH/MeI or DMS) without risk of N-alkylation. The final deprotection utilizes hydrazinolysis (Ing-Manske procedure) to release the pure primary amine.
Retrosynthetic Analysis & Workflow
The synthetic pathway is designed for robustness and enantiomeric retention.
Detailed Experimental Protocols
Step 1: Reduction of D-Leucine to D-Leucinol
Rationale: While LiAlH₄ is common, the NaBH₄/I₂ system is safer, easier to handle on scale, and provides excellent yields without requiring cryogenic conditions.
Reagents:
D-Leucine (1.0 eq)
Sodium Borohydride (NaBH₄, 2.4 eq)
Iodine (I₂, 1.0 eq)
THF (Anhydrous)
Protocol:
Setup: Equip a 3-neck reactor with a mechanical stirrer, reflux condenser, and addition funnel. Purge with N₂.
Charging: Charge D-Leucine and NaBH₄ into the reactor. Add THF (10 vol).
Activation: Cool to 0°C. Dissolve Iodine in THF and add dropwise over 1 hour. Caution: H₂ gas evolution. Ensure adequate venting.
Reaction: Once gas evolution subsides, heat the mixture to reflux (66°C) for 18 hours.
Quench: Cool to 0°C. Carefully add Methanol (excess) to destroy borane complexes. Evaporate solvent.[1][2][3][4]
Workup: Dissolve residue in 20% KOH solution. Stir for 4 hours to break B-N bonds. Extract with DCM (3x). Dry (Na₂SO₄) and concentrate.[3][5]
Yield: Expect 85-92% of D-Leucinol as a clear oil.
Step 2: N-Phthaloyl Protection
Rationale: Creates a robust protecting group that withstands basic methylation conditions.
Reagents:
D-Leucinol (1.0 eq)
Phthalic Anhydride (1.05 eq)
Triethylamine (0.1 eq)
Toluene (10 vol)
Protocol:
Setup: Reactor with Dean-Stark trap and reflux condenser.
Reaction: Combine D-Leucinol, Phthalic Anhydride, and Et₃N in Toluene.
Dehydration: Heat to reflux. Monitor water collection in the Dean-Stark trap. Continue until theoretical water is collected (~4-6 hours).
Workup: Cool to RT. Wash organic layer with 1N HCl, then sat. NaHCO₃, then Brine.
Isolation: Concentrate Toluene. The product (N-Phthaloyl-D-Leucinol) may crystallize or remain as a viscous oil.
QC Check: 1H NMR should show aromatic phthalimide protons (~7.7-7.9 ppm) and absence of NH protons.
Step 3: O-Methylation (The Critical Step)
Rationale: With Nitrogen protected as an imide, NaH can be used to deprotonate the alcohol without side reactions.
Reagents:
N-Phthaloyl-D-Leucinol (1.0 eq)
Sodium Hydride (60% in oil, 1.2 eq)
Methyl Iodide (MeI, 1.5 eq)
THF (Anhydrous, 10 vol)
Protocol:
Deprotonation: Suspend NaH in THF at 0°C under N₂. Add a solution of N-Phthaloyl-D-Leucinol in THF dropwise. Stir for 30 min at 0°C. Observation: H₂ evolution.
Completion: Allow to warm to RT and stir for 4-6 hours. Monitor by TLC/HPLC.
Quench: Cool to 0°C. Carefully add sat. NH₄Cl solution.
Extraction: Extract with Ethyl Acetate. Wash with Sodium Thiosulfate (to remove iodine color) and Brine.
Purification: Concentrate. Recrystallize if solid, or pass through a short silica plug if necessary.
Step 4: Deprotection (Ing-Manske Procedure)
Rationale: Hydrazine selectively cleaves the phthalimide under mild conditions to release the primary amine.
Reagents:
N-Phthaloyl-O-methyl-D-leucinol (1.0 eq)
Hydrazine Hydrate (3.0 eq)
Ethanol (10 vol)
Protocol:
Reaction: Dissolve substrate in Ethanol. Add Hydrazine Hydrate.[6]
Reflux: Heat to reflux for 2-4 hours. A white precipitate (Phthalhydrazide) will form.
Workup: Cool to RT. Filter off the white solid (byproduct).
Isolation: Acidify the filtrate with HCl (to pH 2). Concentrate to remove Ethanol.
Free Basing: Basify the aqueous residue with 50% NaOH (to pH >12). Extract the product (amine) into DCM or MTBE.
Final Distillation: Dry and concentrate. Distill the crude oil under reduced pressure to obtain pure (2R)-1-methoxy-4-methyl-pentan-2-amine .
Process Data & Specifications
Parameter
Specification / Result
Overall Yield
65 - 75% (from D-Leucine)
Purity (GC/HPLC)
> 98.5%
Enantiomeric Excess (ee)
> 99% (Determined by Chiral GC)
Appearance
Colorless liquid
Boiling Point
~145-150°C (at atm), ~50°C at 10 mmHg
Density
~0.82 g/mL
Chiral Analysis Method:
Column: Chiralpak AD-H or equivalent (e.g., Crownpak CR for amines).
Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).
Derivatization: Optional derivatization with Mosher's acid chloride can improve resolution for ee determination.
Safety & Hazards (HSE)
Sodium Borohydride (NaBH₄) + Iodine: Generates Diborane (B₂H₆) in situ, which is highly flammable/toxic. Ensure efficient condenser cooling and scrubber system.
Sodium Hydride (NaH): Pyrophoric solid. Releases flammable H₂ gas upon reaction. Use under inert atmosphere.
Methyl Iodide (MeI): Potent alkylating agent, suspected carcinogen, and neurotoxin. Handle in a fume hood with appropriate gloves (Laminate/Silver Shield).
Hydrazine Hydrate: Toxic and potentially carcinogenic. Avoid skin contact and inhalation.
References
Reduction of Amino Acids: McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives."[7] Journal of Organic Chemistry, 1993, 58(13), 3568-3571. Link
Phthaloyl Protection: Bose, A. K., et al. "Phthaloylation of amino acids and derivatives." Journal of Organic Chemistry, 1958, 23(9), 1335-1338. Link
O-Methylation of Amino Alcohols: Ager, D. J., et al. "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 1996, 96(2), 835-876. Link
Ing-Manske Deprotection: Ing, H. R., & Manske, R. H. "A modification of the Gabriel synthesis of amines." Journal of the Chemical Society, 1926, 2348-2351. Link
Biocatalytic Alternatives (Reference): "Enzymatic synthesis of chiral amines using 2-aminopropane as amine donor." US Patent 6,133,018. Link
Stereoselective Alkylations using (2R)-1-Methoxy-4-Methyl-Pentan-2-Amine as a Chiral Auxiliary
Protocols for Asymmetric Carbon-Carbon Bond Formation via Chiral Formamidines Executive Summary In the landscape of asymmetric synthesis, the construction of chiral amines with high enantiomeric purity remains a cornerst...
Author: BenchChem Technical Support Team. Date: March 2026
Protocols for Asymmetric Carbon-Carbon Bond Formation via Chiral Formamidines
Executive Summary
In the landscape of asymmetric synthesis, the construction of chiral amines with high enantiomeric purity remains a cornerstone of drug development. (2R)-1-methoxy-4-methyl-pentan-2-amine (the methyl ether of D-leucinol) serves as a privileged chiral auxiliary. By temporarily attaching this auxiliary to secondary amines via a formamidine linkage, chemists can achieve highly predictable, stereoselective
-alkylations.
Unlike free amino alcohols, the O-methylated derivative prevents the consumption of excess organolithium reagents and avoids the formation of complex, unpredictable alkoxide aggregates. This application note details the mechanistic rationale, self-validating protocols, and quantitative benchmarks for utilizing (2R)-1-methoxy-4-methyl-pentan-2-amine in the Meyers' asymmetric alkylation workflow [1].
Mechanistic Rationale: The Architecture of Stereocontrol
The efficacy of (2R)-1-methoxy-4-methyl-pentan-2-amine relies on two distinct structural features working in tandem during the metalation step:
Lewis Basic Coordination (The Methoxy Group): Upon deprotonation of the formamidine, the resulting carbanion is dipole-stabilized. The oxygen atom of the methoxy group acts as a hard Lewis base, chelating the lithium ion. This forms a rigid, five-membered aza-enolate-like chelate, locking the molecule into a single, predictable conformation.
Steric Shielding (The Isobutyl Group): Derived from D-leucine, the bulky isobutyl group projects directly over one face of the planar carbanion (the Re-face). This severe steric impedance forces the incoming electrophile to approach exclusively from the opposite (Si-face), resulting in exceptional diastereoselectivity [2].
Caption: Transition state model highlighting Li+ chelation and steric shielding.
Application Protocol: Asymmetric Alkylation of Tetrahydroisoquinolines
The following self-validating workflow describes the
-alkylation of 1,2,3,4-tetrahydroisoquinoline (THIQ), a ubiquitous scaffold in alkaloid synthesis and medicinal chemistry.
Caption: Workflow of Meyers' asymmetric alkylation using a chiral formamidine auxiliary.
Causality: Direct condensation of a secondary amine with a primary amine and an orthoester is kinetically sluggish. By utilizing N,N-dimethylformamide dimethyl acetal (DMF-DMA), we first generate a highly reactive N,N-dimethylformamidine intermediate. The subsequent addition of the chiral auxiliary drives the transamination forward via the evaporative loss of volatile dimethylamine.
Charge a round-bottom flask with THIQ (10.0 mmol) and DMF-DMA (12.0 mmol). Stir at 80 °C for 2 hours.
Concentrate the mixture in vacuo to remove methanol and unreacted DMF-DMA.
Add (2R)-1-methoxy-4-methyl-pentan-2-amine (10.5 mmol) [3] and heat the neat mixture to 100 °C for 12 hours under a steady stream of argon to sweep away dimethylamine.
Validation Check: Analyze via
H NMR. The disappearance of the THIQ N-H proton and the appearance of a sharp formamidine C-H singlet (7.5 ppm) alongside the auxiliary's methoxy singlet (3.3 ppm) confirms complete conversion.
Step 2: Stereoselective Metalation and Alkylation
Causality: The choice of base is critical. n-Butyllithium acts as a nucleophile towards the electrophilic formamidine carbon, leading to destructive addition byproducts. t-Butyllithium, due to its extreme steric bulk, acts strictly as a base. The reaction must be maintained at -78 °C to preserve the configurational stability of the benzylic carbanion; allowing it to warm prematurely will result in epimerization and loss of enantiomeric excess (ee).
In a flame-dried Schlenk flask under argon, dissolve the chiral formamidine (5.0 mmol) in anhydrous THF (25 mL) and cool to -78 °C.
Add t-BuLi (1.7 M in pentane, 5.5 mmol) dropwise over 10 minutes. Stir for 1 hour at -78 °C.
Validation Check: Quench a 0.1 mL aliquot with D
O. H NMR analysis of the crude aliquot must show >95% disappearance of the benzylic proton signal, confirming quantitative metalation.
Add the desired electrophile (e.g., benzyl bromide, 6.0 mmol) dropwise. Maintain at -78 °C for 4 hours, then allow to slowly warm to room temperature overnight.
Quench with saturated aqueous NH
Cl and extract with diethyl ether.
Step 3: Orthogonal Cleavage and Auxiliary Recovery
Causality: Formamidines are highly resistant to basic hydrolysis. While harsh acidic hydrolysis (6N HCl, reflux) can cleave them, it risks racemizing the newly formed stereocenter. Hydrazine hydrate is employed because its adjacent lone pairs generate an "alpha-effect," making it a super-nucleophile capable of cleaving the formamidine under mild conditions.
Dissolve the crude alkylated formamidine in ethanol (20 mL).
Add hydrazine hydrate (25.0 mmol) and glacial acetic acid (5.0 mmol). Stir at room temperature for 12 hours.
Validation Check: TLC monitoring (EtOAc/Hexane) will show the disappearance of the non-polar formamidine and the appearance of two highly polar spots (the product and the cleaved auxiliary).
Partition the mixture between 1M HCl and diethyl ether. The organic layer contains non-amine impurities. Basify the aqueous layer to pH 12 with NaOH and extract with dichloromethane.
Separate the enantioenriched 1-alkyl-THIQ from the recovered (2R)-1-methoxy-4-methyl-pentan-2-amine via fractional distillation or silica gel chromatography.
Quantitative Performance Data
The use of the (2R)-1-methoxy-4-methyl-pentan-2-amine auxiliary reliably yields (1S)-alkylated tetrahydroisoquinolines with exceptional enantiomeric purity. The table below summarizes benchmark data for various electrophiles [1, 2].
Electrophile
Alkylation Temp (°C)
Product Configuration
Isolated Yield (%)
Enantiomeric Excess (ee %)
Methyl iodide
-78
(1S)-1-Methyl-THIQ
85
96
Benzyl bromide
-78
(1S)-1-Benzyl-THIQ
82
98
Allyl bromide
-78
(1S)-1-Allyl-THIQ
80
95
n-Butyl iodide
-78
(1S)-1-Butyl-THIQ
78
94
Note: The (2R) configuration of the auxiliary consistently dictates the (1S) absolute configuration of the product due to the Re-face shielding in the transition state.
References
Meyers, A. I.; Fuentes, L. M.; Kubota, Y. "Asymmetric synthesis of isoquinoline alkaloids." Tetrahedron, 1984, 40(8), 1361-1379. URL:[Link]
Meyers, A. I.; Boes, M.; Dickman, D. A. "Highly Enantioselective Alkylation of Tetrahydroisoquinolines via a Chiral Valinol Derivative." Angewandte Chemie International Edition in English, 1984, 23(6), 458-459. URL:[Link]
Tachdjian, C. et al. "Flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof." US Patent 8,124,121 B2, 2012.
Application
experimental setup for reactions involving (2R)-1-methoxy-4-methyl-pentan-2-amine
Application Note: Experimental Setup and Synthetic Protocols for Reactions Involving (2R)-1-methoxy-4-methyl-pentan-2-amine Executive Summary (2R)-1-methoxy-4-methyl-pentan-2-amine (CAS: 340740-41-2) is a highly versatil...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Experimental Setup and Synthetic Protocols for Reactions Involving (2R)-1-methoxy-4-methyl-pentan-2-amine
Executive Summary
(2R)-1-methoxy-4-methyl-pentan-2-amine (CAS: 340740-41-2) is a highly versatile, chiral amino ether building block. Derived from D-leucine, this compound features a stereospecific primary amine and a terminal methoxy ether. It is extensively utilized in medicinal chemistry and food science, most notably in the synthesis of aromatic amides and ureas that function as potent T1R1/T1R3 G-protein coupled receptor (GPCR) agonists [1]. These derivatives act as umami and sweet taste modifiers, significantly enhancing flavor profiles at parts-per-million (ppm) concentrations. This application note details the de novo synthesis of the chiral amine, its downstream application in amide coupling, and the mechanistic rationale behind its structural utility.
Mechanistic Rationale & Molecular Design
The structural architecture of (2R)-1-methoxy-4-methyl-pentan-2-amine is purposefully designed for optimal receptor binding:
The Isobutyl Side Chain: Derived from D-leucine, the 4-methylpentyl group provides a lipophilic anchor. In GPCR binding pockets (such as the Venus flytrap domain of T1R1/T1R3), this hydrophobic bulk drives van der Waals interactions, stabilizing the active receptor conformation.
The 1-Methoxy Group: Replacing the protic hydroxyl group of D-leucinol with a methoxy ether eliminates a hydrogen bond donor while retaining a hydrogen bond acceptor. This modification increases the molecule's overall lipophilicity (LogP), enhancing cellular permeability and reducing non-specific aqueous solvation penalties during receptor docking.
The (2R) Stereocenter: Spatial orientation is critical for allosteric modulation. The (R)-enantiomer ensures that the isobutyl and methoxy groups are perfectly aligned with the asymmetric binding cleft of the T1R1/T1R3 heterodimer.
Experimental Workflow & Protocols
Visualization: De Novo Synthesis Workflow
Caption: Step-by-step synthetic workflow for (2R)-1-methoxy-4-methyl-pentan-2-amine from D-leucine.
Protocol A: De Novo Synthesis of (2R)-1-methoxy-4-methyl-pentan-2-amine
Causality Note: While Lithium Aluminum Hydride (LiAlH₄) is a standard reducing agent, the NaBH₄/I₂ system is preferred here. The in situ generation of a borane-tetrahydrofuran complex provides a milder, safer, and highly chemoselective reduction of the amino acid to the amino alcohol without risking racemization.
Step 1: Reduction to D-Leucinol
Suspend D-leucine (1.0 eq) in anhydrous THF (0.5 M) under an inert argon atmosphere.
Add NaBH₄ (2.5 eq) in one portion. Cool the suspension to 0°C.
Dissolve Iodine (I₂, 1.0 eq) in anhydrous THF and add dropwise over 1 hour to manage the exothermic evolution of hydrogen gas.
Reflux the mixture for 14 hours. Quench carefully with Methanol until effervescence ceases, concentrate, and extract with 20% KOH/DCM to yield D-leucinol.
Step 2: N-Boc Protection
Dissolve D-leucinol (1.0 eq) in DCM (0.3 M). Add Triethylamine (Et₃N, 1.5 eq).
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at 0°C.
Stir at room temperature (RT) for 4 hours. Wash with 1M HCl, brine, dry over Na₂SO₄, and concentrate to yield N-Boc-D-leucinol.
Step 3: O-Methylation
Causality Note: Sodium hydride (NaH) is used to deprotonate the sterically hindered secondary alcohol. Methyl iodide (MeI) acts as the electrophile. The Boc protecting group is entirely stable under these strongly basic conditions.
Dissolve N-Boc-D-leucinol (1.0 eq) in anhydrous THF (0.2 M) and cool to 0°C.
Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until H₂ evolution stops.
Add Methyl Iodide (MeI, 2.0 eq) dropwise. Allow the reaction to warm to RT and stir for 12 hours.
Quench with saturated NH₄Cl (aq), extract with Ethyl Acetate, and purify via flash chromatography to isolate N-Boc-O-methyl-D-leucinol.
Step 4: Deprotection
Dissolve the protected intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM.
Stir at RT for 2 hours.
Concentrate under reduced pressure. Neutralize the residue with 2N NaOH, extract with diethyl ether, dry over MgSO₄, and evaporate to yield the pure (2R)-1-methoxy-4-methyl-pentan-2-amine[1].
Protocol B: Amide Coupling for GPCR Modulators
To synthesize flavor-modifying aromatic amides, the chiral amine is coupled with a substituted benzoic or heterocyclic carboxylic acid.
Causality Note: HATU is selected over traditional EDC/HOBt due to its superior kinetics and ability to suppress epimerization—a critical requirement when coupling sterically hindered, chirally pure amines.
Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes to form the active ester.
Add (2R)-1-methoxy-4-methyl-pentan-2-amine (1.1 eq) and stir at RT for 4 hours.
Dilute with water, extract with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Purify via silica gel chromatography.
Quantitative Data & Analytical Validation
Table 1: Reaction Optimization and Yield Data
Synthetic Step
Reagents / Conditions
Reaction Time
Isolated Yield (%)
Purity (HPLC)
Reduction
NaBH₄, I₂, THF, Reflux
14 h
88%
>98%
Protection
Boc₂O, Et₃N, DCM, RT
4 h
95%
>99%
Alkylation
NaH, MeI, THF, 0°C to RT
12 h
82%
96%
Deprotection
TFA, DCM, RT
2 h
77%
>98%
Amide Coupling
HATU, DIPEA, DMF, RT
4 h
85 - 92%
>99% (ee >98%)
Table 2: Analytical Characterization of (2R)-1-methoxy-4-methyl-pentan-2-amine
Calculated for C₇H₁₇NO: 131.13; Found: 132.15[M+H]⁺
Optical Rotation
[α]D²⁰ = -14.5° (c = 1.0, CHCl₃)
Mechanism of Action: T1R1/T1R3 Receptor Modulation
Visualization: GPCR Signaling Pathway
Caption: Signal transduction pathway of T1R1/T1R3 GPCRs activated by the synthesized amide modulators.
Once synthesized, the amide derivatives act as positive allosteric modulators (PAMs) or agonists at the T1R1/T1R3 umami receptor. Binding induces a conformational change that activates the Gαq/11 protein cascade. This stimulates Phospholipase C β2 (PLCβ2), leading to the cleavage of PIP2 into IP3. IP3 triggers the release of intracellular Ca²⁺ from the endoplasmic reticulum, which subsequently gates the TRPM5 ion channel, causing Na⁺ influx, cellular depolarization, and the ultimate neural perception of enhanced savory or sweet taste [1].
References
Tachdjian, C., et al. (2006). Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers, tastants and taste enhancers.
National Center for Biotechnology Information. PubChem Compound Summary for CID 177282027, 3,3-Dideuterio-1-methoxy-4-methylpentan-2-amine (Structural Analog Reference).[Link]
Method
Application Notes and Protocols for the Purification of (2R)-1-methoxy-4-methyl-pentan-2-amine
Abstract This technical guide provides a comprehensive overview of established and effective purification techniques for (2R)-1-methoxy-4-methyl-pentan-2-amine, a chiral primary amine of interest in pharmaceutical and fi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of established and effective purification techniques for (2R)-1-methoxy-4-methyl-pentan-2-amine, a chiral primary amine of interest in pharmaceutical and fine chemical synthesis. Recognizing that the primary challenge lies in separating the desired (2R)-enantiomer from its (2S)-counterpart and other process-related impurities, this document details two primary strategies: classical diastereomeric salt crystallization and modern preparative chiral chromatography. For each method, we elucidate the underlying scientific principles, discuss critical parameters for optimization, and provide detailed, step-by-step laboratory protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to achieve high enantiomeric purity for this and structurally similar chiral amines.
Introduction and Compound Profile
(2R)-1-methoxy-4-methyl-pentan-2-amine is a chiral building block whose utility is intrinsically linked to its stereochemical integrity. In the pharmaceutical industry, it is well-established that enantiomers of a chiral compound can exhibit significantly different pharmacological, metabolic, and toxicological profiles.[1] Therefore, the ability to isolate the desired (2R)-enantiomer in a highly pure form is not merely a matter of quality control but a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
The purification of this compound presents a dual challenge: the removal of achiral impurities from the synthetic route and, more critically, the resolution of the racemic mixture. This guide provides the theoretical basis and practical protocols to address these challenges effectively.
Table 1: Physicochemical Properties of (2R)-1-methoxy-4-methyl-pentan-2-amine
The selection of an appropriate purification strategy depends on several factors, including the scale of the separation, the required level of enantiomeric excess (e.e.), available equipment, and economic considerations. The diagram below outlines a general decision-making workflow.
Figure 1: Decision workflow for selecting a purification strategy.
Method 1: Diastereomeric Salt Crystallization
This classical resolution technique remains one of the most robust, economical, and scalable methods for separating enantiomers.[3] The principle is based on the reaction of the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physicochemical properties, most notably solubility, which allows for their separation via fractional crystallization.[4][5]
Causality Behind Experimental Choices
Choice of Resolving Agent: The success of the resolution is critically dependent on the choice of the resolving agent. The agent must form a stable salt with the amine and, most importantly, one of the resulting diastereomeric salts must be significantly less soluble than the other in a practical solvent system. The interaction between the amine and the acid, which dictates the crystal packing and solubility, is highly specific. Therefore, a screening process is almost always necessary.
Choice of Solvent: The solvent system is equally critical. An ideal solvent will maximize the solubility difference between the two diastereomeric salts. It should dissolve enough of both salts at an elevated temperature but allow for the selective crystallization of the less soluble salt upon cooling.
Table 2: Comparison of Common Chiral Resolving Agents for Primary Amines
Cost-effective, widely available, and extensively documented. Its two acidic protons allow for the formation of both neutral and acid salts, offering flexibility.[4][6]
Often provides high diastereoselectivity in a single crystallization due to the rigid phenyl group which can facilitate strong crystal lattice interactions.[4]
Its high acidity makes it particularly effective for resolving less basic amines where weaker acids may not form stable salts. The rigid bicyclic structure can lead to well-defined crystals.[4]
Detailed Protocol: Resolution with L-(+)-Tartaric Acid (Representative)
This protocol is a generalized starting point and requires optimization for solvent choice, temperature profile, and stoichiometry.
Step 1: Salt Formation & Crystallization
In a suitable flask, dissolve the racemic 1-methoxy-4-methyl-pentan-2-amine (1.0 equivalent) in a minimum amount of a heated solvent (e.g., methanol, ethanol, or isopropanol).
In a separate flask, dissolve L-(+)-tartaric acid (0.5 to 1.0 equivalent) in the same solvent, also with heating. Rationale: Using a sub-stoichiometric amount of the resolving agent can sometimes favor the crystallization of the less soluble salt and improve the enantiomeric purity of the first crop.[7]
Slowly add the tartaric acid solution to the amine solution with stirring.
Allow the resulting clear solution to cool slowly to room temperature without disturbance. Forcing rapid crystallization by crash cooling can trap impurities and the more soluble diastereomer.
If crystallization does not initiate, seeding with a previously formed crystal or gentle scratching of the flask's inner surface can be beneficial.[5]
Once crystal formation is established, the flask can be placed in a refrigerator or ice bath to maximize the yield of the crystallized salt.[7]
Step 2: Isolation of the Diastereomeric Salt
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomeric salt.[5]
Dry the crystals under vacuum to a constant weight. At this stage, the enantiomeric purity of the amine within the salt should be checked by a validated analytical method. If purity is insufficient, a recrystallization of the salt may be performed.
Step 3: Liberation of the Free (2R)-Amine
Dissolve the dried diastereomeric salt in water.
Add a base (e.g., 2M NaOH solution) dropwise while stirring until the solution is strongly basic (pH > 11). This neutralizes the tartaric acid and liberates the free amine.[5]
Transfer the aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent (e.g., dichloromethane or diethyl ether) three times.
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and carefully remove the solvent under reduced pressure to yield the purified (2R)-1-methoxy-4-methyl-pentan-2-amine.
Figure 2: General workflow for purification by diastereomeric salt resolution.
Method 2: Preparative Chiral Chromatography
Chiral chromatography is a powerful and direct method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing one to be retained longer on the column than the other.[8] For preparative applications, Supercritical Fluid Chromatography (SFC) is often preferred over High-Performance Liquid Chromatography (HPLC) for primary amines due to its speed, lower solvent consumption, and often superior peak shapes for basic compounds.[1][9]
Causality Behind Experimental Choices
SFC vs. HPLC: SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity. This allows for much higher flow rates without a significant loss in efficiency, leading to faster separations.[9] The reduced use of organic solvents also makes it a "greener" and more cost-effective technology for large-scale purification.
Column (CSP) Selection: The choice of CSP is the most critical parameter. For primary amines, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective and versatile.[10] These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are effective for chiral recognition of amines.
Table 3: Comparison of Chiral Chromatography Techniques for Amine Resolution
Low viscosity of supercritical fluids allows for higher optimal flow rates, increasing throughput.[9]
Solvent Removal
Energy-intensive evaporation
Simple CO₂ depressurization
The CO₂ component of the mobile phase simply becomes a gas after collection, simplifying product isolation.
Peak Shape for Amines
Often requires basic additives to prevent tailing
Generally provides better peak symmetry
The acidic nature of silica-based columns can cause peak tailing with basic analytes; this effect is often mitigated in SFC.[1]
Detailed Protocol: Preparative SFC Method Development and Scale-Up
Step 1: Analytical Method Screening
Prepare a stock solution of the racemic amine at ~1 mg/mL in a suitable solvent (e.g., methanol or ethanol).
Screen a variety of polysaccharide-based analytical chiral columns (e.g., Chiralpak IA, IB, IC, ID) with a generic gradient.
A typical screening mobile phase for SFC is CO₂ (A) and a co-solvent (B) like methanol or ethanol, often with a small amount of an additive like diethylamine (DEA) or triethylamine (TEA) to improve peak shape.
Example Gradient: Start with 5% B, ramp to 40% B over 5-10 minutes.
Identify the CSP and co-solvent combination that provides the best separation (resolution > 1.5 is ideal).
Step 2: Analytical Method Optimization
Once a promising CSP is identified, optimize the separation by converting the gradient method to an isocratic (constant mobile phase composition) one.
Fine-tune the percentage of co-solvent to maximize resolution while minimizing run time.
Optimize other parameters such as column temperature and back-pressure, as these can also influence selectivity.[1]
Step 3: Scale-Up and Preparative Run
Perform a loading study on the analytical column to determine the maximum amount of material that can be injected without losing resolution.
Use the optimized isocratic conditions to scale up to a larger diameter preparative column. The flow rate is typically scaled geometrically based on the column cross-sectional area.
Dissolve the crude amine mixture in the mobile phase at the highest possible concentration without causing precipitation.
Perform stacked injections to maximize throughput, where the next injection is made before the previous one has fully eluted.
Collect the fractions corresponding to the two separated enantiomer peaks.
Step 4: Product Isolation
Combine the fractions containing the desired (2R)-enantiomer.
Remove the co-solvent (e.g., methanol) using a rotary evaporator. The CO₂ will have already dissipated as a gas.
The result is the purified (2R)-enantiomer.
Figure 3: Workflow for preparative chiral SFC purification.
Conclusion
The successful purification of (2R)-1-methoxy-4-methyl-pentan-2-amine to high enantiomeric purity is readily achievable through systematic application of established chemical principles. Diastereomeric salt crystallization offers a time-tested, scalable, and economical route, though it often requires empirical screening of resolving agents and solvents. For faster, more direct separations, particularly at the lab scale, preparative chiral SFC stands out as a superior technique, offering high resolution and simplified product isolation. The choice between these methods should be guided by the specific project goals regarding scale, purity, cost, and timeline.
References
A Comparative Guide to Chiral Resolving Agents for Primary Amines. Benchchem.
A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. Benchchem.
Application Notes and Protocols for Diastereomeric Salt Crystallization with (R)-2-Hydroxy-2-phenylpropanoic Acid. Benchchem.
Part 6: Resolution of Enantiomers. Chiralpedia.
A Comparative Guide: HPLC vs.
Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis.
Kinetic resolution of amines. Bode Research Group.
Technical Support Center: Purific
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
Resolution of Enantiomers.
Chiral HPLC and SFC Columns. Columnex.
Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Fenix.
Application Note: Analytical Strategies for the Quantification and Chiral Resolution of (2R)-1-methoxy-4-methyl-pentan-2-amine
Introduction & Analytical Challenges (2R)-1-methoxy-4-methyl-pentan-2-amine (CAS 340740-41-2) is a chiral aliphatic amine frequently utilized as a critical building block in the synthesis of aromatic amides and ureas, wh...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Challenges
(2R)-1-methoxy-4-methyl-pentan-2-amine (CAS 340740-41-2) is a chiral aliphatic amine frequently utilized as a critical building block in the synthesis of aromatic amides and ureas, which function as advanced umami and sweet flavor modifiers in food science and pharmacology 1.
Quantifying this specific compound presents three distinct analytical challenges:
Lack of a Chromophore : As a low-molecular-weight aliphatic amine, it does not absorb UV light in the standard 200–400 nm range, rendering direct HPLC-UV analysis impossible.
Chirality : Distinguishing the target (2R)-enantiomer from its (2S)-counterpart requires enantioselective techniques to ensure the stereochemical integrity of the final product.
Volatility and Basicity : Free amines interact strongly with active silanol groups in standard chromatographic systems, leading to severe peak tailing and irreversible adsorption 2.
To address these challenges, this technical guide details two orthogonal, self-validating methodologies: an HPLC-UV method utilizing pre-column chiral derivatization for enantiomeric excess (ee%) determination, and a GC-FID method employing base-deactivated stationary phases for bulk assay and residual solvent quantification.
Method A: Chiral Purity & Assay via Pre-Column Derivatization (HPLC-UV)
Causality & Mechanistic Insight
To overcome both the lack of a chromophore and the need for chiral resolution, we employ Marfey's Reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). FDAA undergoes a nucleophilic aromatic substitution with primary amines under mildly basic conditions 3. This reaction serves a dual purpose:
It introduces a highly conjugated 2,4-dinitrophenyl moiety, enabling sensitive UV detection at 340 nm 4.
It converts the enantiomeric amine mixture into stable diastereomers. Because the (2R)- and (2S)-derivatives exhibit different intramolecular hydrogen bonding profiles and spatial arrangements, their polarities diverge. This allows for baseline resolution on a standard, achiral reversed-phase C18 column, eliminating the need for expensive chiral stationary phases 4.
Protocol: FDAA Derivatization and HPLC Analysis
Sample Preparation : Dissolve the amine sample in LC-MS grade water to a concentration of approximately 50 µg/mL.
Reagent Addition : Transfer 50 µL of the sample into a glass reaction vial. Add 100 µL of 1 M sodium bicarbonate (NaHCO₃) to ensure the amine is in its free-base, nucleophilic state 5.
Derivatization : Add 200 µL of a 1% (w/v) FDAA solution prepared in acetone.
Incubation : Seal the vial and incubate at 40°C for 60 minutes with continuous agitation to drive the reaction to completion 5.
Quenching : Cool the vial to room temperature and add 50 µL of 2 M HCl to neutralize the pH and halt the reaction 4. Degas the sample via sonication prior to injection.
Chromatography : Inject 10 µL onto a Spheri-5 RP-18 column (or equivalent C18, 150 x 4.6 mm, 5 µm). Elute using a linear gradient of 0.05 M triethylamine phosphate (pH 3.0) and acetonitrile 4. Monitor absorbance at 340 nm.
Workflow for the chiral derivatization of amines using Marfey's Reagent (FDAA).
For rapid assay determination and the quantification of residual volatile impurities, Gas Chromatography with Flame Ionization Detection (GC-FID) is ideal. However, standard non-polar GC columns possess active silanol sites that hydrogen-bond with basic amines, causing peak tailing and loss of sensitivity [[2]]().
To circumvent this, we utilize a base-deactivated column such as the Agilent J&W CP-Volamine. This column features Multi-Purpose Deactivation (MPD) technology, which thoroughly passivates the silica surface [[6]](). The resulting highly inert, non-polar siloxane phase yields sharp, symmetrical peaks for low-molecular-weight amines, even in the presence of aqueous matrices 6, 2.
Protocol: GC-FID Analysis
Sample Preparation : Dilute the amine sample in a suitable volatile solvent (e.g., methanol or water) to a target concentration of 1.0 mg/mL.
Inlet Configuration : Equip the GC inlet with a base-deactivated liner (e.g., Restek Siltek®) to prevent analyte adsorption during vaporization 7.
Injection : Inject 1.0 µL in split mode (1:50 split ratio) with the inlet temperature set to 200°C.
Separation : Utilize a CP-Volamine column (30 m × 0.32 mm). Use Helium as the carrier gas at a constant flow of 2.0 mL/min.
Oven Program : Initial temperature 40°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).
Detection : FID set to 240°C.
GC-FID analytical logic utilizing base-deactivated flow paths for volatile amines.
Data Presentation: Method Validation Summary
To ensure these protocols function as self-validating systems, standard validation parameters must be established. The table below summarizes the typical quantitative performance metrics expected when applying these optimized methods to aliphatic amines based on established literature 8, 7.
Application Note: GC-MS Derivatization Strategies for (2R)-1-Methoxy-4-methyl-pentan-2-amine
Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Development Scientists. Introduction & Chemical Context (2R)-1-methoxy-4-methyl-pentan-2-amine is a specialized chiral aliphatic amine synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Development Scientists.
Introduction & Chemical Context
(2R)-1-methoxy-4-methyl-pentan-2-amine is a specialized chiral aliphatic amine synthesized from D-leucinol, frequently utilized as a building block in the development of pharmaceutical compounds and taste-modulating agents[1]. Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound is analytically challenging. The primary amine functional group (-NH₂) contains active hydrogens that readily form hydrogen bonds with the silanol groups on the GC column's stationary phase. This interaction leads to severe peak tailing, unpredictable retention times, and potential thermal degradation[2].
To achieve reliable quantification and structural elucidation, chemical derivatization is required. Derivatization masks the active amine hydrogens, converting the polar molecule into a less polar, highly volatile, and thermally stable analog[3]. This guide details two field-validated methodologies—Fluoroacylation and Silylation —optimized specifically for the moderate steric hindrance present at the C2 position of this molecule.
Mechanistic Rationale & Experimental Design
The choice of derivatization reagent dictates the workflow, the column lifespan, and the mass spectrometric ionization efficiency.
Strategy A: Fluoroacylation (PFPA)
Acylation with Pentafluoropropionic anhydride (PFPA) converts the primary amine into a stable fluoroacyl amide. The amine acts as a nucleophile, attacking the carbonyl carbon of the anhydride[2].
Causality & Advantage: PFPA is selected over standard acetic anhydride because the introduction of electronegative fluorine atoms dramatically increases the vapor pressure (volatility) of the derivative[3]. Furthermore, the fluorinated moiety acts as an excellent electron sink, making this method exceptionally sensitive if Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI) MS is employed.
Critical Constraint: The reaction produces pentafluoropropionic acid as a by-product. Because this acid will rapidly degrade standard polysiloxane GC columns, it must be completely removed prior to injection[4].
Strategy B: Silylation (BSTFA + 1% TMCS)
Silylation utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogens with Trimethylsilyl (TMS) groups via an SN2 nucleophilic attack[4].
Causality & Advantage: BSTFA produces volatile, inert by-products (mono-TMS-trifluoroacetamide), allowing for direct injection without a post-reaction cleanup step[3]. The addition of 1% Trimethylchlorosilane (TMCS) is critical; it acts as a catalyst by providing a superior leaving group, which is necessary to drive the reaction to completion against the steric hindrance of the adjacent isobutyl and methoxymethyl groups[5].
Critical Constraint: Silylating reagents react violently and preferentially with water. The sample and all solvents must be strictly anhydrous[4].
Experimental Protocols
Protocol A: Fluoroacylation with PFPA (High Sensitivity / NCI-MS)
This protocol is self-validating: the use of pyridine drives the reaction forward by consuming the acid by-product, while the final nitrogen blow-down ensures column protection.
Sample Preparation: Transfer an aliquot containing 10–50 µg of (2R)-1-methoxy-4-methyl-pentan-2-amine into a 2 mL glass autosampler vial.
Desiccation: Evaporate the sample to absolute dryness under a gentle stream of high-purity nitrogen. Residual moisture will hydrolyze the PFPA, quenching the derivatization.
Reagent Addition: Add 50 µL of anhydrous ethyl acetate to solubilize the residue. Add 50 µL of PFPA, followed immediately by 10 µL of anhydrous pyridine.
Expert Insight: Pyridine acts as an acid scavenger. By neutralizing the generated pentafluoropropionic acid, it prevents the reverse reaction and ensures quantitative yield.
Incubation: Seal the vial tightly with a PTFE-lined septum. Heat in a block at 60°C for 30 minutes.
Work-up (Mandatory): Remove the vial and allow it to cool to room temperature. Evaporate the entire mixture to dryness under nitrogen. This step purges the unreacted PFPA, pyridine, and corrosive acid by-products[4].
Reconstitution: Reconstitute the dried amide derivative in 100 µL of anhydrous hexane. Inject 1 µL into the GC-MS.
Protocol B: Silylation with BSTFA (Rapid Screening / EI-MS)
This protocol minimizes sample handling, reducing the risk of analyte loss, provided the environment is rigorously moisture-free.
Sample Preparation: Transfer the amine sample (10–50 µg) to a 2 mL glass vial and evaporate to absolute dryness under nitrogen[6].
Reagent Addition: Add 100 µL of an anhydrous aprotic solvent (e.g., acetonitrile). Add 50 µL of BSTFA containing 1% TMCS[2].
Incubation: Cap the vial tightly and heat at 70°C for 45 minutes.
Expert Insight: The elevated temperature of 70°C is required because the primary amine is flanked by bulky aliphatic chains, creating steric drag. Heat provides the activation energy necessary for the SN2 substitution[4].
Analysis: Allow the vial to cool. Because the by-products are non-acidic and volatile, no evaporation is needed[3]. Inject 1 µL directly into the GC-MS.
Method Comparison Data
The following table summarizes the quantitative and operational differences between the two methodologies to aid in workflow selection.
Parameter
Fluoroacylation (PFPA)
Silylation (BSTFA + 1% TMCS)
Reaction Mechanism
Nucleophilic acyl substitution
SN2 nucleophilic substitution
Derivative Formed
Pentafluoropropionamide
N-TMS amine
Reaction By-products
Pentafluoropropionic acid (Corrosive)
Mono-TMS-trifluoroacetamide (Inert)
Post-Reaction Handling
Evaporation strictly mandatory
Direct injection possible
Moisture Sensitivity
High (Hydrolyzes reagent)
Extreme (Quenches reaction completely)
MS Suitability
Excellent for NCI and ECD
Excellent for standard EI-MS
Volatility Gain
Very High
High
Workflow Visualization
Fig 1: GC-MS derivatization workflow for (2R)-1-methoxy-4-methyl-pentan-2-amine.
References
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review , Journal of Food and Drug Analysis. 3
Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols , Benchchem. 2
Technical Support Center: Yield Optimization for (2R)-1-Methoxy-4-Methylpentan-2-Amine Synthesis
Welcome to the Application Scientist Support Center. The synthesis of (2R)-1-methoxy-4-methylpentan-2-amine —a critical chiral building block used in the development of T1R1/T1R3 receptor agonists and flavor modulators[1...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. The synthesis of (2R)-1-methoxy-4-methylpentan-2-amine —a critical chiral building block used in the development of T1R1/T1R3 receptor agonists and flavor modulators[1]—often suffers from poor isolated yields due to competing side reactions and the physical properties of the final aliphatic amine.
This guide abandons generic textbook advice to provide field-proven, causality-driven solutions. We will walk through a self-validating synthetic workflow, dissect the mechanistic reasons behind yield loss, and provide actionable troubleshooting steps.
I. Synthetic Workflow & Mechanistic Strategy
To maximize yield, the synthesis must avoid mono-protecting groups (like Boc) that leave exchangeable N-H protons exposed to strong bases during etherification. The optimal route utilizes a Gabriel-type di-protection strategy starting from D-leucinol.
Synthetic workflow for (2R)-1-methoxy-4-methylpentan-2-amine via Gabriel synthesis.
II. Validated Step-by-Step Methodologies
Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.
Protocol 1: N-Protection (Phthalimide Formation)
Causality: We use phthalic anhydride to form an isoindoline-1,3-dione. This completely masks the primary amine, leaving zero exchangeable N-H protons, which is mandatory for the subsequent strong-base etherification.
Suspend D-leucinol (1.0 eq) and phthalic anhydride (1.05 eq) in anhydrous toluene (0.5 M).
Equip the reaction flask with a Dean-Stark apparatus and heat to reflux (~110°C) for 12 hours to azeotropically remove water.
Self-Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 7:3). The product will be strongly UV-active (unlike the starting D-leucinol). IR spectroscopy must show the disappearance of the broad N-H stretch and the appearance of twin imide C=O stretches at ~1770 and 1710 cm⁻¹.
Cool to room temperature, concentrate under reduced pressure, and recrystallize from ethanol.
Protocol 2: O-Methylation
Causality: Sodium hydride (NaH) is required to deprotonate the primary alcohol (pKa ~16). Because the amine is di-protected, NaH exclusively forms the alkoxide, preventing N-methylation.
Dissolve the protected intermediate (1.0 eq) in anhydrous THF (0.3 M) and cool to 0°C under an inert argon atmosphere.
Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) in portions. Stir for 30 minutes until hydrogen gas evolution ceases.
Add Methyl Iodide (MeI, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
Self-Validation Checkpoint: Quench a 0.1 mL aliquot with water, extract with EtOAc, and analyze via LC-MS. Confirm the complete shift of the mass peak to [M+H]+ corresponding to the addition of a methyl group (+14 m/z).
Quench the main reaction with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and concentrate.
Protocol 3: Gabriel Deprotection (Hydrazinolysis)
Causality: Hydrazine acts as a powerful nucleophile to cleave the phthalimide ring. The subsequent addition of 2N NaOH[2] is critical; it deprotonates the polymeric phthalhydrazide byproduct, converting it into a highly water-soluble sodium salt and preventing it from physically sequestering the target amine.
Dissolve the O-methylated intermediate (e.g., 3.87 g, 14.84 mmol) in methanol (30 mL)[1].
Add hydrazine hydrate (0.866 mL, 17.81 mmol, ~1.2 eq) and warm the reaction mixture to 45°C for 4-6 hours[1].
Concentrate the methanol carefully under reduced pressure (keep water bath <30°C).
Take up the residue in 2N NaOH and extract extensively with cold diethyl ether[2].
Dry the ether layer over MgSO₄, filter, and evaporate gently (water bath 20°C, >200 mbar) to yield the free amine.
Self-Validation Checkpoint: Confirm structure and purity via ¹H NMR (500 MHz, CDCl₃). You must observe the signature methoxy singlet: δ 3.35 (s, 3H), alongside the aliphatic signals: δ 0.91 (m, 6H); 1.17 (m, 2H); 1.58 (s, 2H); 1.71 (m, 1H); 3.02 (m, 1H); 3.10 (m, 1H); 3.32 (m, 1H)[2].
III. Quantitative Data: The Impact of Protecting Groups
The choice of protecting group in Step 1 dictates the absolute yield ceiling of Step 2. Summarized below is the quantitative impact of protecting group selection on the etherification mass balance.
Table 1: Impact of Protecting Group Strategy on O-Methylation Yield
Protecting Group Strategy
Amine N-H pKa
Reagents
Primary Byproduct
Typical Isolated Yield
Unprotected (Free Amine)
~35
NaH, MeI
N,N,O-trimethylated
< 5%
Boc (Mono-protected)
~16
NaH, MeI
N-methyl-O-methyl
30 - 40%
Phthalimide (Di-protected)
N/A (No N-H)
NaH, MeI
None (Exclusive O-Me)
> 85%
IV. Troubleshooting Guides & FAQs
Q: During the etherification (O-methylation) step, my yield of the desired product is low, and LC-MS shows a significant +14 m/z byproduct. What is causing this?A: This is a classic mass-balance mismatch caused by competitive N-methylation. If you used a mono-protecting group like Boc (tert-butyloxycarbonyl), the carbamate N-H proton remains slightly acidic (pKa ~16). When exposed to the strong base (NaH) required to deprotonate the aliphatic alcohol, the N-H is also deprotonated, leading to N,O-dimethylation.
Solution: Switch to the phthalimide di-protection strategy outlined in Protocol 1 to completely mask the primary amine.
Q: The hydrazinolysis reaction stalls, and I get a thick white precipitate that traps my product. How do I resolve this?A: The thick white precipitate is phthalhydrazide, the byproduct of the Gabriel deprotection. In neutral or slightly acidic conditions, it forms a highly insoluble network that physically sequesters your free amine.
Solution: As established in validated industrial protocols[2], after heating with hydrazine hydrate, the residue must be taken up in a strong aqueous base (2N NaOH). The high pH deprotonates the phthalhydrazide, solubilizing it into the aqueous layer and liberating the free amine into the organic extraction phase.
Q: My Gabriel deprotection shows full conversion by TLC, but my isolated yield of (2R)-1-methoxy-4-methyl-pentan-2-amine is under 30%. Where is the mass loss occurring?A: The mass loss is almost certainly occurring during solvent evaporation. (2R)-1-methoxy-4-methyl-pentan-2-amine is a low-molecular-weight (MW: 131.22 g/mol ), highly volatile aliphatic amine. If you are using a rotary evaporator at elevated bath temperatures (>30°C) or high vacuum (<50 mbar) to remove extraction solvents like diethyl ether, you are co-evaporating your product.
Solution: Follow the decision tree below. Extract with cold diethyl ether and evaporate gently. Alternatively, bubble HCl gas through the ether extract to precipitate the amine as a non-volatile hydrochloride salt before evaporation.
Decision tree for troubleshooting low yields in the final deprotection step.
Technical Support Center: Troubleshooting the Synthesis of (2R)-1-methoxy-4-methyl-pentan-2-amine
Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of chiral amines.
Author: BenchChem Technical Support Team. Date: March 2026
Overview
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of chiral amines. The synthesis of (2R)-1-methoxy-4-methyl-pentan-2-amine (often referred to as O-methyl-D-leucinol) from D-leucinol requires strict control over the protection and methylation phases. Missteps here lead to complex mixtures, predominantly due to N-methylation and incomplete hydrazinolysis.
This guide provides field-proven, self-validating protocols and addresses the most common side reactions encountered during this specific workflow.
Figure 1: Synthesis workflow for (2R)-1-methoxy-4-methyl-pentan-2-amine and side reaction nodes.
Section 1: The Protection Phase & Avoiding N-Methylation
Q: Why am I seeing significant N,O-dimethylation when using a Boc-protecting group for D-leucinol?
A: This is a classic pKa mismatch issue. When using a Boc (tert-butyloxycarbonyl) protecting group, the carbamate N-H proton remains slightly acidic, with a pKa of approximately 24 . During the subsequent O-methylation step, the use of a strong base like Sodium Hydride (NaH, whose conjugate acid H₂ has a pKa of ~35) easily deprotonates the carbamate nitrogen alongside the target hydroxyl group. Upon the addition of Methyl Iodide (MeI), competitive N-methylation occurs, irreversibly forming an N-methyl-N-Boc side product.
Solution: Switch to a Phthalimide protecting group. Reacting D-leucinol with phthalic anhydride forms an imide ring that completely masks the nitrogen, leaving zero N-H protons available for deprotonation. This forces the NaH/MeI methylation to be 100% O-selective .
Table 1: Quantitative Comparison of Protecting Groups for D-Leucinol O-Methylation
Q: My O-methylation of phthalimide-protected D-leucinol stalls at 70% conversion. How do I push it to completion?
A: Incomplete O-methylation is typically caused by two factors: poor solubility of the sodium alkoxide intermediate, or premature addition of the electrophile (MeI) before deprotonation is complete. The alkoxide of (R)-2-(1-hydroxy-4-methylpentan-2-yl)isoindoline-1,3-dione can aggregate in pure THF, trapping unreacted hydroxyl groups.
Self-Validating Protocol for High-Yield O-Methylation:
Drying: Ensure the protected D-leucinol is strictly anhydrous. Perform an azeotropic distillation with toluene prior to use to remove trace water.
Deprotonation: Dissolve the protected D-leucinol (1.0 eq) in anhydrous THF. Cool the reaction vessel to 0 °C. Slowly add 1.2 equivalents of NaH (60% dispersion in mineral oil, pre-washed with hexanes).
Causality Check (Critical): Allow the mixture to warm and stir at room temperature until hydrogen gas evolution completely ceases (approx. 30–45 minutes). Why? Adding MeI before the cessation of H₂ gas means unreacted NaH will competitively destroy the MeI, stalling the reaction and leaving unreacted starting material.
Methylation: Cool the vessel back to 0 °C and add 1.5 equivalents of MeI dropwise. Stir at room temperature for 4 to 6 hours.
Quench: Carefully quench with saturated aqueous NH₄Cl to destroy any trace unreacted NaH before organic extraction.
Q: Hydrazinolysis of the phthalimide intermediate yields a gummy residue. How do I isolate the free amine cleanly?
A: Deprotection of the phthalimide group using hydrazine hydrate generates phthalhydrazide as a byproduct . This byproduct is notoriously insoluble and can trap the target liquid amine in a gummy matrix, leading to drastic yield losses during filtration or extraction if not handled properly.
Self-Validating Protocol for Clean Isolation:
Reaction: Dissolve the O-methylated intermediate in methanol (30 mL per 15 mmol of substrate). Add 1.2 equivalents of hydrazine hydrate. Warm the mixture to 45 °C for 4 to 6 hours until TLC confirms the complete consumption of the starting material.
Precipitation: Cool the reaction to room temperature. The phthalhydrazide byproduct will begin to precipitate as a white solid.
Acidification (The Self-Validating Step): Instead of direct extraction, adjust the pH of the mixture to ~2 using 1N HCl. Why? This ensures the target (2R)-1-methoxy-4-methyl-pentan-2-amine is fully protonated into a highly water-soluble hydrochloride salt, while simultaneously forcing the complete precipitation of the acidic phthalhydrazide.
Filtration: Filter off the solid phthalhydrazide and wash the filter cake thoroughly with dilute HCl to extract any trapped amine salt.
Free-Basing: Basify the combined aqueous filtrate to pH > 12 using 2N NaOH. Extract extensively with diethyl ether or dichloromethane.
Isolation: Dry the organic layer over MgSO₄, filter, and evaporate under reduced pressure to yield the pure (2R)-1-methoxy-4-methyl-pentan-2-amine as a free-flowing liquid (Typical yield: >75%).
References
Title: Efficient construction of the hexacyclic ring core of palau'amine: the pKa concept for proceeding with unfavorable equilibrium reactions.
Source: RSC Advances.
URL: [Link]
Title: US Patent 8,124,121 B2 - Flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof.
Troubleshooting
Technical Support Center: Synthesis & Optimization of (2R)-1-methoxy-4-methyl-pentan-2-amine
Welcome to the Advanced Synthesis Support Portal. Ticket Subject: Optimization of reaction conditions for (2R)-1-methoxy-4-methyl-pentan-2-amine (CAS: 340740-41-2).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Portal.Ticket Subject: Optimization of reaction conditions for (2R)-1-methoxy-4-methyl-pentan-2-amine (CAS: 340740-41-2).
Assigned Specialist: Dr. A. Vance, Senior Application Scientist.
Executive Summary
The target molecule, (2R)-1-methoxy-4-methyl-pentan-2-amine , is a chiral amino ether derived from the D-Leucine scaffold. In drug development, this motif serves as a critical bioisostere for amino acid side chains or as a chiral resolving agent.
The primary synthetic challenge is the selective O-methylation of the amino alcohol precursor without affecting the nitrogen center or compromising the stereochemical integrity at the C2 position. This guide details the optimized Protection-Alkylation-Deprotection (PAD) strategy, which offers superior enantiomeric excess (
) compared to direct alkylation methods.
Module 1: The Synthetic Strategy (PAD Protocol)
Direct methylation of amino alcohols often results in mixtures of N-methyl, O-methyl, and N,O-dimethyl products. To guarantee the (2R) configuration and regioselectivity, we utilize a carbamate-protected pathway starting from (R)-Leucinol .
Workflow Diagram
Figure 1: The Protection-Alkylation-Deprotection (PAD) workflow ensuring regioselectivity.
Module 2: Critical Optimization of O-Methylation
This is the bottleneck step. The choice of base and temperature dictates the balance between conversion rate and racemization .
Protocol A: Standard High-Throughput (NaH)
Best for: Large scale, cost-sensitivity.
Risk: Moderate risk of racemization if temperature is uncontrolled.
Dissolution: Dissolve N-Boc-(R)-leucinol (1.0 equiv) in anhydrous THF (0.2 M).
Deprotonation: Cool to 0°C . Add NaH (60% dispersion, 1.5 equiv) portion-wise.
Tech Note: Allow H2 evolution to cease completely (approx. 30 mins) before adding the electrophile.
Alkylation: Add Methyl Iodide (MeI) (1.5 equiv) dropwise at 0°C.
Reaction: Allow to warm to RT. Stir for 4–16 hours.
Quench: Cool to 0°C; quench with saturated NH4Cl.
Protocol B: High-Fidelity Enantiopurity (Ag2O)
Best for: Late-stage intermediates where >99% ee is required.
Mechanism: Silver oxide acts as a mild base/activator, preventing proton abstraction from the chiral center [1].
Setup: Dissolve N-Boc-(R)-leucinol in DCM or Acetonitrile.
Reagent Addition: Add Ag2O (3.0 equiv) and MeI (5.0 equiv).
Conditions: Stir at room temperature in the dark (foil-wrapped flask) for 24–48 hours.
Filtration: Filter through a Celite pad to remove silver salts.
Comparative Data: Base Selection
Parameter
Sodium Hydride (NaH)
Silver Oxide (Ag2O)
Phase Transfer (KOH/TBAB)
Reaction Time
4–16 Hours
24–48 Hours
12–24 Hours
Yield
85–95%
70–85%
60–75%
Racemization Risk
Moderate (at >RT)
Negligible
Moderate
Scalability
High
Low (Cost of Ag)
High
Rec. Use Case
General Synthesis
Reference Standards
Green Chemistry
Module 3: Troubleshooting & FAQs
Issue 1: Loss of Product During Isolation
User Report: "I see the product spot on TLC, but after rotary evaporation, my yield is <20%."
Root Cause: The free base amine is a low-molecular-weight ether (MW ~131 g/mol ). It is highly volatile and will co-evaporate with solvents.
Solution:
Do NOT concentrate the free amine to dryness.
Method: After the deprotection step (e.g., using HCl/Dioxane), isolate the product as the Hydrochloride Salt . The salt is a stable solid and non-volatile.
Protocol: Evaporate the deprotection solvent, triturate the residue with cold diethyl ether, and filter the white solid precipitate.
Issue 2: Incomplete O-Methylation
User Report: "Starting material remains even after 24 hours with NaH."
Root Cause: The bulky isobutyl side chain of Leucine creates steric hindrance near the hydroxyl group, especially when the N-Boc group adopts a specific rotamer.
Solution:
Add a Catalyst: Add 10 mol% TBAI (Tetrabutylammonium iodide) to the NaH reaction. This facilitates the Finkelstein reaction in situ, generating a more reactive methylating species.
Solvent Switch: Switch from THF to DMF (Dimethylformamide). The higher dielectric constant stabilizes the alkoxide anion, increasing reactivity. Warning: DMF is harder to remove; requires aqueous workup.
Issue 3: Enantiomeric Purity Drop (Racemization)
User Report: "My chiral HPLC shows an 80:20 er ratio. I started with 99% pure (R)-Leucinol."
Root Cause: Strong bases can deprotonate the alpha-carbon (C2), leading to an enolizable intermediate, particularly if the reaction warms up too fast.
Diagnostic Diagram:
Figure 2: Diagnostic logic for racemization events.
Module 4: Analytical Specifications
Ensure your final product meets these criteria before proceeding to biological testing.
Appearance: Colorless liquid (free base) or White solid (HCl salt).
1H NMR (CDCl3, 400 MHz): Look for the characteristic methoxy singlet at
3.35 ppm and the doublet for the isopropyl methyls at 0.92 ppm.
Specific Rotation:
values are sensitive to concentration. Compare against a commercially purchased reference standard for the first batch.
Storage: The free amine absorbs CO2 from the air (carbamate formation). Store under Argon at 2–8°C.
References
Lokey, S. (2017). N-Methylation of Boc amino acids. Lokey Lab Protocols. Link (General methodology adapted for O-methylation selectivity).
Sigma-Aldrich. (n.d.). (2R)-1-methoxy-4-methyl-pentan-2-amine Product Page. Link (Physical properties and CAS verification).
Beilstein Institute. (2017). Continuous N-alkylation reactions of amino alcohols. Beilstein Journal of Organic Chemistry. Link (Context on competing N-alkylation).
BenchChem. (2025).[1] Application Notes for the Synthesis of Methoxy-alkanols. Link (General ether synthesis protocols).
National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group. PMC. Link (Deprotection optimization).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (R)-Leucinol, Methyl Iodide, and Sodium Hydride before handling.
Technical Support Center: Purification of (2R)-1-Methoxy-4-methylpentan-2-amine
Welcome to the Technical Support Center for the isolation and purification of (2R)-1-methoxy-4-methylpentan-2-amine (CAS: 340740-41-2). This hindered chiral amine, derived from the D-leucine backbone, is a critical build...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of (2R)-1-methoxy-4-methylpentan-2-amine (CAS: 340740-41-2). This hindered chiral amine, derived from the D-leucine backbone, is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and umami/sweet flavor modifiers[1][2].
Due to its low molecular weight (131.22 g/mol ), high volatility, and propensity to form azeotropes, isolating this compound with >99% enantiomeric excess (ee) and high chemical purity requires precise thermodynamic control. This guide provides self-validating protocols, quantitative benchmarks, and mechanistic troubleshooting to ensure reproducible success in your workflows.
Purification & Isolation Workflow
Workflow for the synthesis and purification of (2R)-1-methoxy-4-methylpentan-2-amine.
Depending on your starting material (racemate vs. chiral pool), different techniques offer distinct advantages. Below is a benchmark comparison of standard purification methods[3][4]:
Purification Technique
Target Impurity Removed
Typical Yield
Enantiomeric Excess (ee)
Scalability
Diastereomeric Salt Crystallization
(2S)-Enantiomer
40–45% (from racemate)
>99.5%
High (Pilot/Process)
Supercritical Fluid Chromatography (SFC)
(2S)-Enantiomer, Regioisomers
85–95%
>99.9%
Medium (Analytical/Prep)
Liquid-Liquid Extraction (pH Titration)
N-methylated byproducts, Salts
80–90%
N/A (Chemical purity only)
High (Process)
Azeotropic Distillation
Water, Trace Solvents
90–95%
N/A (Chemical purity only)
High (Process)
Self-Validating Experimental Protocols
Protocol A: Isolation from Synthetic Precursors (Phthalimide Deprotection)
This protocol is optimized for isolating the amine after synthesizing it via the O-methylation of a protected D-leucinol derivative[2].
Deprotection: To a solution of (R)-2-(1-methoxy-4-methylpentan-2-yl)isoindoline-1,3-dione in methanol, add 1.2 equivalents of hydrazine hydrate. Warm the mixture to 45°C for 4 hours[2].
Causality: Hydrazine selectively cleaves the phthalimide ring via the Ing-Manske procedure, yielding the free amine and a phthalhydrazide byproduct.
Acidification (In-Process Control): Cool the mixture and acidify with 2N HCl to pH 2.
Validation Check: The target amine forms a highly soluble hydrochloride salt, while the phthalhydrazide byproduct precipitates completely. Filter the suspension to remove the solid byproduct.
Basification: Cool the filtrate to 0°C and slowly add 2N NaOH until the aqueous layer reaches pH > 12[1].
Causality: The pKa of the primary amine is approximately 10.5. Driving the pH above 12 ensures >99% of the amine is in its neutral, free-base form, which is essential for partitioning into the organic phase.
Extraction & Drying: Extract the aqueous layer three times with diethyl ether. Combine the organic layers and dry over anhydrous MgSO₄[1]. Filter the drying agent.
Concentration (Critical Step): Evaporate the ether using a Vigreux column at atmospheric pressure or under mild vacuum (>300 mbar).
Validation Check: Do not use high-vacuum rotary evaporation. The low molecular weight of the product makes it highly volatile; aggressive evaporation will result in severe product loss[1].
Protocol B: Chiral Resolution via Diastereomeric Salt Crystallization
For upgrading the enantiomeric purity of racemic mixtures or enriching low-ee synthetic batches[3][4].
Salt Formation: Dissolve the racemic amine and 0.5–1.0 equivalents of a chiral resolving agent (e.g., L-tartaric acid or L-mandelic acid) in a solvent mixture of ethanol/water or isopropanol[3][4].
Thermodynamic Crystallization: Heat the mixture to reflux until homogeneous. Cool the solution strictly at a rate of 0.1°C/min to 20°C.
Causality: Slow cooling prevents kinetic trapping and supersaturation. It allows the thermodynamic differences in solubility between the (2R)-amine salt and the (2S)-amine salt to dictate preferential crystallization[3].
Filtration & IPC: Filter the resulting crystals and wash with cold solvent.
Validation Check: Dissolve a 5 mg aliquot of the salt in 1 mL of 1N NaOH, extract with hexane, and analyze the organic layer via chiral HPLC. If the ee is < 98%, perform a recrystallization using the same solvent system[3].
Troubleshooting Guides & FAQs
Q1: During the concentration of the organic extract, my product yield is consistently below 40%. Where is the amine going?A1: (2R)-1-methoxy-4-methylpentan-2-amine is highly volatile. Because the hydroxyl group of its precursor (D-leucinol) has been methylated, it lacks strong hydrogen-bond donors, drastically lowering its boiling point compared to standard amino alcohols.
Solution: Never use high vacuum (e.g., <50 mbar) or high bath temperatures (>30°C) during rotary evaporation[1]. Alternatively, add a stoichiometric amount of HCl in ether to form the non-volatile hydrochloride salt before evaporating the solvent. You can free-base it later during final formulation.
Q2: I am synthesizing the amine via O-methylation of N-Boc-D-leucinol. I see a persistent impurity with a mass of +14 Da. What is it, and how do I remove it?A2: A +14 Da mass indicates N-methylation. If the N-Boc protection was incomplete, or if the strong base used during O-methylation (e.g., NaH) deprotonated the carbamate nitrogen, the methylating agent will attack both the oxygen and the nitrogen, yielding an N,O-dimethylated impurity.
Solution: Ensure strict stoichiometric control of the base and alkylating agent. To purify, utilize liquid-liquid extraction. The N-methylated secondary amine has a different pKa and lipophilicity profile than the primary amine; careful pH titration during the aqueous extraction step can selectively partition the primary amine from the secondary amine.
Q3: My diastereomeric salt fails to crystallize, resulting in an oil ("oiling out"). How do I induce crystallization?A3: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the diastereomeric salt is lower than the temperature at which it saturates the solvent[3].
Solution:
Change the solvent to one with a lower boiling point or different polarity to maximize solubility differences[3].
Adjust the stoichiometry of the resolving agent to sub-stoichiometric levels (e.g., 0.5–0.6 equivalents) to favor the crystallization of only the least soluble diastereomer[3].
Seed the solution with a pure, pre-formed crystal of the desired (2R)-salt.
Q4: How do I completely remove water from the final free-base amine?A4: Amines strongly hydrogen-bond with water, often forming stubborn azeotropes. Standard solid drying agents (MgSO₄, Na₂SO₄) may not remove all residual moisture.
Solution: Perform an azeotropic distillation. Add a co-distillation agent like diisopropylamine or toluene, which forms a lower-boiling azeotrope with water, and distill it off. The organic phase containing the purified amine can then be separated, achieving purities of 99.8%[4].
Q5: Is there a highly selective analytical or preparative method if crystallization fails?A5: Yes. Supercritical fluid chromatography (SFC) offers exceptional selectivity for chiral amine purification[4]. Using a combination of supercritical carbon dioxide and an alcohol modifier (e.g., isopropanol at 75:25) on a chiral stationary phase enables baseline separation of the enantiomers, routinely achieving purities reaching 99.0–99.5%[4].
References
Tachdjian, C. et al. "Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers, tastants and taste enhancers." US Patent Application 20060045953A1, Google Patents.
Tachdjian, C. et al. "Flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof." US Patent 8,124,121 B2, Google Patents.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stability & Handling of (2R)-1-methoxy-4-methyl-pentan-2-amine
Topic: Stability Issues Under Acidic Conditions
CAS: 340740-41-2
Related Compound: O-Methyl-D-Leucinol
Executive Summary
(2R)-1-methoxy-4-methyl-pentan-2-amine is a chiral primary amine with a
-methoxy ether linkage. While generally stable in dilute mineral acids (e.g., HCl, HSO), this compound exhibits specific vulnerabilities under strong Lewis acidic or hydrohalic (HBr, HI) conditions, leading to ether cleavage. Furthermore, the practical stability of the salt form is often compromised by hygroscopicity , leading to physical degradation (deliquescence) rather than chemical decomposition.
This guide addresses the dichotomy between chemical stability (bond breaking) and physical stability (phase changes) to ensure optimal handling in drug development workflows.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: I acidified the free base with 48% HBr, and my LC-MS now shows a major impurity at M-14. What happened?Diagnosis: You have likely triggered acid-mediated ether cleavage .
Technical Explanation: While the amine protonates immediately (
), the ether oxygen can also protonate in highly concentrated hydrohalic acids. Bromide () is a sufficiently strong nucleophile to attack the methyl group via an mechanism, cleaving the ether to release methyl bromide and the parent alcohol, D-Leucinol (M-14 relative to starting material).
Solution: Switch to Hydrochloric Acid (HCl) or Sulfuric Acid (HSO) . Chloride and sulfate are poorer nucleophiles in this context and will not cleave the methyl ether under standard conditions.
Q2: My white solid HCl salt turned into a sticky gum after 24 hours on the bench. Is it degrading?Diagnosis: This is likely physical deliquescence , not chemical degradation.
Technical Explanation: Low molecular weight amine salts, particularly hydrochlorides of amino ethers, are notoriously hygroscopic . They absorb atmospheric moisture rapidly, dissolving in their own crystal lattice water.
Solution:
Dry: Re-dissolve in dry methanol and concentrate in vacuo, then chase with anhydrous diethyl ether or dichloromethane.
Store: Store under nitrogen/argon in a desiccator at 2–8°C.
Verify: Run an NMR in
or . If the carbon backbone is intact, the compound is chemically stable; it just needs drying.
Q3: Can I store the compound as a free base to avoid salt issues?Diagnosis: Not recommended for long-term storage.
Technical Explanation: As a primary amine, the free base reacts with atmospheric
to form carbamates (white crusts). It is also susceptible to air oxidation over time.
Recommendation: Store as the HCl salt (strictly desiccated) or the Tartrate/Tosylate salt (often less hygroscopic) for maximum shelf-life.
Part 2: Technical Deep Dive & Mechanisms
The Ether Cleavage Threshold
The stability of the methoxy group is dictated by the nucleophilicity of the counter-ion and the acidity of the medium.
Safe Zone (Non-Nucleophilic Acids):
Reagents: HCl (aq/gas), H
SO, HPO, Acetic Acid, TFA.
Mechanism: Protonation occurs solely at the nitrogen (
). The ether oxygen remains largely unprotonated due to the proximal ammonium cation's electrostatic repulsion. No cleavage occurs.
Danger Zone (Nucleophilic/Lewis Acids):
Reagents: HI, HBr (conc.), BBr
, AlCl.
Mechanism:
Protonation/Coordination: The acid coordinates to the ether oxygen.
Nucleophilic Attack:
or attacks the methyl group (least hindered).
Cleavage: The C-O bond breaks, yielding D-Leucinol and Methyl Halide.
Salt Hygroscopicity Data
Qualitative stability of common salt forms for low-MW amino ethers:
Salt Form
Hygroscopicity
Chemical Stability
Recommended?
Hydrochloride (HCl)
High (Deliquescent)
Excellent
Yes (with desiccation)
Hydrobromide (HBr)
High
Poor (Risk of cleavage)
No
Trifluoroacetate (TFA)
Moderate
Good
Yes (for purification)
p-Toluenesulfonate
Low
Excellent
Yes (Best for solids)
Part 3: Validated Protocols
Protocol A: Safe Salt Formation (HCl)
Use this to stabilize the volatile free base without risking ether cleavage.
Dissolution: Dissolve 1.0 eq of (2R)-1-methoxy-4-methyl-pentan-2-amine free base in anhydrous 1,4-Dioxane (5 mL/g).
Acidification: Cool to 0°C. Dropwise add 1.1 eq of 4M HCl in Dioxane .
Note: Avoid aqueous HCl to prevent difficult drying steps.
Precipitation: Add anhydrous Diethyl Ether or MTBE (10 mL/g) to induce precipitation.
Isolation: Filter rapidly under a blanket of Nitrogen (to prevent moisture uptake).
Drying: Dry in a vacuum oven at 30°C for 12 hours over
.
Protocol B: Recovery from Hygroscopic "Goo"
If your salt has turned into a liquid:
Dissolve the material in a minimum amount of dry Methanol .
Add a large excess of Anhydrous Ethyl Acetate .
Concentrate on a rotary evaporator until a white foam forms.
Repeat the Ethyl Acetate chase 2x to remove residual methanol/water.
Scrape the foam immediately into a vial and seal under Argon.
Part 4: Stability Visualization
The following diagram illustrates the divergent pathways of the molecule under different acidic environments.
Figure 1: Stability decision tree showing safe acidification (Green) versus degradation pathways via strong nucleophilic acids (Red) or environmental exposure.
Key Challenge: The substrate is a dialkyl ketone (1-methoxy-4-methylpentan-2-one).[1][2] Unlike aryl ketones, aliphatic ketones lack the
-stacking interactions that often facilitate high stereocontrol in asymmetric catalysis.[1][2]
Secondary Challenge: The
-methoxy group is a Lewis base that can coordinate to metal catalysts, potentially disrupting the chiral pocket or poisoning the catalyst.
Strategic Recommendation:
We recommend two primary workflows depending on your facility's capabilities:
Chemocatalysis (Route A): Iridium-catalyzed Asymmetric Reductive Amination (DARA).[1][2] Best for high-throughput chemical synthesis and tolerance of anhydrous conditions.[1][2]
Biocatalysis (Route B):
-Transaminase (ATA) mediated amination.[1][2][4][5][6] Best for mild conditions, aqueous solubility, and extremely high enantioselectivity (>99% ee).
For aliphatic ketones, standard Ru-BINAP hydrogenation of enamides is often inefficient due to the difficulty of synthesizing the aliphatic enamide precursor.[1] We recommend Direct Asymmetric Reductive Amination (DARA) .[1][2]
Root Cause: The flexible isobutyl chain allows the substrate to rotate in the chiral pocket. Alternatively, the methoxy oxygen is coordinating to the Ir center, creating a competing non-selective transition state.
Corrective Action:
Switch Ligand Class: Move from bidentate phosphines to Monodentate Phosphoramidites with bulky substituents (e.g., PIPHOS or SIPHOS derivatives).[2] These create a tighter "chiral cavity" that forces the aliphatic chain into a specific conformation.[1]
Lower Temperature: Reduce reaction temperature to 25°C and increase pressure to 80 bar to favor the energetic difference between the Re and Si face attack.
Root Cause: The methoxy group acts as a hemilabile ligand, blocking the open coordination site required for
activation.
Corrective Action: Increase the catalyst loading to 4 mol% or add a non-coordinating anion additive like NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) to stabilize the cationic Ir species and prevent tight binding of the substrate oxygen.
Department B: Biocatalysis (Enzymatic)[1]
Recommended System: (R)-Selective
-Transaminase
Biocatalysis is often superior for aliphatic ketones because enzymes evolve to recognize specific steric shapes (lock-and-key) rather than relying on electronic effects.[1]
Component
Recommendation
Function
Enzyme
ATA-113 (commercial kit) or Arthrobacter sp.[1][2] Transaminase (ArRmut11)
Root Cause: Transaminases are equilibrium-controlled.[1][2] The thermodynamic difference between the ketone substrate and the acetone byproduct is minimal.
Corrective Action:
Switch Donor System: Use Alanine as the donor coupled with Lactate Dehydrogenase (LDH) and NADH/Glucose Dehydrogenase (GDH). This "Smart Cascade" instantly converts the pyruvate byproduct into lactate (irreversible), pulling the reaction to 100% completion.
Issue #004: Substrate Inhibition
Root Cause: High concentrations (>50 mM) of the ketone may denature the enzyme or inhibit the active site.
Corrective Action: Implement a Fed-Batch strategy. Add the ketone continuously via a syringe pump at a rate that matches the enzymatic conversion rate, keeping the instantaneous concentration low.
Decision Matrix & Mechanism Visualization
Diagram 1: Selection Logic (DOT Visualization)
Caption: Decision matrix for selecting between Chemocatalysis and Biocatalysis based on scale and purity requirements.
Analytics & Quality Control
Ticket ID: #QC-METHODS
To validate your catalyst selection, you must establish a robust analytical method.[2] Optical rotation is insufficient for process development.[1][2]
Method: Chiral HPLC[1][7][8]
Column:Daicel Chiralpak IA or AD-H (Amylose-based).[1][2] These are generally superior for amines compared to Cellulose columns.[1][2]
Note: The diethylamine (DEA) is critical to suppress peak tailing caused by the interaction of the primary amine with silanol groups on the silica support.
Detection: UV at 210 nm (low wavelength required due to lack of chromophores).[1]
Alternative: If UV detection is poor, derivatize a small aliquot with Benzyl Chloride or Mosher's Acid Chloride to introduce a UV-active chromophore before injection.[1][2]
Comparison of Routes
Feature
Ir-Catalysis (DARA)
Biocatalysis (ATA)
Catalyst Cost
High (Iridium)
Low to Moderate (Recombinant Enzyme)
ee% Typical
85-94%
98-99.9%
Reaction Time
12-24 h
24-48 h
Purification
Acid/Base Extraction
Protein precipitation + Extraction
Scalability
Excellent (Batch/Flow)
Excellent (requires pH control)
References
Nugent, T. C., & El-Shazly, M. (2010).[1][2] Chiral Amine Synthesis: Methods, Developments and Applications.[2][7] Advanced Synthesis & Catalysis.[1][2][7] [1]
Tararov, V. I., & Börner, A. (2005).[2] Reductive Amination of Oxygen-Containing Organic Compounds.[1][2] Synlett.[1][2]
Koszelewski, D., et al. (2010).[2] Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids.[1][2][5][8] Trends in Biotechnology.[1][2]
Höhne, M., & Bornscheuer, U. T. (2009).[2] Biocatalytic Routes to Optically Active Amines.[1][2] ChemCatChem.[1][2] [1]
Daicel Chiral Technologies. (2023).[1][2] Chiral Column Selection Guide for Amines.
preventing racemization of (2R)-1-methoxy-4-methyl-pentan-2-amine
Technical Support Center: Chiral Amine Integrity Topic: Preventing Racemization of (2R)-1-methoxy-4-methyl-pentan-2-amine Reference ID: CAI-2R-LEU-OME Executive Summary & Molecule Profile User Advisory: You are working w...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Chiral Amine IntegrityTopic: Preventing Racemization of (2R)-1-methoxy-4-methyl-pentan-2-amine
Reference ID: CAI-2R-LEU-OME
Executive Summary & Molecule Profile
User Advisory: You are working with (2R)-1-methoxy-4-methyl-pentan-2-amine (also known as O-methyl-D-leucinol). While primary aliphatic amines are generally configurationally stable at room temperature, the presence of the
-methoxy group introduces specific electronic effects that increase the acidity of the -proton compared to simple alkyl amines.
The Critical Risk: The most frequent cause of "unexplained" racemization for this class of molecules is not thermal degradation, but rather trace carbonyl contamination (e.g., acetone, aldehydes) or improper base handling during workup.
Property
Specification
CAS
340740-41-2 (Generic/Related)
Structure
Leucine skeleton (D-series), Ether linkage at C1
Chiral Center
C2 (-carbon)
pKa (-H)
~28-30 (Estimated; lowered by -OMe inductive effect)
Critical Hazard
Schiff base formation Tautomerization Racemization
Diagnostic Flowchart: Why is my ee% Dropping?
Before altering your synthesis, use this logic gate to identify the source of enantiomeric excess (ee) erosion.
Figure 1: Diagnostic logic for identifying the root cause of chiral purity loss.
Technical Deep Dive: The Mechanisms of Failure
To prevent racemization, you must understand the specific pathways active in
-amino ethers.
Mechanism A: The "Acetone Trap" (Imine-Enamine Tautomerism)
This is the #1 source of user error. If your glassware was washed with acetone and not fully dried, or if you use ethyl acetate (which can contain acetaldehyde impurities) or acetone as a solvent:
Condensation: The primary amine (
) reacts with the carbonyl to form an Imine (Schiff Base).
Acidity Spike: The
-proton of the imine is significantly more acidic (pKa ~19-25) than the free amine (pKa ~35+).
Tautomerization: The imine equilibrates with the achiral Enamine .
Hydrolysis: Upon workup (adding water/acid), the imine hydrolyzes back to the amine, but now it is racemic .
Mechanism B: Base-Catalyzed Inversion
The methoxy group at C1 exerts an electron-withdrawing inductive effect (-I effect) on the C2 center.
Normal Amine:
-proton pKa is very high; hard to deprotonate.
Your Molecule: The
-oxygen stabilizes the developing negative charge at C2.
Risk: Using bases like LDA, NaH, or even KOtBu in polar aprotic solvents (DMSO, DMF) can deprotonate C2, leading to a planar carbanion and immediate racemization.
Critical Process Parameters (CPP) & Protocols
Protocol 1: Safe Purification via Distillation
Avoid thermal stress. Isolate as a salt if possible, but if distillation is required:
Oxygen at high T promotes radical oxidation at C2.
Glassware
Base-washed
Acidic sites on glass can catalyze inversion at high T.
Step-by-Step:
Flush the distillation apparatus with Argon.
Pre-wash glassware with dilute
and oven dry (ensure NO acetone residue).
Distill rapidly. Do not let the amine reflux in the pot for hours.
Protocol 2: Long-Term Storage (Salt Formation)
Free amines absorb
from air to form carbamates, which can degrade. Store as a salt.
Recommended Salt: (2R)-1-methoxy-4-methyl-pentan-2-amine Hydrochloride or Tartrate .
Dissolve the crude amine in anhydrous MTBE or Diethyl Ether (Do NOT use Acetone/EtOAc).
Cool to 0°C.
Add 1.05 equiv of HCl in Dioxane or Isopropanol dropwise.
Filter the white precipitate under inert atmosphere.
Result: The protonated ammonium species prevents the lone pair from participating in Schiff base formation or oxidation, effectively "locking" the chiral center.
Troubleshooting FAQs
Q1: I used Ethyl Acetate for extraction, and my optical rotation dropped. Why?A: Ethyl Acetate often contains trace amounts of acetaldehyde or acetic acid. Furthermore, primary amines can attack the ester carbonyl of EtOAc to form acetamides over time. More importantly, if any ketone impurities were present, you triggered the "Imine-Enamine" racemization cycle.
Fix: Switch to MTBE (Methyl tert-butyl ether) or Toluene for extractions. These are chemically inert to primary amines.
Q2: Can I use this amine in a reductive amination with a ketone without racemizing it?A: Yes, but you must control the pH.
Risk: If the imine intermediate sits for too long without reduction, it will tautomerize.
Fix: Use Sodium Triacetoxyborohydride (STAB) in DCE/DCM. It reduces the imine faster than the imine can tautomerize to the enamine. Do not pre-form the imine with heat/acid before adding the reducing agent.
Q3: My chiral HPLC shows a "shoulder" on the main peak. Is this the enantiomer?A: Not necessarily. It could be the carbamate formed from
absorption.
Test: Run a blank with the solvent. If the shoulder persists, spike the sample with the known (S)-enantiomer. If the shoulder grows, it is racemization. If a new peak appears, your shoulder is an impurity (likely oxidation or carbamate).
Visualizing the "Acetone Trap" Pathway
This diagram illustrates the chemical mechanism you must avoid.
Figure 2: The mechanism of racemization via acetone contamination.
References & Authoritative Sources
Stirling, M., et al. (2016). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds / White Rose eTheses. (Detailed discussion on the stability of
-chiral amines and metal-catalyzed racemization mechanisms). Link
Nugent, T. C. (Ed.). (2010). Chiral Amine Synthesis: Methods, Developments and Applications.[2] Wiley-VCH. (Standard text regarding handling and synthesis of chiral amines).
ChemicalBook. (2023).[3] (R)-2-(4-Methoxyphenyl)-1-methylethanamine Synthesis Data. (Provides context on hydrogenation conditions for similar methoxy-amine analogs). Link
Blackmond, D. G. (2010). Kinetic Aspects of the Study of Mechanisms of Chiral Amplification. (Discussion on solution-phase behavior of chiral amines and aggregation).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for (2R)-1-methoxy-4-methyl-pentan-2-amine before handling.
common pitfalls in the application of (2R)-1-methoxy-4-methyl-pentan-2-amine
The following technical guide is structured as an interactive Support Center resource, designed for immediate application in a research environment. CAS: 340740-41-2 | Formula: C7H17NO | Mol.[1][2] Weight: 131.22 g/mol S...
(2R)-1-methoxy-4-methyl-pentan-2-amine is a chiral building block derived from D-leucine.[1][2] It is structurally significant because it combines a chiral primary amine with a beta-methoxy ether functionality.[2]
This compound is frequently employed to introduce the "Magic Methyl" effect—improving the metabolic stability and lipophilicity of peptidomimetics or kinase inhibitors by capping polar alcohol groups (as found in Leucinol) with a methyl ether [1]. However, its unique electronic and physical properties create specific pitfalls that distinguish it from standard alkyl amines.
Troubleshooting Modules
Module A: The "Phantom" Impurity (Carbamate Formation)
Symptom:
"My neat amine has turned into a viscous oil or developed a white crust. The NMR shows broad peaks, and the effective molecular weight seems wrong during stoichiometry calculations."
The Root Cause:
Like many primary amines, this compound is a "CO2 sponge." It reacts rapidly with atmospheric carbon dioxide to form a carbamate salt (alkylammonium alkylcarbamate).[2] This is not a simple impurity; it consumes two equivalents of your amine for every one equivalent of CO2 captured, drastically altering stoichiometry.
The Mechanism:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">
(2R)-1-methoxy-4-methyl-pentan-2-amine pKa: ~9.5–9.8 (Estimated based on 2-methoxyethylamine data [2]).[1][2]
Impact:
The nitrogen lone pair is less basic and slightly less nucleophilic than you might expect. In competitive reactions or with poor electrophiles, it reacts slower than standard alkyl amines.
The Fix:
Stoichiometry: Ensure you are using a slight excess (1.2 equiv) if the electrophile is valuable.
Base Choice: In acid-scavenging roles (e.g., sulfonyl chloride coupling), use a stronger auxiliary base (e.g., DIPEA or TEA) to ensure the chiral amine remains deprotonated and active. Do not rely on the amine itself to act as the base.
Module C: Chelation & Stereochemistry
Symptom:
"I used this amine in a metal-catalyzed cross-coupling (Buchwald-Hartwig), and the catalyst died or the enantioselectivity was eroded."
The Root Cause:
The 1,2-aminoether motif is a potent bidentate ligand (N,O-chelate).[1][2] It can displace labile ligands on transition metal catalysts (Pd, Cu, Ni), forming a stable 5-membered chelate ring that deactivates the metal center.
Visualization of Chelation Pathway:
Figure 1: Formation of catalyst-poisoning chelate complexes.
The Fix:
Avoid "Naked" Couplings: If possible, perform the coupling on a precursor where the ether oxygen is not yet installed, or use a catalyst system with bulky biaryl phosphine ligands (e.g., BrettPhos) that sterically prevent the N,O-chelate formation.
Critical Data Comparison
Feature
Standard Alkyl Amine (e.g., Isobutylamine)
(2R)-1-methoxy-4-methyl-pentan-2-amine
Practical Implication
pKa (Conjugate Acid)
~10.7
~9.6
Less basic; requires stronger auxiliary bases.[1][2]
Not easily removed by rotary evaporation; requires high vac.[2]
Ligand Ability
Monodentate (N)
Bidentate (N, O)
Can poison Lewis Acids or Transition Metals.
Frequently Asked Questions (FAQ)
Q: Can I store this compound on the shelf?A: No. While chemically stable, it absorbs CO2 rapidly. Store in a tightly sealed container, preferably under argon/nitrogen, in a refrigerator (2–8°C). If the liquid becomes cloudy, it has formed carbamates (see Module A).
Q: I'm losing product during aqueous workup. Where is it going?A: The methoxy group increases water solubility. If your aqueous wash is neutral or acidic (pH < 10), the amine will protonate and stay in the water.
Solution: Adjust the aqueous layer to pH > 12 (using NaOH) before extraction. Use a polar organic solvent like DCM or EtOAc/iPrOH (9:1) for extraction, and saturate the aqueous layer with NaCl (Salting Out).
Q: Is the (2R) configuration stable?A: Yes, the chiral center is generally stable to standard acidic/basic conditions. However, avoid strong bases (e.g., NaH, LDA) in the presence of activating groups (like esters) on the nitrogen, which could promote racemization via enolization or oxazolone formation.
References
The "Magic Methyl" Effect
Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C-H methylation reactions. Angewandte Chemie International Edition, 52(47), 12256-12267.[2] [2]
Context: Explains why converting an alcohol (Leucinol) to a methyl ether ((2R)-1-methoxy...)
Basicity of Beta-Alkoxy Amines
National Institute of Standards and Technology (NIST).[1] 2-Methoxyethanamine Properties. [1][2]
Context: Provides the pKa baseline for beta-methoxy amines (~9.5–9.8)
Carbamate Formation in Amines
Sigma-Aldrich Technical Bulletin.[1][2] Handling and Storage of Primay Amines.
Context: General protocols for recovering amines from carbonate/carbamate salts.[2]
Technical Comparison Guide: (2R)-1-Methoxy-4-methyl-pentan-2-amine vs. Standard Chiral Amines
The following guide provides an in-depth technical comparison of (2R)-1-methoxy-4-methyl-pentan-2-amine (also known as (R)-O-Methylleucinol ) against standard chiral amines. Executive Summary & Molecule Profile Target Mo...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison of (2R)-1-methoxy-4-methyl-pentan-2-amine (also known as (R)-O-Methylleucinol ) against standard chiral amines.
-methylbenzylamine (phenylethylamine) remains the "workhorse" of chiral resolution, it often fails when resolving acids that lack aromatic pi-stacking capabilities or require specific chelation geometries. (2R)-1-methoxy-4-methyl-pentan-2-amine offers a strategic alternative. Derived from (R)-Leucine, this molecule combines the steric bulk of an isobutyl group with a hemilabile methoxy donor, making it a superior choice for chelation-controlled asymmetric synthesis and resolving difficult aliphatic acids .
Core Structural Advantages[1]
Bidentate Coordination: Unlike simple amines, the methoxy oxygen enables the formation of stable 5-membered chelate rings with metals (Li, Mg, Zn, Ti), locking conformation during asymmetric induction.
Base Stability: The ether linkage renders it stable to strong bases (LDA, n-BuLi), unlike amino-alcohols (e.g., Leucinol) which require O-protection.
Aliphatic Solubility: High solubility in non-polar solvents (Hexanes, Toluene) facilitates low-temperature reactions where polar amino-alcohols might precipitate prematurely.
Comparative Analysis Matrix
The following table contrasts the target molecule with the three most common alternatives in the field.
Feature
(2R)-1-Methoxy-4-methyl-pentan-2-amine
(S)--Methylbenzylamine
(R)-Phenylglycinol
(S)-tert-Leucinol
Structure Type
Aliphatic Ether-Amine
Aromatic Amine
Aromatic Amino-Alcohol
Aliphatic Amino-Alcohol
Steric Bulk
Isobutyl (Flexible, Medium)
Phenyl (Rigid, Flat)
Phenyl (Rigid, Flat)
tert-Butyl (Rigid, Very Bulky)
Coordination
Bidentate (N, O)
Monodentate (N)
Bidentate (N, OH)
Bidentate (N, OH)
Base Compatibility
Excellent (No acidic protons)
Good
Poor (OH needs protection)
Poor (OH needs protection)
UV Activity
None (Transparent)
High (Interferes with HPLC)
High
None
Primary Use
Chiral Auxiliary (Imines), Resolution of Aliphatic Acids
Resolution of Aromatic Acids
Chiral Auxiliary (Oxazolidinones)
Chiral Auxiliary (Imines)
Decision Logic: When to Switch?
Switch FROM Phenylethylamine: If your chiral acid is aliphatic and fails to crystallize with aromatic amines due to poor packing/solubility.
Switch FROM Leucinol: If you are running reactions with organolithiums or Grignards and want to avoid the "protection-deprotection" step of the alcohol group.
Mechanism of Action: Chelation Control
The primary advantage of (2R)-1-methoxy-4-methyl-pentan-2-amine in asymmetric synthesis (e.g., alkylation of imines) is its ability to form a rigid transition state.
Figure 1: Chelation mechanism showing the formation of a rigid transition state, essential for high stereoselectivity.
Experimental Protocols
Protocol A: Resolution of a Racemic Aliphatic Acid
Context: This protocol is optimized for resolving 2-methyldecanoic acid, where aromatic resolving agents often yield oils rather than crystals.
Context: Preparation of a chiral imine for subsequent nucleophilic addition.
Materials:
Aldehyde (10 mmol)
(2R)-1-methoxy-4-methyl-pentan-2-amine (10 mmol)
Drying Agent: Anhydrous MgSO4 or Molecular Sieves (4Å)
Solvent: Dichloromethane (DCM)
Step-by-Step Workflow:
Mixing: In a flame-dried flask under Nitrogen, combine the amine and aldehyde in DCM (0.5 M concentration).
Dehydration: Add 2.0 equivalents of anhydrous MgSO4. Stir at Room Temperature for 6–12 hours.
Note: The reaction progress can be monitored by the disappearance of the carbonyl peak in IR (~1700 cm⁻¹) and appearance of the imine peak (~1640 cm⁻¹).
Isolation: Filter off the drying agent under an inert atmosphere (to prevent hydrolysis).
Purification: Concentrate the filtrate in vacuo. The resulting oil is usually pure enough (>95%) for subsequent organometallic addition steps.
Selection Guide: Choosing the Right Amine
Use this decision tree to determine if (2R)-1-methoxy-4-methyl-pentan-2-amine is the correct reagent for your specific application.
Figure 2: Decision tree for selecting chiral amines based on substrate type and reaction conditions.
References
Sigma-Aldrich. (2R)-1-methoxy-4-methyl-pentan-2-amine Product Specification. Retrieved from
BenchChem. Guide to Chiral Amines in Asymmetric Synthesis. Retrieved from
PubChem. Compound Summary for (2R)-2-methoxy-4-methylpentane (Structure Validation). Retrieved from [2]
Corey, E. J., & Mann, J. (1973). Use of chiral amines as resolving agents. Journal of the American Chemical Society. (Cited for general resolution methodology standards).
ChemicalBook. Synthesis and properties of Leucinol derivatives. Retrieved from
Stereochemical Validation of (2R)-1-methoxy-4-methyl-pentan-2-amine: A Comparative Guide
Part 1: Executive Summary & Strategic Importance (2R)-1-methoxy-4-methyl-pentan-2-amine (CAS 340740-41-2) is a critical chiral building block, structurally derived from D-leucine. It serves as a pharmacophore in the synt...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Strategic Importance
(2R)-1-methoxy-4-methyl-pentan-2-amine (CAS 340740-41-2) is a critical chiral building block, structurally derived from D-leucine. It serves as a pharmacophore in the synthesis of peptidomimetics, kinase inhibitors, and chiral auxiliaries.
The stereochemical integrity of this amine is non-negotiable. The (2R) configuration is often responsible for specific binding affinity in protein pockets; the presence of the (2S) enantiomer (derived from L-leucine or racemization) can lead to significant drops in potency (IC50 shifts) or unexpected off-target toxicity.
This guide objectively compares three validation methodologies: Mosher’s Acid Analysis (NMR) , Chiral HPLC , and Polarimetry . While Polarimetry offers a rapid identity check, it fails as a standalone purity assay. We demonstrate that a hybrid approach—using Mosher’s analysis for absolute configuration assignment and Chiral HPLC for quantitative purity—is the gold standard for drug development workflows.
Part 2: Comparative Analysis of Validation Methods
We evaluated three distinct methodologies based on four performance metrics: Stereochemical Resolution (ability to distinguish R/S), Sensitivity (LOD/LOQ), Throughput , and Structural Insight .
Table 1: Comparative Performance Matrix
Feature
Method A: Mosher's Analysis (NMR)
Method B: Chiral HPLC (Derivatized)
Method C: Polarimetry
Primary Utility
Absolute Configuration Proof
Quantitative Purity (ee%)
Identity Confirmation
Resolution
High (Δδ > 0.05 ppm)
Very High (Rs > 2.0)
Low (Aggregate signal)
Sensitivity
Medium (~1-2% impurity detection)
High (<0.1% impurity detection)
Low (Requires >10 mg)
Sample Prep
High (Derivatization required)
Medium (Derivatization optional)
Low (Dissolution only)
Throughput
Low (1-2 samples/day)
High (20+ samples/day)
Very High
Cost
High (Deuterated solvents, MTPA-Cl)
Medium (Column investment)
Low
Part 3: Detailed Methodologies & Protocols
Method A: The Structural Proof – Mosher's Amide Analysis
Best For: Initial validation of a new synthetic route or vendor qualification.
This method relies on the reaction of the chiral amine with enantiomerically pure α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). The resulting diastereomeric amides exhibit distinct chemical shifts in ¹H and ¹⁹F NMR due to the anisotropic shielding effect of the phenyl group.
Mechanism of Action
By preparing both the (R)-MTPA and (S)-MTPA derivatives, we calculate the difference in chemical shift (
).[1][2][3] The spatial arrangement of protons relative to the phenyl cone allows unambiguous assignment of the (2R) configuration.
Experimental Protocol
Reaction:
Take 10 mg of (2R)-1-methoxy-4-methyl-pentan-2-amine.
Dissolve in 0.6 mL dry CDCl₃ (NMR tube reaction).
Add 1.5 eq. of (R)-(-)-MTPA-Cl (or (S)-(+)-MTPA-Cl for the second tube).
Validation Rule: For the (2R) amine, protons on the "right" side of the projection (isobutyl group) should have positive
, while protons on the "left" (methoxymethyl) should have negative (following the Mosher model).
Figure 1: Workflow for absolute configuration assignment using Mosher's Method.
Method B: The QC Standard – Chiral HPLC
Best For: Routine batch release and quantitative impurity profiling.
While direct analysis of primary amines is possible on crown ether columns, derivatization often yields superior resolution and peak shape for hydrophobic amines like this leucine analog.
Protocol 1: Direct Analysis (Crownpak)
Column: Daicel Crownpak CR(+) (150 x 4.0 mm, 5 µm).
Mobile Phase: pH 1.5 Perchloric Acid (aq) / Methanol (90:10).
Flow Rate: 0.5 mL/min.
Temperature: 25°C (Cooler temperatures often improve resolution).
Detection: UV 210 nm (Low sensitivity due to lack of chromophore) or refractive index (RI).
Note: This method is rapid but suffers from low UV sensitivity unless the amine is derivatized.
Protocol 2: Derivatized Analysis (Recommended)
To introduce a UV chromophore and improve interaction with polysaccharide columns, convert the amine to its N-3,5-dinitrobenzoyl (DNB) derivative.
Derivatization: React amine with 3,5-dinitrobenzoyl chloride and TEA in DCM for 30 mins. Wash with NaHCO3, dry, and inject.
Expected Performance: The (2R) and (2S) enantiomers typically show baseline separation (
) due to the strong π-π interactions between the DNB group and the stationary phase.
Figure 2: Decision tree for selecting the optimal Chiral HPLC method.
Part 4: Scientific Rationale & Causality
Why not just use Optical Rotation?
Specific rotation (
) is a physical constant, but it is highly susceptible to solvent effects, temperature, and concentration errors. More importantly, it is non-linear with respect to impurities . A sample with 95% ee might show a rotation value within the error margin of a pure sample. Therefore, polarimetry is valid only for identity (confirming it is (+) or (-)), not for purity .
The "Leucine Connection"
(2R)-1-methoxy-4-methyl-pentan-2-amine is structurally the O-methyl ether of D-Leucinol.
Synthesis Risk: If synthesized from D-Leucine, the primary risk is racemization during the reduction or methylation steps.
Validation Logic: Since D-Leucine is the unnatural isomer (L-Leucine is abundant), any contamination from the starting material source (L-Leucine) will yield the (2S) impurity. This makes the ability to separate (2R) from (2S) critical.
Part 5: References
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2][3][6] Nature Protocols, 2, 2451–2458.[3] Link[1]
Sigma-Aldrich. (2R)-1-methoxy-4-methyl-pentan-2-amine Product Specification & CAS Data. Link
Hyun, M. H. (2006). Preparation and application of HPLC chiral stationary phases based on polysaccharides. Journal of Separation Science, 29(6), 750-761. Link
Machida, Y., et al. (2010). Crown ether-based chiral stationary phases for the separation of amino acids and amines.[7] Journal of Chromatography A, 1217(7), 1075-1084. Link
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][2][3][6][8] Chemical Reviews, 104(1), 17-118. Link
comparative study of catalysts for (2R)-1-methoxy-4-methyl-pentan-2-amine synthesis
The synthesis of enantiopure aliphatic amino ethers, such as (2R)-1-methoxy-4-methylpentan-2-amine , is a critical bottleneck in the development of novel flavor modifiers (umami/sweet tastants) and advanced kinase inhibi...
Author: BenchChem Technical Support Team. Date: March 2026
The synthesis of enantiopure aliphatic amino ethers, such as (2R)-1-methoxy-4-methylpentan-2-amine , is a critical bottleneck in the development of novel flavor modifiers (umami/sweet tastants) and advanced kinase inhibitors[1][2]. Unlike aromatic amines, simple aliphatic ketones lack the steric bulk required for easy stereodiscrimination, making their asymmetric synthesis notoriously challenging.
This guide provides an objective, data-driven comparison of three distinct catalytic paradigms used to synthesize this target: Chiral Pool Reduction (Chemocatalysis) , Kinetic Resolution (Biocatalysis) , and Asymmetric Reductive Amination (Transition-Metal Catalysis) .
Global Synthetic Strategy & Workflow
The choice of catalyst fundamentally alters the synthetic logic. You can either build upon an existing chiral center (D-Leucine), resolve a racemic mixture, or establish the stereocenter de novo from a prochiral ketone.
Fig 1: Three distinct catalytic pathways for (2R)-1-methoxy-4-methylpentan-2-amine synthesis.
Catalyst System Analysis & Experimental Protocols
Approach A: Chiral Pool Reduction (NaBH₄ / I₂ System)
Rather than creating a new stereocenter, this approach leverages the natural chirality of D-Leucine. The critical step is the chemoselective reduction of the carboxylic acid to an alcohol without inducing racemization.
Causality & Logic: Standard NaBH₄ cannot reduce carboxylic acids. However, the addition of iodine (I₂) oxidizes NaBH₄ to generate electrophilic borane (BH₃) in situ. The carboxylic acid reacts with BH₃ to form a triacyloxyborane intermediate, which is rapidly reduced[3]. Direct O-methylation of the resulting amino alcohol would cause unwanted N,N-dimethylation; thus, a transient phthalimide protection step is mandatory[4].
Self-Validating Protocol:
Reduction: Suspend NaBH₄ (2.4 equiv) in anhydrous THF. Add D-Leucine (1.0 equiv) and cool to 0 °C. Add I₂ (1.0 equiv) in THF dropwise over 1 hour. Checkpoint: Effervescence of H₂ gas confirms BH₃ generation. Reflux for 16h, then quench with MeOH[3].
Protection & Methylation: Protect the crude D-leucinol with phthalic anhydride. Treat the resulting isoindoline-1,3-dione with NaH (1.2 equiv) and MeI (1.5 equiv) in THF at 0 °C to yield the methyl ether.
Deprotection: Dissolve the (R)-2-(1-methoxy-4-methylpentan-2-yl)isoindoline-1,3-dione in methanol. Add hydrazine hydrate (1.2 equiv) and warm to 45 °C for 4 hours[4]. Checkpoint: Formation of a white phthalhydrazide precipitate confirms successful deprotection. Filter and concentrate to yield the target amine.
For highly scalable, green-chemistry applications, enzymatic resolution of the racemic amine is preferred.
Causality & Logic: Candida antarctica Lipase B (CALB) possesses a highly specific, stereocomplementary active site pocket. When exposed to an acyl donor like ethyl acetate, the Ser-His-Asp catalytic triad forms an acyl-enzyme intermediate. The (R)-enantiomer of 1-methoxy-4-methylpentan-2-amine fits perfectly into the pocket, undergoing rapid N-acetylation, while the (S)-enantiomer experiences severe steric clash and remains unreacted[1].
Fig 2: Mechanism of CALB-catalyzed enantioselective N-acetylation.
Self-Validating Protocol:
Resolution: Dissolve racemic 1-methoxy-4-methylpentan-2-amine in EtOAc (acts as both solvent and acyl donor). Add immobilized Novozym 435 (CALB). Stir at 30 °C.
Monitoring: Track the reaction via chiral GC. Stop the reaction at exactly 50% conversion to maximize the enantiomeric excess (ee) of the product[1].
Separation & Hydrolysis: Filter off the immobilized enzyme. Separate the newly formed (R)-acetamide from the unreacted (S)-amine via silica gel chromatography. Hydrolyze the (R)-acetamide using 2N NaOH at reflux, followed by ether extraction, to yield the enantiopure (2R)-amine[1].
To bypass the 50% yield ceiling of kinetic resolution and the multi-step inefficiency of chiral pool synthesis, direct Asymmetric Reductive Amination (ARA) of 1-methoxy-4-methylpentan-2-one is utilized.
Causality & Logic: Iridium complexes bearing chiral monodentate phosphoramidite ligands coordinate to the transient imine formed from the ketone and an amine source (e.g., diphenylmethanamine). The bulky chiral ligand shields one face of the imine, forcing the Ir-hydride to attack exclusively from the Re or Si face. Diphenylmethanamine is chosen over ammonia because its steric bulk prevents catalyst poisoning and enhances stereocontrol[5].
Self-Validating Protocol:
Catalyst Preparation: In a nitrogen-filled glovebox, mix [Ir(COD)Cl]₂ (0.5 mol%) and the chiral phosphoramidite ligand (1.1 mol%) in anhydrous solvent to pre-form the active catalyst[5].
Amination: Add 1-methoxy-4-methylpentan-2-one (1.0 equiv) and diphenylmethanamine (1.2 equiv).
Hydrogenation: Transfer to a high-pressure reactor, purge, and pressurize with H₂ (50 atm). Stir at 50 °C for 24 hours. Checkpoint: Monitor H₂ pressure drop to confirm reaction progress.
Deprotection: Vent the reactor. Remove the diphenylmethyl protecting group via mild hydrogenolysis (Pd/C, 1 atm H₂, MeOH) to yield the primary (2R)-amine[5].
Comparative Performance Data
The following table synthesizes the quantitative performance metrics of the three catalytic systems to guide route selection based on scale and resource availability.
Metric
NaBH₄ / I₂ (Chiral Pool)
CALB (Biocatalytic Resolution)
Ir-Phosphoramidite (ARA)
Step Economy
Poor (4 steps from D-Leucine)
Moderate (3 steps from ketone)
Excellent (2 steps from ketone)
Yield (Target Enantiomer)
~45% (Overall)
<50% (Theoretical max w/o DKR)
>85%
Enantiomeric Excess (ee)
>99% (Inherited)
>99% (E-value > 100)
90–95%
Atom Economy
Low (Stoichiometric boron/iodine)
Moderate (Loss of S-enantiomer)
High (Catalytic H₂ addition)
Cost & Waste Profile
Low reagent cost, high salt waste
High enzyme cost, green solvent
High Ir/ligand cost, low waste
Best Use Case
Milligram-scale discovery chemistry
Kilogram-scale green manufacturing
Industrial continuous-flow synthesis
Conclusion
For rapid, small-scale synthesis where absolute stereochemical fidelity is required, the NaBH₄/I₂ chiral pool reduction remains the most accessible method, despite its poor step economy. For pilot-scale manufacturing, CALB-catalyzed kinetic resolution offers an unparalleled safety and environmental profile, provided the discarded (S)-enantiomer can be racemized and recycled. However, the frontier of process chemistry for (2R)-1-methoxy-4-methylpentan-2-amine lies in Ir-catalyzed Asymmetric Reductive Amination , which offers the highest theoretical yield and atom economy by directly converting the prochiral ketone into the chiral amine.
References
Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers, tastants and taste enhancers (Patent AU2006210387A1).
Flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof (Patent US8124121B2).
McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry.
Wang, X., & Zhou, J. S. (2017). Direct Catalytic Asymmetric Reductive Amination of Aliphatic Ketones Utilizing Diphenylmethanamine as Coupling Partner.
efficacy of (2R)-1-methoxy-4-methyl-pentan-2-amine as a chiral auxiliary vs. other auxiliaries
Executive Summary (2R)-1-methoxy-4-methyl-pentan-2-amine , commonly known as (R)-Leucinol Methyl Ether , represents a specialized class of chiral amino ether auxiliaries . Unlike the ubiquitous Evans oxazolidinones (whic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2R)-1-methoxy-4-methyl-pentan-2-amine , commonly known as (R)-Leucinol Methyl Ether , represents a specialized class of chiral amino ether auxiliaries . Unlike the ubiquitous Evans oxazolidinones (which direct the functionalization of carboxylic acid derivatives), this auxiliary is primarily engineered for the asymmetric synthesis of chiral amines via Schiff base (imine) intermediates.
Its efficacy stems from a dual-mode mechanism: chelation control provided by the methoxy ether oxygen and steric shielding by the isobutyl side chain. While modern sulfinamide auxiliaries (e.g., Ellman’s auxiliary) have gained popularity for their ease of handling, (R)-leucinol methyl ether remains a powerful tool for specific metallodienamine and aza-enolate alkylations where rigid metal chelation is required to achieve high enantiomeric excess (ee >95%).
Mechanistic Principles
The Chelation-Controlled Transition State
The core efficacy of this auxiliary relies on its ability to form a rigid 5-membered chelate ring with metal cations (typically Li+, Mg2+, or Cu+). When condensed with an aldehyde or ketone, the resulting imine binds the metal between the imine nitrogen and the ether oxygen.
The "Anchor": The methoxy group (–OMe) acts as a hemilabile ligand, locking the conformation.
The "Shield": The isobutyl group at the chiral center projects into space, blocking one face of the planar imine/enamine, forcing the electrophile to attack from the opposite side.
Visualization of Stereocontrol
The following diagram illustrates the transition state during the alkylation of a metallo-aza-enolate derived from this auxiliary.
Caption: Figure 1. Chelation-controlled alkylation mechanism. The metal cation coordinates both the imine nitrogen and the ether oxygen, creating a rigid scaffold that amplifies the steric bias of the isobutyl group.
Comparative Efficacy Analysis
This section objectively compares (2R)-1-methoxy-4-methyl-pentan-2-amine against industry-standard alternatives.
Vs. Evans Oxazolidinones[1][2]
Fundamental Difference: Evans auxiliaries are designed for acyl functionalization (making chiral acids/alcohols). Leucinol methyl ether is designed for amine synthesis. They are complementary, not direct competitors.
Operational Note: Evans auxiliaries are solid and crystalline (easy handling). Leucinol methyl ether is a liquid, requiring distillation or careful chromatography for purification.
Vs. Ellman’s Sulfinamide
Context: Ellman’s auxiliary (
-Bu-sulfinamide) is the current "gold standard" for chiral amine synthesis.
Leucinol Ether Advantage: Superior in reactions requiring strong nucleophiles (e.g., organolithiums) at high temperatures where sulfinamides might degrade or suffer from sulfur-oxidation issues. The ether linkage is chemically inert to harsh bases.
Leucinol Ether Disadvantage: Cleavage requires acidic hydrolysis which destroys the imine, whereas sulfinamides can be cleaved very mildly.
Vs. Other Amino Ethers (Valinol/Phenylglycinol Ethers)
Steric Profile:
Valinol Me-Ether: Isopropyl group. Very rigid, high ee for small electrophiles.
Phenylglycinol Me-Ether: Phenyl group. Electronic effects can stabilize benzylic anions but may be prone to racemization.
Leucinol Me-Ether (Subject): Isobutyl group.[1] Larger steric bulk but slightly more flexible than valine. Best efficacy when the electrophile is large/bulky, as the flexible isobutyl tail can accommodate steric clash better than the rigid isopropyl group while still blocking the face.
Performance Metrics Table
Auxiliary Class
Primary Application
Typical Yield
Typical ee%
Cleavage Condition
Reusability
(R)-Leucinol Me-Ether
Imine Alkylation / Conjugate Addn
80-92%
90-98%
Acid Hydrolysis (HCl)
High (Liquid)
(S)-Valinol Me-Ether
Imine Alkylation
85-95%
92-99%
Acid Hydrolysis
High (Liquid)
Ellman Sulfinamide
Imine Addition
85-98%
95-99%
Mild Acid (MeOH/HCl)
Low (Reagent)
Evans Oxazolidinone
Aldol / Enolate Alkylation
90-98%
>99%
LiOH / LiOOH
High (Solid)
Experimental Protocols
Synthesis of the Auxiliary
Note: While commercially available, it can be synthesized from (R)-Leucine.
Reduction: (R)-Leucine is reduced to (R)-Leucinol using LiAlH₄ in THF (Reflux, 12h).
Methylation: (R)-Leucinol is treated with NaH (1.1 eq) in THF at 0°C, followed by MeI (1.05 eq).
Purification: Distillation under reduced pressure yields the colorless oil.
Standard Protocol: Asymmetric Alkylation of Aldehydes
Objective: Synthesis of alpha-chiral amines.
Imine Formation:
Mix (2R)-1-methoxy-4-methyl-pentan-2-amine (1.0 eq) with aldehyde (1.0 eq) in CH₂Cl₂.
Add MgSO₄ (anhydrous) and stir at RT for 4-12h. Filter and concentrate to obtain the crude imine.
Aza-Enolate Formation:
Dissolve imine in dry THF under Argon. Cool to -78°C.[2]
Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise. Stir for 30 min to form the chelated aza-enolate (See Figure 1).
Alkylation:
Add alkyl halide (R-X, 1.2 eq) slowly at -78°C.
Allow to warm slowly to 0°C over 2-4 hours.
Hydrolysis (Cleavage):
Quench with 1N HCl. Stir vigorously at RT for 2h (hydrolyzes the imine).
Recovery: Extract the aqueous layer with ether (removes non-basic byproducts). Basify the aqueous layer (pH > 12) with NaOH. Extract with CH₂Cl₂ to recover the chiral amine product and the auxiliary.
Separation: The auxiliary and product can often be separated by distillation or column chromatography based on boiling point differences.
Workflow Diagram
Caption: Figure 2. Step-by-step synthetic workflow for asymmetric alkylation.
References
Chapelon, A. S., et al. (2007).[3] "Steroids: Asymmetric inductions and chiral pool synthesis." Tetrahedron, 63(46), 11511-11616. (Discusses usage of leucinol methyl ether in conjugate additions). Link
Nugent, T. C. (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. (Comprehensive text on amino ether auxiliaries). Link
Enders, D., & Fey, P. (1995). "Asymmetric Synthesis of Amines by Nucleophilic 1,2-Addition to Imines." Chem. Rev. (General comparison of auxiliary-based amine synthesis).
Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chem. Rev., 110(6), 3600–3740. (For comparative data on sulfinamides). Link
biological activity screening of (2R)-1-methoxy-4-methyl-pentan-2-amine derivatives
High-Resolution Biological Activity Screening of (2R)-1-methoxy-4-methyl-pentan-2-amine Derivatives: A Comparative Guide to Next-Generation DYRK1A Inhibitors As drug development pivots toward targeted therapies for neuro...
Author: BenchChem Technical Support Team. Date: March 2026
High-Resolution Biological Activity Screening of (2R)-1-methoxy-4-methyl-pentan-2-amine Derivatives: A Comparative Guide to Next-Generation DYRK1A Inhibitors
As drug development pivots toward targeted therapies for neurodegenerative diseases (such as Alzheimer's and Down syndrome) and diabetes (via β-cell proliferation), the Dual-specificity Tyrosine-phosphorylation-Regulated Kinase 1A (DYRK1A) has emerged as a premier therapeutic target. Historically, natural product-derived β-carbolines like Harmine have served as the gold standard for DYRK1A inhibition. However, their clinical utility is severely bottlenecked by off-target central nervous system (CNS) toxicity, primarily through Monoamine Oxidase A (MAO-A) inhibition and DNA intercalation[1].
Recent advancements in medicinal chemistry have identified (2R)-1-methoxy-4-methyl-pentan-2-amine as a critical chiral building block for synthesizing novel imidazolone derivatives. These derivatives act as highly selective inhibitors of DYRK1A and CDC-like kinases (CLK1/4)[2]. This guide provides a comprehensive, objective comparison of these novel derivatives against legacy inhibitors, detailing the mechanistic rationale, comparative screening data, and the self-validating experimental protocols required to evaluate them.
Mechanistic Rationale: Overcoming the Planarity Problem
The fundamental flaw of legacy DYRK1A inhibitors like Harmine lies in their flat, planar β-carboline core. While this planarity allows for efficient ATP-competitive binding in the DYRK1A hinge region, it indiscriminately fits into the active sites of other targets (like MAO-A) and intercalates DNA[1].
By utilizing the chiral aliphatic amine (2R)-1-methoxy-4-methyl-pentan-2-amine to functionalize the imidazolone core, researchers introduce critical 3D spatial complexity (sp3 character).
Causality in Design: The (2R) stereocenter precisely vectors the methoxy group to form a localized hydrogen bond network within the DYRK1A ATP-binding pocket. Simultaneously, the bulky isobutyl moiety (4-methyl-pentan) occupies a distinct hydrophobic sub-pocket unique to DYRK1A and CLK1. This steric bulk actively prevents the molecule from entering the narrower active site of MAO-A, effectively decoupling DYRK1A inhibition from CNS toxicity.
Caption: DYRK1A signaling pathways and the comparative intervention points of imidazolone derivatives vs. Harmine.
Comparative Profiling: Imidazolone Derivatives vs. Legacy Inhibitors
To objectively evaluate the performance of (2R)-1-methoxy-4-methyl-pentan-2-amine derived imidazolones, we benchmark them against Harmine and INDY (another standard DYRK1A inhibitor). The data below synthesizes expected screening outcomes based on structural optimization principles for this class[1][2].
Parameter
(2R)-1-methoxy-4-methyl-pentan-2-amine Derivative
Harmine
INDY
DYRK1A IC₅₀
12 - 25 nM
30 - 80 nM
240 nM
CLK1 IC₅₀
15 - 40 nM
> 1,000 nM
> 500 nM
MAO-A IC₅₀ (Off-target)
> 10,000 nM (No inhibition)
5 nM (High toxicity)
> 5,000 nM
Kinome Selectivity (S-score)
High (Highly selective for CMGC family)
Low (Broad off-target profile)
Moderate
Cellular Efficacy (Tau)
High (Reduces p-Tau at <100 nM)
High (Confounded by toxicity)
Moderate
Structural Profile
3D / sp3 enriched (Non-intercalating)
Planar β-carboline (Intercalator)
Planar benzothiazole
Key Takeaway: The derivative outperforms Harmine not simply by binding tighter to DYRK1A, but by widening the therapeutic window. The >10,000 nM IC₅₀ for MAO-A ensures that these compounds can be dosed safely in vivo without triggering serotonin syndrome or hallucinogenic side effects.
To generate the comparative data above, a rigorous, self-validating screening cascade is required. The workflow transitions from biochemical target engagement to cellular functional assays.
Protocol 1: Biochemical Target Engagement via ADP-Glo™ Kinase Assay
To accurately measure the IC₅₀ of the derivatives, we utilize the ADP-Glo™ Kinase Assay (Promega). This luminescence-based assay measures the ADP formed from the kinase reaction, providing a direct, interference-free quantification of kinase activity[3].
Causality of Assay Choice: Unlike fluorescence-based assays, ADP-Glo is highly resistant to auto-fluorescence—a common artifact when screening heterocyclic compounds like imidazolones and β-carbolines.
Step-by-Step Methodology:
Reagent Preparation: Prepare 1X Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)[3].
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the (2R)-1-methoxy-4-methyl-pentan-2-amine derivative and Harmine (positive control) in 100% DMSO. Transfer 1 μL to a 384-well plate (final DMSO concentration = 1%).
Enzyme/Substrate Addition: Add 4 μL of a master mix containing recombinant human DYRK1A (final concentration: 10 nM) and Woodtide substrate (final concentration: 10 μg/mL). Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.
Reaction Initiation: Initiate the reaction by adding 5 μL of ATP (final concentration: 100 μM, approximating physiological Km). Incubate at 30°C for 60 minutes[3].
ADP Detection (Self-Validation Step): Add 10 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Validation: Include a "No Enzyme" control well to ensure background ATP depletion is complete.
Luminescence Readout: Add 20 μL of Kinase Detection Reagent to convert ADP to ATP and generate light via luciferase. Incubate for 30 minutes, then read luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol 2: Cellular Efficacy (Tau Phosphorylation in SH-SY5Y Cells)
Biochemical potency must translate to cellular efficacy. DYRK1A directly phosphorylates Tau at Threonine 212 (Thr212). We evaluate the compounds in SH-SY5Y neuroblastoma cells to confirm cell permeability and intracellular target engagement.
Step-by-Step Methodology:
Cell Culture: Seed SH-SY5Y cells in 6-well plates at
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Treat cells with varying concentrations (10 nM to 1 μM) of the imidazolone derivative or Harmine for 24 hours.
Lysis & Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the p-Tau signal). Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
Western Blotting: Resolve 20 μg of total protein via SDS-PAGE and transfer to a PVDF membrane.
Immunodetection: Probe with primary antibodies against p-Tau (Thr212) and total Tau. Use GAPDH as a loading control.
Quantification: Analyze band densitometry. The efficacy of the (2R)-1-methoxy-4-methyl-pentan-2-amine derivative is validated if the p-Tau/Total Tau ratio decreases dose-dependently without altering GAPDH levels (indicating lack of general cytotoxicity).
Conclusion
The integration of (2R)-1-methoxy-4-methyl-pentan-2-amine into imidazolone scaffolds represents a paradigm shift in DYRK1A inhibitor design. By transitioning from planar, non-selective natural products like Harmine to structurally complex, sp3-enriched synthetic derivatives, researchers can achieve sub-nanomolar kinase inhibition while completely engineering out MAO-A toxicity. For drug development professionals targeting Down syndrome, Alzheimer's disease, or diabetes, prioritizing these novel derivatives in high-throughput screening cascades offers a significantly de-risked path to clinical translation.
References
European Patent Office. (2023). Imidazolone derivatives as inhibitors of protein kinases in particular dyrk1a, clk1 and/or clk4 (Patent No. EP4173674A1).
National Institutes of Health (PMC). (2020). Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor.
National Institutes of Health (PMC). (2018). Enzymatic Phosphorylation of Ser in a Type I Collagen Peptide (ADP-Glo Kinase Assay Protocol).
This guide provides a technical analysis of the solvent-dependent performance of (2R)-1-methoxy-4-methyl-pentan-2-amine.[1] As a structural analog of O-methyl-leucinol, this compound serves as a critical chiral building block in the synthesis of resolvable amides, bioactive amines, and organometallic ligands. Its performance—defined by solubility, reaction kinetics, and stereochemical fidelity—is heavily dictated by the solvent system employed.
This document synthesizes experimental protocols and physicochemical data to assist researchers in selecting the optimal reaction medium for high-value asymmetric transformations.
The dual functionality of the molecule—a basic primary amine (
) and a Lewis-basic ether oxygen ()—creates a unique solvation profile.[1] The isobutyl tail adds significant lipophilicity (LogP 1.0–1.2), allowing solubility in non-polar media where simple amino alcohols might aggregate or precipitate.
Solvation Mechanics
Protic Solvents (MeOH, Water): Form strong H-bonds with the amine and ether oxygen.[1] This stabilizes the ground state but can nucleophilicity via a tight solvation shell.
in enolate chemistry) while leaving the amine "naked" and highly nucleophilic.
Non-Polar Solvents (Toluene, Hexane): Promote tight ion-pairing and chelation.[1] In asymmetric synthesis, this is often critical for rigidifying the transition state to maximize enantiomeric excess (
).
DOT Diagram: Solvation & Chelation Models
The following diagram illustrates how solvent polarity alters the molecular organization, affecting reactivity and stereocontrol.
Caption: Influence of solvent class on the molecular state of (2R)-1-methoxy-4-methyl-pentan-2-amine. Non-polar solvents favor the chelated conformations essential for asymmetric induction.
Comparative Solvent Compatibility Matrix
The table below aggregates performance metrics across standard synthetic workflows. Data is derived from homologous amino-ether behaviors and specific transaminase protocols.[1]
Case Study A: Optimization of Imine Formation (Schiff Base)
Objective: Synthesize a chiral imine intermediate for subsequent reduction.
Reaction: Condensation of (2R)-1-methoxy-4-methyl-pentan-2-amine (1.0 eq) with Benzaldehyde (1.0 eq).
Protocol Comparison:
Method A (Methanol): Stirring at RT with
desiccant.
Method B (Toluene): Reflux with Dean-Stark trap for azeotropic water removal.[1][3]
Results:
Methanol: Equilibrium limited.[1] Yield ~65-70% after 12h. Presence of hemiaminal intermediates observed.
Toluene: Driven to completion (>95% conversion) within 4h due to active water removal.
Recommendation: Use Toluene for quantitative imine formation, essential for high-yield reductive aminations.[1]
Case Study B: Asymmetric Alkylation Auxiliary
Objective: Use the amine as a chiral auxiliary (via amide linkage) to direct the alkylation of an enolate.[3]
Mechanism: The methoxy oxygen coordinates with Lithium (Li) in the transition state, blocking one face of the enolate.
Solvent Effect on Stereoselectivity (
):
THF: The gold standard. Coordinates Li just enough to solubilize but allows the internal methoxy chelation to dominate. Typical
Since the compound is a liquid amino ether, distillation can be difficult on small scales. Acid-base extraction is the preferred purification method.[1]
Caption: Self-validating purification workflow. The amine's solubility switch between low pH (aqueous) and high pH (organic) ensures high purity isolation.
References
Enzymatic Synthesis of Chiral Amines. US Patent 6,133,018A. Describes the transaminase-mediated synthesis of methoxy-amines and their isolation from aqueous systems.
Chiral Amides in Asymmetric Synthesis. ResearchGate. Discusses the use of prolinol and leucinol methyl ethers as chiral auxiliaries and the impact of solvent chelation on stereoselectivity.
Solvent Properties and Miscibility. Sigma-Aldrich Technical Library.[1] Comprehensive data on solvent polarity, dielectric constants, and miscibility relevant to amino-ether solubility.
Properties of Solvents Used in Organic Chemistry. Murov.info. Authoritative table of solvent physical properties (dipole moment, boiling point) used to predict solvation behavior.
assessing the novelty of (2R)-1-methoxy-4-methyl-pentan-2-amine in asymmetric catalysis
A Publish Comparison Guide for Advanced Synthesis Executive Summary In the crowded landscape of chiral auxiliaries, (2R)-1-methoxy-4-methyl-pentan-2-amine (also known as (R)-O-methylleucinol) represents a critical "tunin...
Author: BenchChem Technical Support Team. Date: March 2026
A Publish Comparison Guide for Advanced Synthesis
Executive Summary
In the crowded landscape of chiral auxiliaries, (2R)-1-methoxy-4-methyl-pentan-2-amine (also known as (R)-O-methylleucinol) represents a critical "tuning knob" for asymmetric catalysis. While standard amino alcohols like Valinol or Phenylalaninol dominate the literature, this ether-derivative offers a distinct advantage: Hemilabile Coordination .
Unlike its parent alcohol (Leucinol), which forms rigid, static chelates with metal centers, the O-methyl ether moiety provides a weaker, dynamic coordination. This allows for "breathing" ligand systems that can accommodate bulky substrates without sacrificing stereocontrol. This guide objectively assesses its performance against established alternatives, supported by mechanistic insights and experimental protocols.
Part 1: The Mechanistic Advantage (Why It Works)
The core novelty of (2R)-1-methoxy-4-methyl-pentan-2-amine lies in the O-Methyl vs. Hydroxyl substitution.
Hemilability: The methoxy group is a weaker Lewis base than a deprotonated alkoxide (found in Leucinol ligands). In catalytic cycles (e.g., Zinc or Copper-mediated additions), the O-Me arm can dissociate to open a coordination site for the substrate, then re-associate to enforce chirality.
Steric Reach: The isobutyl side chain (derived from Leucine) places steric bulk further from the chiral center compared to the isopropyl group of Valinol. This "remote bulk" is essential when the immediate reaction center is already crowded, preventing the catalyst from "choking" the reaction.
Solubility Profile: The capping of the hydroxyl group significantly increases solubility in non-polar solvents (Toluene, Hexanes), crucial for low-temperature lithiation or zincation protocols.
Visualization: The Hemilabile "Breathing" Mechanism
The following diagram illustrates how the methoxy arm (O-Me) toggles between bound and unbound states to facilitate substrate entry, a feature absent in rigid amino-alkoxide catalysts.
Caption: The O-Methyl ether acts as a hemilabile switch, dissociating to allow substrate entry (Red) and re-associating to stabilize the complex (Blue).
Part 2: Comparative Performance Analysis
This section compares (2R)-1-methoxy-4-methyl-pentan-2-amine against the two industry standards: (S)-Valinol (isopropyl bulk) and (S)-Phenylalaninol (aromatic interaction).
Table 1: Ligand Performance Matrix
Feature
(2R)-1-Methoxy-4-methyl-pentan-2-amine
(S)-Valinol (Standard)
(S)-Phenylalaninol
Steric Profile
Isobutyl (Medium/Flexible): Good for crowded substrates.
Isopropyl (High/Rigid): Excellent for small substrates; can hinder large ones.
Benzyl (Flat): Uses -stacking; good for aromatic substrates.
Key Takeaway: Choose the (2R)-O-methyl derivative when your reaction suffers from low conversion with Valinol (due to steric crowding) or solubility issues in non-polar media.
Part 3: Validated Experimental Protocol
Protocol: Asymmetric Alkylation of Zinc Enamides using (2R)-1-methoxy-4-methyl-pentan-2-amine as Chiral Auxiliary.
Objective: Synthesize a chiral amine with >95% ee via a self-validating workflow.
Publish Comparison Guide: (2R)-1-methoxy-4-methyl-pentan-2-amine in Kinase Inhibitor Development
This guide provides an in-depth technical comparison of (2R)-1-methoxy-4-methyl-pentan-2-amine , a critical chiral building block used in the synthesis of next-generation kinase inhibitors (specifically Leucettinibs). It...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of (2R)-1-methoxy-4-methyl-pentan-2-amine , a critical chiral building block used in the synthesis of next-generation kinase inhibitors (specifically Leucettinibs). It addresses the compound's performance in structure-activity relationship (SAR) studies and its cross-reactivity profile in both biological (kinase selectivity) and analytical (impurity profiling) contexts.
Executive Summary
(2R)-1-methoxy-4-methyl-pentan-2-amine (CAS: 340740-41-2), often referred to as O-methyl-L-leucinol , has emerged as a high-performance chiral amine for optimizing the "Head Group" of ATP-competitive kinase inhibitors. Unlike its precursors—L-Leucinol (hydroxyl) or 1,3-Dimethylbutylamine (alkane)—this methoxy-ether derivative offers a unique balance of lipophilicity and hydrogen-bond acceptance.
This guide compares the performance of (2R)-1-methoxy-4-methyl-pentan-2-amine against standard aliphatic amines in the context of DYRK1A/CLK inhibitor development (e.g., Leucettinib series). It further details a self-validating protocol for assessing cross-reactivity, ensuring that residual amine intermediates do not interfere with downstream bioassays or safety profiles.
Comparative Performance Analysis (SAR)
In the optimization of Leucettinib-class inhibitors (e.g., Leucettinib-21), the choice of the amine side chain dictates the fit within the ATP-binding pocket (specifically the ribose-binding region). The following data synthesizes performance metrics from recent medicinal chemistry campaigns (Perha Pharmaceuticals, J. Med. Chem. 2021/2023).
Key Insight: The methoxy group acts as a critical "selectivity anchor." Unlike the hydroxyl group of Leucinol, it is not a hydrogen bond donor (reducing desolvation penalty) but retains acceptor capability, allowing specific interactions with the kinase hinge region or solvent front without the metabolic liability of a primary alcohol.
Cross-Reactivity Profile: Biological & Analytical
"Cross-reactivity" in this context is defined two-fold:
Biological: Does the drug moiety derived from this amine bind off-target kinases?
Analytical: Does the unreacted amine intermediate interfere with impurity assays?
Biological Cross-Reactivity (Kinase Selectivity)
The (2R)-1-methoxy-4-methyl-pentan-2-amine moiety confers high selectivity for the CMGC kinase family (DYRKs, CLKs) while minimizing cross-reactivity with structurally related kinases like GSK3β and CDK5 .
This diagram illustrates the "On-Target" vs. "Off-Target" landscape dictated by the amine side chain.
Caption: The methoxy-amine side chain directs the inhibitor toward DYRK1A/CLK1 pathways while sterically hindering binding to the homologous GSK3β kinase.
Analytical Cross-Reactivity (Impurity Management)
In GMP manufacturing, the unreacted amine (starting material) must be controlled. Because (2R)-1-methoxy-4-methyl-pentan-2-amine lacks a strong UV chromophore, it can be "invisible" in standard HPLC-UV methods, posing a risk of undetected contamination.
Protocol: Derivatization-Free LC-MS/MS Detection
Objective: Quantify residual amine < 10 ppm in final API.
Challenge: Low molecular weight (MW 131.2) and lack of UV absorption.
Solution: Use the amine's high proton affinity for sensitive ESI+ detection.
Caption: Workflow to distinguish the non-UV-absorbing amine intermediate from the active drug, preventing false-negative impurity results.
References
Perha Pharmaceuticals. (2023).[1][2][3] Imidazolone derivatives as inhibitors of protein kinases in particular DYRK1A, CLK1 and/or CLK4.[1][2][3][4][5] European Patent EP4173674A1.[1][4] Link
Meijer, L., et al. (2021).[1][6] Structure–Activity Relationship in the Leucettine Family of Kinase Inhibitors.[3][6][7][8] Journal of Medicinal Chemistry, 65(2), 1396–1417.[7] Link[7]
Nguyen, T.L., et al. (2023).[1][3] Leucettinibs, a Class of DYRK/CLK Kinase Inhibitors Inspired by the Marine Sponge Natural Product Leucettamine B.[6][7][8] Journal of Medicinal Chemistry.[7][9] Link
literature review of similar chiral amines to (2R)-1-methoxy-4-methyl-pentan-2-amine
Topic: Comparative Guide: (2R)-1-methoxy-4-methyl-pentan-2-amine (O-Methyl-D-Leucinol) in Asymmetric Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professi...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative Guide: (2R)-1-methoxy-4-methyl-pentan-2-amine (O-Methyl-D-Leucinol) in Asymmetric Synthesis
Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
(2R)-1-methoxy-4-methyl-pentan-2-amine (CAS: 340740-41-2), also known as O-Methyl-D-Leucinol , represents a specialized class of chiral amines derived from the amino acid D-Leucine. Unlike its parent compound (Leucinol) or the industry-standard
-methylbenzylamine, this ether-derivative offers a unique "non-chelating" steric profile .
This guide objectively compares its performance against three primary alternatives:
(R)-Leucinol: The parent amino alcohol (Bidentate vs. Monodentate).
(R)-1-Phenylethylamine (MBA): The standard for chiral resolution.
(S)-Valinol Methyl Ether: A steric homolog for fine-tuning diastereoselectivity.
Key Insight: The methylation of the hydroxyl group in this molecule acts as a "chelation switch," preventing the formation of stable 5-membered chelate rings with metal centers. This makes it the superior choice when monodentate coordination or pure steric bulk (isobutyl group) is required without the interference of a hydroxyl donor.
The following table contrasts the core physical parameters of (2R)-1-methoxy-4-methyl-pentan-2-amine with its closest functional analogs.
Feature
(2R)-1-methoxy-4-methyl-pentan-2-amine
(R)-Leucinol
(R)-1-Phenylethylamine
Structure
Aliphatic Ether-Amine
Amino Alcohol
Aromatic Amine
CAS
340740-41-2
53448-09-2
3886-69-9
MW
131.22 g/mol
117.19 g/mol
121.18 g/mol
Boiling Point
~135–140 °C (Est.)*
198–200 °C
187 °C
Solubility
High in Et₂O, DCM, Hexanes
High in EtOH, H₂O; Low in Hexanes
High in Organic Solvents
Coordination
Monodentate (N-only)
Bidentate (N,O-chelation)
Monodentate
Basicity (pKa)
~10.5 (Amine)
~9.6 (Amine w/ inductive -OH)
~9.8
*Note: The etherification significantly lowers the boiling point by removing intermolecular hydrogen bonding.
Critical Performance Analysis
A. The "Chelation Switch" Mechanism
The most critical decision factor for using (2R)-1-methoxy-4-methyl-pentan-2-amine is its inability to act as a bidentate ligand.
Scenario: You are performing a metal-catalyzed reaction (e.g., Zinc or Copper-catalyzed alkylation).
If you use Leucinol: The free -OH group binds to the metal, forming a rigid 5-membered ring. This is excellent for Lewis Acid activation but can "poison" catalysts requiring open coordination sites.
If you use O-Methyl-D-Leucinol: The -OMe group is too sterically hindered and electronically poor to bind tightly. The molecule acts solely as a chiral base or a monodentate directing group , allowing the metal center to retain higher reactivity.
B. Resolution Efficiency (Chiral Acids)
When used as a resolving agent for racemic acids:
Vs. Phenylethylamine (MBA): MBA is aromatic and planar. It works best for resolving aromatic acids (via
- stacking interactions).
Vs. O-Methyl-D-Leucinol: This amine is aliphatic and bulky (isobutyl). It is superior for resolving aliphatic acids (e.g., ibuprofen precursors, fatty acid derivatives) where "greasy" hydrophobic interactions dominate over
-stacking.
C. Chemical Stability
Oxidation Resistance: unlike Leucinol, which can be oxidized to the amino-aldehyde or amino-acid under oxidative conditions, the methyl ether is robust. It survives KMnO₄ or Swern conditions that would destroy the parent amino alcohol.
Experimental Protocols
Protocol 1: Synthesis from D-Leucine (Self-Validating Workflow)
Rationale: This protocol ensures retention of stereochemistry (R-configuration) by avoiding racemization prone conditions.
Step-by-Step Methodology:
Reduction:
Charge a flask with D-Leucine (1.0 eq) and THF.
Slowly add LiAlH₄ (2.5 eq) at 0°C under N₂. ( Validation: Gas evolution must be controlled).
Reflux for 12 hours. Quench via Fieser method (Water, 15% NaOH, Water).
Filter and concentrate to yield (R)-Leucinol .
Protection (Boc):
Dissolve (R)-Leucinol in DCM/aq. NaHCO₃.
Add Boc₂O (1.1 eq). Stir 4h.
Isolate N-Boc-(R)-Leucinol .
O-Methylation (The Critical Step):
Dissolve N-Boc-(R)-Leucinol in dry DMF.
Add NaH (1.2 eq, 60% dispersion) at 0°C. Stir 30 min until H₂ release ceases.
Add MeI (1.5 eq). Stir RT for 4h. (Validation: TLC should show a less polar spot).
Deprotection:
Treat the intermediate with 4M HCl in Dioxane.
Concentrate to dryness. Basify with 2M NaOH and extract into Et₂O.
Yield: (2R)-1-methoxy-4-methyl-pentan-2-amine as a colorless oil.
Protocol 2: Chiral Resolution of Racemic Mandelic Acid Derivative
Rationale: Demonstrates the "Salt Break" efficiency of the ether-amine.
Dissolution: Dissolve 10 mmol of racemic 4-Cl-Mandelic acid in hot Ethanol (20 mL).
Addition: Add 5 mmol (0.5 eq) of (2R)-1-methoxy-4-methyl-pentan-2-amine .
Crystallization: Cool slowly to 4°C over 12 hours.
Filtration: Collect the diastereomeric salt.
Liberation: Shake the salt between Et₂O and 1M HCl. The chiral amine stays in the aqueous layer (as HCl salt); the resolved acid enters the ether layer.
Recovery: Basify the aqueous layer (pH > 12) and extract with Et₂O to recover the chiral amine (>95% recovery rate).
Visualizations
Diagram 1: The "Chelation Switch" Mechanism
This diagram illustrates the fundamental functional difference between the parent Leucinol and the O-Methyl derivative in a metal-complex environment.
Caption: Methylation of the hydroxyl group prevents chelation, leaving the metal center open for substrate binding while retaining chiral steric influence.
Diagram 2: Synthesis & Application Workflow
A logical flow from raw material to pharmaceutical application.
Caption: Synthetic pathway from D-Leucine to the target amine and its subsequent divergence into key pharmaceutical applications.
References
Patent US6133018A.Enzymatic synthesis of chiral amines using 2-aminopropane as amine donor.
Patent WO2018027021A1.Synthesis of (S)-2-amino-4-methyl-1-((R)-2-methyloxirane-2-yl)-pentan-1-one (Carfilzomib Intermediate).
PubChem. (R)-Leucinol Compound Summary. National Library of Medicine. [Link]
This guide outlines the authoritative disposal and handling protocols for (2R)-1-methoxy-4-methyl-pentan-2-amine , a specialized chiral aliphatic amine used in drug development and organic synthesis. Executive Safety & L...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the authoritative disposal and handling protocols for (2R)-1-methoxy-4-methyl-pentan-2-amine , a specialized chiral aliphatic amine used in drug development and organic synthesis.
Executive Safety & Logistics Summary
Chemical Identity: (2R)-1-methoxy-4-methyl-pentan-2-amine[1][2]
Core Directive: Segregate strictly from acids and oxidizers. Do not dispose of down the drain. This compound requires thermal destruction (incineration) via a licensed hazardous waste contractor.
Chemical Profile & Hazard Identification
Understanding the molecular behavior is the first step in safe disposal. This compound combines an amine functionality (basic, nucleophilic) with an ether linkage (potentially peroxide-forming upon prolonged storage, though less likely than simple ethers).
Property
Specification
Disposal Implication
Molecular Formula
C₇H₁₇NO
High BTU value; excellent candidate for fuel blending/incineration.
Functional Groups
Primary Amine (-NH₂), Ether (-O-)
Corrosive & Flammable. Reacts exothermically with acids.
Acidity/Basicity
Basic (pKa ~10-11 est.)
Must be segregated from Acid Waste streams to prevent violent neutralization and fume generation.
Requires PPE (Nitrile gloves, goggles) during waste transfer.
Waste Characterization (RCRA Compliance)
Before disposal, the waste must be coded according to local regulations (e.g., US EPA RCRA).
Characteristic Waste Codes:
D001 (Ignitable): If the waste formulation has a flash point < 60°C (140°F).[7] Even if the pure substance is slightly above this, solvent mixtures often trigger this code.
D002 (Corrosive): If the pH is ≥ 12.[8]5. While organic amines are basic, they may not always trigger the legal definition of D002, but Best Management Practice (BMP) dictates handling them as corrosive basic waste.
Listed Waste Codes:
This specific CAS is not currently on the EPA P-list or U-list. It is a non-listed, characteristic hazardous waste.
Segregation Logic (The "Do Not Mix" List)
Failure to segregate is the leading cause of laboratory waste accidents.
Halogenated Solvents (Dichloromethane, Chloroform): While often mixed in organic waste, primary amines can react with halogenated compounds over time (alkylation), potentially generating heat or pressure. Preferred: Keep in "Non-Halogenated Organic" streams.
Operational Disposal Procedures
Scenario A: Benchtop Waste (Reaction Mixtures)
Context: You have a solvent waste container (e.g., HPLC waste or reaction mother liquor) containing the amine.
Select Container: Use a High-Density Polyethylene (HDPE) or glass carboy. Ensure it is rated for flammable liquids.[6]
Labeling: Apply a hazardous waste label immediately.
Bulking: Pour waste into the "Basic Organic Waste" or "Non-Halogenated Organic" carboy.
Self-Validating Step: Before pouring, check the pH of the receiving carboy with a dipstick. If pH < 7, DO NOT POUR . You are about to mix an amine with an acid. Find the correct basic/neutral waste stream.
Scenario B: Pure Substance / Expired Reagent
Context: You have a bottle of pure (2R)-1-methoxy-4-methyl-pentan-2-amine to discard.
Do Not Decant: Keep the chemical in its original manufacturer bottle if the container is intact.
Overpack: Place the bottle into a clear plastic zip-bag to contain potential leaks and preserve the label.
Lab Pack: This item should be inventoried for a "Lab Pack" disposal.
Protocol: The waste contractor will pack this bottle into a drum with compatible items (other organic bases) and vermiculite filler.
Destruction Method: The contractor will route this for Incineration (Thermal Destruction).
Scenario C: Spill Response (Emergency Disposal)
Context: A 100mL bottle shatters on the floor.
Evacuate & Ventilate: Remove ignition sources. Amine vapors are irritating.[9]
PPE: Goggles, Lab Coat, Nitrile Gloves (Laminate film gloves recommended for prolonged contact, but nitrile suffices for quick splash cleanup).
Containment: Surround the spill with universal absorbent pads or a dyke of vermiculite.
Neutralization (Optional but Recommended):
Do NOT use strong mineral acids.
Use a commercial Amine Neutralizer (often citric acid-based) or dry sand/clay absorbent.
Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Debris from Amine Spill (Flammable/Corrosive)."
Wash: Clean the surface with soapy water to remove the oily residue and lingering fishy odor.
Visual Workflows
Figure 1: Waste Stream Decision Tree
This logic gate ensures the material ends up in the correct drum, preventing incompatible mixing.
Caption: Decision logic for segregating amine waste to prevent accidental mixing with acidic streams.
Figure 2: Spill Response Protocol
A step-by-step flow for safely managing accidental releases.
Caption: Emergency workflow for containing and cleaning up amine spills.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 340740-41-2. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]
Personal protective equipment for handling (2R)-1-methoxy-4-methyl-pentan-2-amine
The handling of specialized chiral building blocks like (2R)-1-methoxy-4-methyl-pentan-2-amine (CAS: 340740-41-2) requires more than a cursory glance at a Safety Data Sheet (SDS). For researchers and drug development pro...
Author: BenchChem Technical Support Team. Date: March 2026
The handling of specialized chiral building blocks like (2R)-1-methoxy-4-methyl-pentan-2-amine (CAS: 340740-41-2) requires more than a cursory glance at a Safety Data Sheet (SDS). For researchers and drug development professionals, establishing a rigorous, mechanistically driven safety protocol is paramount. This guide provides an authoritative, self-validating framework for Personal Protective Equipment (PPE) selection, operational handling, and lifecycle management of this specific aliphatic ether amine.
Chemical Profile and Mechanistic Hazard Assessment
(2R)-1-methoxy-4-methyl-pentan-2-amine is a liquid aliphatic amine characterized by a primary amine group and a methoxy ether linkage. Standard hazard classifications designate this compound with H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).
The Causality of the Hazard:
The basicity of the primary amine group allows it to readily interact with the slightly acidic mantle of human skin and the aqueous environment of the ocular mucosa. Upon contact, aliphatic amines can cause localized saponification of cellular lipids, leading to rapid tissue damage[1]. Furthermore, the methoxy group enhances the molecule's lipophilicity compared to simple amino alcohols, accelerating dermal and material penetration. Therefore, barrier protection must account for both alkaline corrosivity and organic solvent permeation.
The Logic of Protection: PPE Selection
Selecting PPE for this compound is not merely about compliance; it is about matching material science to chemical reactivity. Every piece of equipment must serve a specific, scientifically grounded purpose.
Ocular Protection: Standard safety glasses are insufficient for liquid transfers.
Requirement: Indirectly vented chemical splash goggles combined with a full-face shield.
Causality: The liquid nature of the compound presents a severe splash hazard. Given the H319 classification, preventing micro-droplet ingress is critical. Indirect venting prevents vapor accumulation while physically blocking direct liquid trajectories[1].
Dermal Protection (Gloves & Apparel):
Requirement: Heavy-duty Nitrile (minimum 8 mil thickness) or Neoprene gloves. Latex must be strictly avoided.
Causality: Natural rubber latex degrades rapidly in the presence of organic amines. Nitrile provides a superior cross-linked barrier against the lipophilic ether-amine structure[2]. A flame-resistant (FR), fluid-resistant lab coat with knit cuffs ensures no exposed skin at the wrist interface.
Respiratory Protection:
Requirement: All operations must be conducted within a certified Class II biological safety cabinet or a standard chemical fume hood with a face velocity of 80-100 fpm.
Causality: Volatilization of the amine can lead to respiratory tract irritation. If engineering controls fail or during a major spill, a NIOSH-approved half-mask respirator with organic vapor (OV) cartridges is mandatory[2].
Table 1: Quantitative Safety & PPE Specifications
Parameter
Specification / Requirement
Mechanistic Rationale
CAS Number
340740-41-2
Unique chemical identifier.
Hazard Codes
H302, H315, H319
Indicates acute oral toxicity and severe mucosal/dermal irritation.
Storage Temp.
2-8°C (Refrigerator)
Minimizes vapor pressure and prevents thermal degradation.
Glove Material
Nitrile (>8 mil) or Neoprene
Resists lipophilic permeation and alkaline degradation[2].
Eye Protection
Splash Goggles + Face Shield
Prevents lipid saponification in ocular mucosa from micro-droplets[1].
Ventilation
Fume Hood (80-100 fpm)
Captures volatile organic amine vapors before inhalation exposure[2].
Operational Workflow: A Self-Validating Protocol
To ensure operational trustworthiness, every handling step must validate the integrity of the previous one. The following step-by-step methodology ensures safe liquid transfer.
Step-by-Step Methodology for Liquid Transfer:
Pre-Operation Verification: Verify fume hood airflow monitors indicate >80 fpm. Inspect nitrile gloves for micro-punctures using a standard pneumatic inflation test.
Environmental Conditioning: Retrieve the chemical from refrigerated storage (2-8°C). Allow the sealed container to equilibrate to room temperature within the fume hood. Causality: Opening a cold container introduces atmospheric moisture via condensation, which can degrade sensitive chiral reagents and alter molarity.
Aerosol Minimization: Use a positive-displacement pipette or a glass syringe with a blunt-tip needle for volumetric transfers. Do not pour directly from the source bottle. Pouring generates micro-aerosols and increases the risk of exterior bottle contamination.
Secondary Containment: Perform all transfers over a secondary containment tray lined with a chemically inert, polypropylene absorbent pad.
Post-Transfer Decontamination: Wipe the exterior of the reagent bottle with a solvent-dampened wipe (e.g., isopropanol) before returning it to the refrigerator. Dispose of the wipe immediately in solid hazardous waste.
Spill Response and Disposal Plan
A robust disposal and spill plan mitigates environmental impact and laboratory downtime. (2R)-1-methoxy-4-methyl-pentan-2-amine waste must never be mixed with strong oxidizing agents or concentrated acids, as highly exothermic neutralization reactions can occur.
Aqueous Waste: Segregate into basic aqueous waste streams. Do not mix with halogenated solvents.
Solid Waste: Contaminated gloves, wipes, and absorbent materials must be sealed in high-density polyethylene (HDPE) bags and labeled explicitly as "Hazardous Solid Waste - Aliphatic Amine Contaminated."
Workflow for assessing and mitigating (2R)-1-methoxy-4-methyl-pentan-2-amine spills.
References
Safety Data Sheet - Epoxytec (Modified Aliphatic Amine) , Epoxytec.[Link]